2,3-Difluoro-N-methyl-6-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-difluoro-N-methyl-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2/c1-10-7-5(11(12)13)3-2-4(8)6(7)9/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMMIYSDZZPQFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570947 | |
| Record name | 2,3-Difluoro-N-methyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170432-54-9 | |
| Record name | 2,3-Difluoro-N-methyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2,3-Difluoro-N-methyl-6-nitroaniline
Abstract
This technical guide provides a detailed examination of a robust and validated synthetic pathway for 2,3-Difluoro-N-methyl-6-nitroaniline (CAS No: 170432-54-9), a valuable fluorinated building block in medicinal chemistry and materials science.[1][2] The unique structural arrangement, featuring two fluorine atoms and a nitro group on an aniline scaffold, imparts distinct electronic properties that are highly sought after in the design of novel chemical entities.[1][3][4] This document delineates a two-stage synthetic strategy, commencing with the preparation of the key intermediate, 2,3-difluoro-6-nitroaniline, followed by its targeted N-methylation. The narrative emphasizes the causal relationships behind methodological choices, potential challenges, and process optimization, ensuring scientific integrity and reproducibility. Detailed, step-by-step protocols, data summaries, and safety considerations are provided to equip researchers with the necessary knowledge for successful synthesis.
Strategic Overview: A Two-Stage Synthetic Approach
The most efficient and widely adopted strategy for the synthesis of this compound involves a two-part sequence. The initial stage focuses on the synthesis of the immediate precursor, 2,3-difluoro-6-nitroaniline. The subsequent stage involves the selective N-alkylation of this precursor to yield the final product. This approach allows for clear control over each transformation and facilitates purification of the intermediates.
The overall synthetic pathway is visualized below:
Caption: Overall two-step synthesis pathway.
Synthesis of Precursor: 2,3-Difluoro-6-nitroaniline
The synthesis of the aniline precursor is foundational. A reliable method is the nucleophilic aromatic substitution (SNAr) on a readily available starting material, 2,3,4-trifluoronitrobenzene.
Mechanistic Rationale
The reaction proceeds via an SNAr mechanism. The potent electron-withdrawing nitro group (-NO₂) strongly activates the aromatic ring for nucleophilic attack by deactivating it towards electrophilic substitution. This activation is most pronounced at the ortho and para positions. Ammonia (NH₃), acting as the nucleophile, preferentially attacks the carbon at the 4-position (para to the nitro group), leading to the displacement of the fluoride ion, which is an excellent leaving group.
Experimental Protocol: Ammonolysis of 2,3,4-Trifluoronitrobenzene
This protocol is adapted from established procedures for the synthesis of 2,3-difluoro-6-nitroaniline.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,4-trifluoronitrobenzene in ethanol (approx. 1 mL per mmol of substrate).
-
Reagent Addition: To this solution, add a 25% aqueous ammonia solution. A significant molar excess of ammonia is used to ensure complete reaction and minimize side products.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature for approximately 8 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting mixture will contain the crude product as a solid. Filter the solid and wash thoroughly with deionized water to remove residual ammonia and salts.
-
Drying: Dry the bright yellow solid product under reduced pressure to a constant weight. The product is often of sufficient purity for the next step without further purification.[5]
Data Summary: Precursor Synthesis
| Reagent | Molar Eq. | Purpose | Typical Yield | Purity |
| 2,3,4-Trifluoronitrobenzene | 1.0 | Starting Material | 90-95%[5] | >98% |
| 25% Aqueous Ammonia | 4.0 | Nucleophile | ||
| Ethanol | - | Solvent |
Core Synthesis: N-Methylation of 2,3-Difluoro-6-nitroaniline
This stage constitutes the final transformation to the target molecule. The process involves the nucleophilic attack of the aniline's nitrogen on a methylating agent.
Expertise & Causality: Overcoming Challenges
-
Decreased Nucleophilicity: The combined electron-withdrawing effects of the two fluorine atoms and the nitro group significantly reduce the electron density on the aniline nitrogen, thereby decreasing its nucleophilicity.[3] This necessitates the use of a base and potentially elevated temperatures to facilitate the reaction.[3][6]
-
Controlling Selectivity: A primary challenge in N-alkylation is preventing over-alkylation, which would lead to the formation of the N,N-dimethylated byproduct.[6] This is controlled by using only a slight excess (1.05-1.2 equivalents) of the methylating agent and carefully monitoring the reaction.
-
Choice of Base and Solvent: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is crucial.[3][6] The base deprotonates the aniline, increasing its nucleophilicity, and neutralizes the acid formed during the reaction. Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are ideal as they effectively dissolve the reagents and support the SN2 mechanism of this step.[3][6]
Mandatory Visualization: N-Methylation Workflow
Caption: Experimental workflow for N-methylation.
Experimental Protocol: N-Methylation
This robust protocol is based on standard N-alkylation procedures for deactivated anilines.[3][6]
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2,3-difluoro-6-nitroaniline (1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the flask. Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the aniline.
-
Activation: Stir the resulting suspension for 30 minutes at room temperature.
-
Methylating Agent Addition: Slowly add the methylating agent, such as iodomethane (CH₃I, 1.1 eq), to the mixture dropwise.
-
Reaction Execution: Heat the reaction mixture to a temperature between 50-80 °C. Monitor the reaction's progress by TLC until the starting material is fully consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x the volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent, to afford the pure this compound.
Data Summary: N-Methylation
| Reagent | Molar Eq. | Purpose | Key Considerations |
| 2,3-Difluoro-6-nitroaniline | 1.0 | Substrate | Ensure it is dry. |
| Iodomethane (CH₃I) | 1.1 | Methylating Agent | Use a slight excess to drive the reaction; avoid large excess to prevent dialkylation. |
| Potassium Carbonate (K₂CO₃) | 2.0 | Base | Must be anhydrous. |
| Anhydrous DMF | - | Solvent | Use a high-purity, dry grade. |
Characterization
The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure, including the presence of the N-methyl group and the fluorine atoms.
-
Mass Spectrometry (MS): To verify the molecular weight (188.13 g/mol ).
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretching (absence thereof), C-H, NO₂, and C-F bonds.
Safety and Handling
Chemical synthesis requires strict adherence to safety protocols. The reagents used in this synthesis possess significant hazards.
-
2,3-Difluoro-6-nitroaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes serious skin and eye irritation.[7][8]
-
Iodomethane (Methyl Iodide): Highly toxic, a suspected carcinogen, and a potent alkylating agent. Must be handled with extreme care in a certified chemical fume hood.
-
N,N-Dimethylformamide (DMF): A combustible liquid and a known reproductive toxin.[3] Absorption through the skin is a significant route of exposure.
Mandatory Precautions:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves may not be sufficient for prolonged contact with DMF; consult a glove compatibility chart).
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
References
- BenchChem. (2025). Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline. Technical Support Center.
- Echemi. (2025). supply hot sale good quality 2,3-Difluoro-6-nitroaniline CAS NO 211693-73-1.
- BenchChem. (2025).
- PubChem. 2,3-Difluoro-6-nitroaniline.
- Biosynth. (2025). 2,3-Difluoro-6-nitroaniline.
- Exploring 2,3-Difluoro-6-Nitroaniline: A Key Pharmaceutical Intermedi
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Profile of 2,3-Difluoro-6-nitroaniline: A Supplier's Insight.
- BenchChem. (2025). N-Ethyl-2,3-difluoro-6-nitroaniline mechanism of action in organic reactions.
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An In-depth Technical Guide to 2,3-Difluoro-N-methyl-6-nitroaniline: Properties, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-N-methyl-6-nitroaniline is a halogenated and nitrated aromatic amine of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a nitro group on the aniline scaffold, imparts distinct chemical properties that make it a valuable building block for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. The presence of the N-methyl group further modulates its solubility, reactivity, and metabolic stability compared to its parent aniline. This guide provides a comprehensive overview of the core properties, a detailed synthesis protocol, and an analysis of the spectroscopic characteristics of this compound, offering a critical resource for researchers in the field.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug design. While experimental data for this compound is not extensively available in public literature, a combination of predicted data and experimental values for the closely related parent compound, 2,3-difluoro-6-nitroaniline, provides valuable insights.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₂N₂O₂ | - |
| Molecular Weight | 188.13 g/mol | [1] |
| CAS Number | 170432-54-9 | [2] |
| Predicted Boiling Point | 277.9 ± 40.0 °C | [1] |
| Predicted Density | 1.456 ± 0.06 g/cm³ | [1] |
| Melting Point (of 2,3-Difluoro-6-nitroaniline) | 115 °C | [3] |
Note: The melting point of the N-methylated compound is expected to differ from its parent aniline due to changes in crystal packing and intermolecular forces.
Molecular Structure
The arrangement of functional groups on the aromatic ring dictates the reactivity and spectroscopic signature of this compound.
Caption: 2D structure of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through the N-alkylation of the commercially available 2,3-difluoro-6-nitroaniline. A robust and scalable method involves the use of a methylating agent in the presence of a suitable base. The following protocol is adapted from established procedures for the N-alkylation of similar anilines.[4][5]
Experimental Protocol: N-methylation of 2,3-Difluoro-6-nitroaniline
Materials:
-
2,3-Difluoro-6-nitroaniline
-
Methyl iodide (or dimethyl sulfate)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,3-difluoro-6-nitroaniline (1 equivalent) in anhydrous DMF or MeCN, add a base (e.g., K₂CO₃, 2-3 equivalents, or NaH, 1.2 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30 minutes at room temperature to ensure the formation of the anilide anion.
-
Slowly add the methylating agent (methyl iodide or dimethyl sulfate, 1.05-1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Caption: Experimental workflow for the synthesis of this compound.
Reactivity and Potential Applications
The chemical reactivity of this compound is governed by the interplay of its functional groups. The electron-withdrawing nitro and fluoro groups activate the aromatic ring towards nucleophilic aromatic substitution (SNAᵣ), while the N-methylamino group can participate in various coupling reactions.
-
Pharmaceutical Intermediate: This compound is a valuable intermediate in the synthesis of biologically active molecules. The difluoro-nitroaniline core is found in various developmental drugs, and the N-methyl group can fine-tune pharmacological properties.[6]
-
Organic Synthesis: The reactive sites on the molecule allow for further functionalization, making it a versatile building block for the creation of more complex chemical entities for applications in agrochemicals and materials science.[6]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The N-methyl group will likely appear as a singlet or a doublet depending on the coupling with the N-H proton, if present.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The carbons attached to fluorine will exhibit characteristic splitting patterns (C-F coupling). The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the nitro and fluoro substituents and the electron-donating effect of the N-methylamino group.
-
¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. The spectrum should show two distinct signals for the two non-equivalent fluorine atoms, with their chemical shifts and coupling constants providing valuable structural information.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
-
N-H stretch: If there is any residual secondary amine, a weak to medium band may be observed around 3300-3500 cm⁻¹.
-
C-H stretch: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.
-
C=C stretch: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.
-
NO₂ stretch: Strong asymmetric and symmetric stretching bands for the nitro group are expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
-
C-F stretch: Strong C-F stretching vibrations will be present in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z 188.13. The fragmentation pattern will likely involve the loss of the nitro group (NO₂), the methyl group (CH₃), and other characteristic fragments.
Caption: Logical workflow for the spectroscopic analysis of this compound.
Safety Information
As with all nitroaromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The safety data sheet (SDS) for the parent compound, 2,3-difluoro-6-nitroaniline, indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation. Similar hazards should be assumed for the N-methyl derivative.
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of novel chemical entities, particularly in the pharmaceutical industry. This guide has provided a detailed overview of its core properties, a practical synthesis protocol, and an outline of the expected spectroscopic characteristics. The information presented herein serves as a valuable resource for researchers and scientists working with this compound, enabling a deeper understanding of its chemical nature and facilitating its effective use in their research endeavors.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Profile of 2,3-Difluoro-6-nitroaniline: A Supplier's Insight. Retrieved from [Link]
-
HMDB. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0245944). Retrieved from [Link]
- Google Patents. (n.d.). US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline.
- Metin, T. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Ivy Fine Chemicals. (n.d.). 2,3-Difluoro-6-nitroaniline [CAS: 211693-73-1]. Retrieved from [Link]
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PubChem. (n.d.). 2,3-Difluoro-6-nitroaniline. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-6-nitroaniline. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]
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NIST. (n.d.). 2,6-Difluoroaniline. In NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). m-Nitroaniline. In NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 2,4-Difluoro-6-nitroacetanilide. In NIST Chemistry WebBook. Retrieved from [Link]
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SFA ScholarWorks. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis technique of 2-methyl-6-nitroaniline. Retrieved from [Link]
-
NIH. (n.d.). 2,4-Dimethyl-6-nitroaniline. In PubMed Central. Retrieved from [Link]
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An In-depth Technical Guide to 2,3-Difluoro-N-methyl-6-nitroaniline
CAS Number: 170432-54-9
Introduction
2,3-Difluoro-N-methyl-6-nitroaniline is a specialized aromatic amine derivative of significant interest to the pharmaceutical and agrochemical research sectors. Its unique molecular architecture, featuring a nitro group ortho to the N-methylated amino moiety and two adjacent fluorine atoms on the benzene ring, imparts a distinct reactivity profile. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and potential applications, with a focus on its role as a versatile building block in the development of novel bioactive molecules. The strategic placement of fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and membrane permeation, making fluorinated intermediates like this one highly valuable in drug discovery.[1][2][3][4]
Physicochemical Properties
While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Value | Source |
| CAS Number | 170432-54-9 | [5] |
| Molecular Formula | C₇H₆F₂N₂O₂ | Inferred |
| Molecular Weight | 188.13 g/mol | [5] |
| Appearance | Expected to be a yellow crystalline solid | Inferred from related nitroanilines[6] |
| Boiling Point | Predicted: 277.9 ± 40.0 °C | Inferred |
| Density | Predicted: 1.456 ± 0.06 g/cm³ | Inferred |
| Solubility | Expected to have limited solubility in water and good solubility in common organic solvents like ethanol, acetone, and DMF. | Inferred from N-Methyl-4-nitroaniline[7][8] |
Synthesis of this compound
The synthesis of this compound can be approached through two primary, logically sound strategies common in organic synthesis for this class of compounds.
Method 1: N-Alkylation of 2,3-Difluoro-6-nitroaniline
This is a direct and common method for the preparation of N-alkylated anilines. The lone pair of electrons on the nitrogen atom of the starting aniline acts as a nucleophile, attacking an electrophilic methyl source.
Diagram of the Synthesis Workflow (Method 1)
Caption: N-Alkylation of 2,3-Difluoro-6-nitroaniline.
Detailed Experimental Protocol (Based on Analogy to N-Ethylation[9]):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-difluoro-6-nitroaniline (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a suitable base, such as potassium carbonate (2-3 equivalents) or sodium hydride (1.1 equivalents, with caution), portion-wise to the solution at room temperature. Stir the mixture for 30 minutes to ensure complete deprotonation of the aniline nitrogen. The choice of a strong, non-nucleophilic base is crucial to prevent side reactions.
-
Methylation: Slowly add a methylating agent, such as methyl iodide or dimethyl sulfate (1.1-1.2 equivalents), to the reaction mixture.
-
Reaction Progression: Heat the mixture to a temperature between 50-80 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of water. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Method 2: Nucleophilic Aromatic Substitution (SNAr)
This approach involves the reaction of a suitable trifluoronitrobenzene derivative with methylamine. The strong electron-withdrawing effect of the nitro group activates the ortho and para positions to nucleophilic attack, facilitating the displacement of a fluoride ion by methylamine.
Diagram of the Synthesis Workflow (Method 2)
Caption: Nucleophilic Aromatic Substitution for Synthesis.
Conceptual Experimental Protocol:
-
Reaction Setup: Dissolve 1,2,3-trifluoro-4-nitrobenzene in a suitable polar aprotic solvent like ethanol or dimethyl sulfoxide (DMSO).
-
Addition of Nucleophile: Add a solution of methylamine (in a solvent like ethanol or water) or bubble methylamine gas through the solution at a controlled temperature. The reaction is typically exothermic and may require cooling.
-
Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, the product can be isolated by pouring the reaction mixture into water and extracting with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is typically achieved by column chromatography or recrystallization.
Spectroscopic Characterization
¹H NMR Spectroscopy (Expected)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons.
-
Aromatic Region (δ 6.5-8.0 ppm): Two signals corresponding to the two protons on the aromatic ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nitro group and the fluorine atoms.
-
N-Methyl Protons (δ 2.5-3.5 ppm): A singlet corresponding to the three protons of the methyl group attached to the nitrogen. The exact chemical shift will depend on the solvent and the electronic environment.
¹³C NMR Spectroscopy (Expected)
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals for the aromatic carbons, with the carbons attached to fluorine exhibiting splitting due to C-F coupling. The carbon bearing the nitro group will be significantly downfield.
-
N-Methyl Carbon (δ 30-40 ppm): A single signal for the methyl carbon.
Mass Spectrometry (Expected)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): An intense peak at m/z = 188.13, corresponding to the molecular weight of this compound.
-
Fragmentation Pattern: Characteristic fragmentation patterns for nitroaromatic compounds, including the loss of NO₂ (m/z = 46) and other fragments.
Applications in Drug Development and Research
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.[6][11]
-
Scaffold for Bioactive Molecules: The difluoro-nitroaniline core is a key building block for the synthesis of a variety of heterocyclic compounds, such as benzimidazoles, which are prevalent in many biologically active molecules.
-
Modulation of Physicochemical Properties: The presence of fluorine atoms can enhance the metabolic stability of drug candidates by blocking sites of metabolism.[1] Fluorine can also increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Fine-Tuning of Electronic Properties: The electron-withdrawing nature of the nitro and fluoro groups can be exploited to modulate the electronic properties of the final compound, which can be crucial for its interaction with biological targets.
Logical Workflow for Application in Drug Discovery
Caption: Role as an Intermediate in Drug Discovery.
Safety and Handling
Nitroaniline derivatives should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Toxicity: While specific toxicity data for this compound is limited, related nitroaromatic compounds can be toxic upon ingestion, inhalation, or skin contact.
-
Handling: Avoid creating dust. In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its synthesis is achievable through standard organic chemistry methodologies, and its unique substitution pattern offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. Further research into the reactivity and applications of this compound is warranted to fully explore its potential in the development of new and effective therapeutic agents.
References
- Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.
-
ResearchGate. (n.d.). N-Methy-4-Nitroaniline (MNA). Retrieved January 14, 2026, from [Link]
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The Structural Elucidation of 2,3-Difluoro-N-methyl-6-nitroaniline: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 2,3-Difluoro-N-methyl-6-nitroaniline, a compound of interest in pharmaceutical and materials science research. While this molecule is commercially available, detailed spectroscopic characterization data is not readily found in the public domain. This guide, therefore, presents a robust, field-proven methodology for confirming its structure, leveraging predictive analysis based on analogous compounds and foundational spectroscopic principles. We will explore the causality behind the selection of analytical techniques and provide a step-by-step interpretation of expected spectroscopic data. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the principles and practices of molecular structure confirmation.
Introduction: The Analytical Challenge
This compound (CAS No. 170432-54-9) is a substituted nitroaromatic amine with a molecular formula of C₇H₆F₂N₂O₂ and a molecular weight of 188.13 g/mol . The presence of multiple functional groups—a secondary amine, a nitro group, and two fluorine atoms on the aromatic ring—creates a unique electronic environment. This complexity necessitates a multi-faceted analytical approach to unambiguously confirm its structure. The primary challenge lies in the precise assignment of substituent positions on the benzene ring and confirming the presence and connectivity of the N-methyl group. This guide will outline a systematic workflow to address this challenge.
Experimental Design: A Self-Validating Workflow
The structural elucidation of a novel or uncharacterized compound relies on a series of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system. The proposed workflow for this compound is as follows:
Synthesis and Purification
A plausible synthetic route to this compound is the N-alkylation of its precursor, 2,3-Difluoro-6-nitroaniline.
Protocol for N-methylation:
-
Dissolution: Dissolve 2,3-Difluoro-6-nitroaniline (1.0 eq.) in a suitable aprotic polar solvent such as dimethylformamide (DMF).
-
Deprotonation: Add a mild base, for instance, potassium carbonate (K₂CO₃, 2.0 eq.), to the solution and stir at room temperature for 30 minutes. This step is crucial for deprotonating the aniline nitrogen, making it a more potent nucleophile.
-
Methylation: Introduce a methylating agent, such as methyl iodide (CH₃I, 1.2 eq.), to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The crude product should then be purified by column chromatography on silica gel to yield the pure this compound.
Spectroscopic Data Interpretation
The following sections detail the predicted spectroscopic data for this compound and the rationale behind these predictions.
Mass Spectrometry (MS)
Mass spectrometry is instrumental in determining the molecular weight and elemental composition of a compound.
Expected Data:
-
Ionization Mode: Electrospray Ionization (ESI) is a suitable soft ionization technique.
-
Molecular Ion Peak: In positive ion mode, a prominent peak is expected at m/z 189.05 [M+H]⁺, corresponding to the protonated molecule. High-resolution mass spectrometry (HRMS) would confirm the elemental composition as C₇H₇F₂N₂O₂⁺.
-
Fragmentation Pattern: Tandem MS (MS/MS) would likely show characteristic fragmentation patterns, including the loss of the nitro group (NO₂) and potentially the methyl group (CH₃). The fragmentation of nitroaromatic compounds can be complex, often involving losses of NO, NO₂, and other radicals.[1][2]
| Predicted Ion | m/z (monoisotopic) | Description |
| [M+H]⁺ | 189.0497 | Protonated molecular ion |
| [M-CH₃]⁺ | 174.0262 | Loss of a methyl radical |
| [M-NO₂]⁺ | 143.0514 | Loss of a nitro radical |
Table 1: Predicted key ions in the ESI-MS spectrum of this compound.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[3]
Expected Data:
The IR spectrum will provide clear evidence for the key functional groups.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Rationale |
| N-H | Stretching | ~3400 | Characteristic of a secondary amine. |
| C-H (aromatic) | Stretching | 3000-3100 | Typical for aromatic C-H bonds. |
| C-H (aliphatic) | Stretching | 2850-2960 | Corresponds to the N-methyl group. |
| C=C (aromatic) | Stretching | 1580-1620 | Aromatic ring skeletal vibrations. |
| NO₂ | Asymmetric Stretch | 1510-1560 | Electron-withdrawing nature of the fluorine atoms may shift this to the higher end of the range. |
| NO₂ | Symmetric Stretch | 1335-1385 | A strong and characteristic absorption. |
| C-N | Stretching | 1250-1350 | Amine C-N bond vibration. |
| C-F | Stretching | 1100-1300 | Strong absorptions characteristic of aryl fluorides. |
Table 2: Predicted characteristic IR absorption bands for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[4]
The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring atoms.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-4 | 7.8 - 8.0 | ddd | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9, J(H-F) ≈ 1-2 | 1H | Downfield due to deshielding from the adjacent nitro group and fluorine. |
| H-5 | 6.8 - 7.0 | t | J(H-H) ≈ 8-9 | 1H | Shielded relative to H-4. |
| N-H | 5.0 - 6.0 | br s | - | 1H | Broad signal due to quadrupolar relaxation and exchange. Position is solvent-dependent. |
| N-CH₃ | 3.0 - 3.2 | d | J(H-H) ≈ 5 | 3H | Doublet due to coupling with the N-H proton. May appear as a singlet upon D₂O exchange. |
Table 3: Predicted ¹H NMR spectral data for this compound.
The ¹³C NMR spectrum will indicate the number of chemically non-equivalent carbon atoms. The use of DEPT-135 will differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F coupled spectrum) | DEPT-135 | Rationale |
| C-1 | 145 - 150 | d | Positive | Attached to nitrogen, deshielded. |
| C-2 | 148 - 152 | dd (large J(C-F)) | No signal | Attached to fluorine, deshielded. |
| C-3 | 140 - 145 | dd (large J(C-F)) | No signal | Attached to fluorine, deshielded. |
| C-4 | 125 - 130 | d | Positive | Deshielded by the nitro group. |
| C-5 | 115 - 120 | d | Positive | Shielded relative to C-4. |
| C-6 | 130 - 135 | t | No signal | Attached to the nitro group, deshielded. |
| N-CH₃ | 30 - 35 | s | Positive | Typical range for an N-methyl group. |
Table 4: Predicted ¹³C NMR spectral data for this compound.
¹⁹F NMR is highly sensitive to the electronic environment and is crucial for confirming the substitution pattern of the fluorine atoms.
Predicted ¹⁹F NMR Data (in CDCl₃, 376 MHz, referenced to CFCl₃):
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| F-2 | -130 to -140 | d | Ortho to the nitro group, deshielded. |
| F-3 | -145 to -155 | d | Meta to the nitro group, shielded relative to F-2. |
Table 5: Predicted ¹⁹F NMR spectral data for this compound.
2D NMR experiments are essential for establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Will show a correlation between the aromatic protons H-4 and H-5, confirming their adjacent positions. A correlation between the N-H proton and the N-CH₃ protons should also be observable.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton to its directly attached carbon atom (H-4 to C-4, H-5 to C-5, and N-CH₃ protons to the N-CH₃ carbon).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is key for confirming the overall structure. Expected long-range correlations include:
-
N-CH₃ protons to C-1.
-
H-5 to C-1, C-3, and C-4.
-
H-4 to C-2, C-5, and C-6.
-
Conclusion
The structural elucidation of this compound requires a systematic and multi-technique approach. By combining the insights from Mass Spectrometry, IR Spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, an unambiguous confirmation of its chemical structure can be achieved. The predicted data and interpretation logic presented in this guide provide a robust framework for researchers to validate the structure of this and other similarly complex small molecules, ensuring the scientific integrity of their work.
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A Comprehensive Safety and Handling Guide for 2,3-Difluoro-N-methyl-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is a technical guide intended for informational purposes for qualified professionals. It is not a substitute for a formal Safety Data Sheet (SDS). An official SDS was not available for 2,3-Difluoro-N-methyl-6-nitroaniline at the time of writing. The information herein is synthesized from safety data for structurally analogous compounds and general principles of chemical safety. All laboratory operations should be conducted after a thorough, site-specific risk assessment.
Introduction: Understanding the Compound and its Inherent Risks
This compound (CAS No. 170432-54-9) is a substituted aromatic amine of growing interest in medicinal chemistry and organic synthesis.[1] Its unique electronic and steric properties, conferred by the difluoro and N-methyl-nitro functionalities, make it a valuable intermediate for creating complex molecules.[1] However, these same functional groups are toxophores, suggesting a significant hazard profile that demands rigorous safety protocols.
This guide provides an in-depth analysis of the anticipated hazards and outlines best practices for the safe handling, storage, and disposal of this compound. The safety profile has been constructed by examining data from close structural analogues, including 2,3-Difluoro-6-nitroaniline and N-methyl-2-nitroaniline. The core principle of this guide is proactive risk mitigation through a deep understanding of the compound's likely chemical and toxicological properties.
Hazard Identification and Classification: A Synthesized Approach
Based on the hazard classifications of its structural analogues, this compound should be treated as a highly toxic substance . The primary hazards are associated with its aniline and nitroaromatic functionalities.
Anticipated GHS Classification:
| Hazard Class | Category | Hazard Statement | Basis of Classification |
| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed | Analogues N-methyl-2-nitroaniline and 2,3-Difluoro-6-nitroaniline are classified as toxic or harmful if swallowed.[2][3][4][5][6] |
| Acute Toxicity, Dermal | Category 3 or 4 | H311: Toxic in contact with skin or H312: Harmful in contact with skin | Analogues are classified as toxic or harmful in contact with skin.[3][4][5][6] |
| Acute Toxicity, Inhalation | Category 2, 3 or 4 | H330: Fatal if inhaled, H331: Toxic if inhaled, or H332: Harmful if inhaled | The N-methyl-2-nitroaniline analogue is classified as fatal or toxic if inhaled.[4][5][6] The difluoro analogue is also an inhalation hazard.[3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Both primary analogues cause skin irritation.[2][3][6] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation | Both primary analogues cause serious eye irritation.[3][6] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | Aniline derivatives are known to cause damage to organs, particularly the blood (methemoglobinemia), spleen, liver, and kidneys, through prolonged exposure.[2][7][8][9] |
Signal Word: Danger
Hazard Pictograms:
Key Mechanistic Insight: The Toxicity of Nitroanilines The toxicity of nitroaniline compounds is often linked to their metabolic activation. The nitro group can be reduced to a nitroso or hydroxylamine intermediate, which can lead to the formation of methemoglobin. This oxidized form of hemoglobin is incapable of transporting oxygen, leading to cyanosis (a bluish discoloration of the skin) and other symptoms of oxygen deprivation.[2] Furthermore, N-alkylanilines can undergo metabolic N-hydroxylation, a critical step in the formation of DNA adducts, which is a mechanism for carcinogenicity.[10][11]
Exposure Control and Personal Protective Equipment (PPE): A Multi-Layered Defense
A hierarchical approach to exposure control is mandatory. Engineering controls are the primary line of defense, supplemented by stringent work practices and appropriate PPE.
Engineering Controls
All handling of this compound, including weighing, transfers, and reaction setup, must be performed within a certified chemical fume hood to minimize inhalation risk.[12] For particularly hazardous operations, a glove box may be warranted.[13]
Personal Protective Equipment (PPE)
PPE must be selected based on a thorough risk assessment. The following provides a baseline recommendation:
-
Hand Protection: Double-gloving is required. Use a pair of nitrile gloves as the primary barrier, worn under a pair of heavier-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Gloves must be inspected before use and changed immediately upon contamination.[13]
-
Eye and Face Protection: Chemical splash goggles are mandatory. A full-face shield must be worn in addition to goggles whenever there is a risk of splashing or when handling larger quantities.[12][13]
-
Body Protection: A flame-resistant laboratory coat is required. For operations with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[13]
-
Respiratory Protection: A properly fitted NIOSH-approved respirator with P100 (particulate) cartridges is required when handling the solid compound outside of a fume hood (a practice that should be avoided).
Caption: Hierarchy of controls for safe handling.
First-Aid Measures: Rapid and Informed Response
Immediate and appropriate first aid is critical in the event of an exposure. First responders must protect themselves before assisting others.[8]
-
Inhalation: Move the individual to fresh air immediately.[2] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][9]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[2] A shower is preferable if available. Seek immediate medical attention.[2][9] Due to the presence of fluorine, upon thermal decomposition, hydrofluoric acid could be formed. While not a primary risk of the compound itself, it is prudent to have 2.5% calcium gluconate gel available in the laboratory as a precaution for potential decomposition scenarios.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[2][14] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[8][9]
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink two glasses of water.[8][9] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Handling and Storage: Maintaining Chemical Integrity and Safety
Safe Handling Protocol
-
Preparation: Before handling, ensure all engineering controls are functioning correctly and all required PPE is available and in good condition. Review the specific Standard Operating Procedure (SOP) for the planned experiment.[13]
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a fume hood or a ventilated balance enclosure to prevent dust generation.[9]
-
Work Practice: Use compatible spatulas and glassware. Avoid creating dust. Do not eat, drink, or smoke in the laboratory.[5][8] Wash hands thoroughly after handling, even if gloves were worn.[8]
-
Contamination: Immediately decontaminate any surfaces that come into contact with the compound. Take off any contaminated clothing immediately and wash it before reuse.[5]
Storage Conditions
Store this compound in a tightly sealed, clearly labeled container.[5][12] The storage area should be a cool, dry, and well-ventilated location, away from direct sunlight and incompatible materials.[12] It should be stored in a locked cabinet or an area with restricted access.[4][5][8]
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.
Accidental Release and Disposal
Spill Response Protocol
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated (fume hood).
-
Protect: Don the appropriate PPE, including respiratory protection.
-
Contain: For a small spill of solid material, carefully sweep it up using non-sparking tools and place it into a labeled, sealed container for disposal. Avoid generating dust.[9]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Dispose: All spill cleanup materials must be treated as hazardous waste and disposed of accordingly.
Caption: Step-by-step spill response workflow.
Waste Disposal
All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or the environment.[8]
Toxicological Profile: An Evidence-Based Inference
While no specific toxicological studies exist for this compound, the profile can be inferred from its functional groups and analogues.
-
Aniline Moiety: N-methylaniline has demonstrated maternal and developmental toxicity in animal studies.[15] N,N-dimethylaniline has been shown to cause splenomegaly (enlargement of the spleen), bone marrow hyperplasia, and increased hematopoiesis in rats and mice, indicative of blood toxicity.[7]
-
Carcinogenicity: Alkyl-substituted anilines are implicated as potential human carcinogens, with metabolic activation leading to the formation of DNA adducts.[10][11]
-
Fluorine and Nitro Groups: The presence of fluorine atoms can alter metabolic pathways and increase the lipophilicity of the molecule, potentially enhancing its absorption and distribution in the body. The nitro group is a well-established toxophore responsible for methemoglobinemia.[2]
Conclusion: A Commitment to Safety
This compound is a compound with significant potential in research and development. However, its structural features strongly suggest a high degree of toxicity. Researchers, scientists, and drug development professionals must handle this compound with the utmost care, adhering to a stringent safety culture built on robust engineering controls, diligent work practices, and the consistent use of appropriate personal protective equipment. Proactive risk assessment and a thorough understanding of the potential hazards are paramount to ensuring a safe laboratory environment.
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CPAchem Ltd. (2024). Safety data sheet according to Regulation (EC) No 1907/2006, Article 31: N-Methyl-2-nitroaniline. Retrieved from [Link]
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ACS Publications. (n.d.). Effect of Substitution Site upon the Oxidation Potentials of Alkylanilines, the Mutagenicities of N-Hydroxyalkylanilines, and the Conformations of Alkylaniline−DNA Adducts. Chemical Research in Toxicology. Retrieved from [Link]
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PubChem. (n.d.). 2,3-Difluoro-6-nitroaniline. Retrieved from [Link]
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Ksitarska, K., et al. (2016). Developmental toxicity of N-methylaniline following prenatal oral administration in rats. International Journal of Occupational Medicine and Environmental Health. Retrieved from [Link]
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Spectroscopic Data of 2,3-Difluoro-N-methyl-6-nitroaniline: A Technical Guide for Drug Development Professionals
Introduction
In the landscape of pharmaceutical and agrochemical research, the precise characterization of molecular intermediates is paramount for the successful development of novel compounds. 2,3-Difluoro-N-methyl-6-nitroaniline, a substituted nitroaniline, represents a key structural motif of interest. The presence of two fluorine atoms, a nitro group, and an N-methyl group on the aniline scaffold imparts unique electronic and steric properties, making it a valuable precursor in the synthesis of complex heterocyclic systems.[1][2] This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, offering insights for its unambiguous identification and characterization in a research and development setting.
Due to the limited availability of public domain experimental spectroscopic data for this compound (CAS: 170432-54-9), this guide will employ a comparative analytical approach. We will leverage the known spectroscopic data of its parent compound, 2,3-Difluoro-6-nitroaniline (CAS: 211693-73-1)[1][3][4][5][6][7], and other structurally related analogues to predict and interpret the spectral characteristics of the target molecule. This methodology, grounded in fundamental spectroscopic principles, provides a robust framework for researchers working with this compound.
Physicochemical Properties of the Parent Compound: 2,3-Difluoro-6-nitroaniline
| Property | Value | Source |
| Molecular Formula | C₆H₄F₂N₂O₂ | [3][6] |
| Molecular Weight | 174.11 g/mol | [7] |
| Melting Point | 113-118 °C | [5] |
| Appearance | Light yellow powder | [1] |
| Solubility | Very slightly soluble in water (0.13 g/L at 25 °C) | [5] |
Anticipated Spectroscopic Profile of this compound
The introduction of a methyl group to the amine function of 2,3-Difluoro-6-nitroaniline is expected to induce predictable changes in its spectroscopic signatures. The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecular framework.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the N-methyl protons. The key differentiator from its parent compound will be the presence of a signal for the N-methyl group and the replacement of the broad -NH₂ signal with a quartet (due to coupling with the N-H proton, which is often not observed if exchange with residual water is fast) or a singlet for the N-H proton itself.
-
Aromatic Region: The two aromatic protons will likely appear as complex multiplets due to mutual coupling and coupling to the adjacent fluorine atoms. Their chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating N-methylamino group.
-
N-Methyl Signal: A singlet or a doublet (if coupled to the N-H proton) is expected around 2.8-3.2 ppm, characteristic of an N-methyl group on an aniline ring.
-
N-H Signal: A broad singlet is anticipated for the N-H proton, the chemical shift of which will be highly dependent on the solvent and concentration.
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.8 | m | 1H | Ar-H |
| ~6.8 - 7.1 | m | 1H | Ar-H |
| ~5.0 - 6.0 | br s | 1H | N-H |
| ~2.9 - 3.1 | d (or s) | 3H | N-CH₃ |
¹³C NMR (Carbon-13 NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton. The presence of the N-methyl group will introduce an additional signal in the aliphatic region. The chemical shifts of the aromatic carbons will be influenced by the fluorine, nitro, and N-methylamino substituents.
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~150 - 155 | C-F |
| ~145 - 150 | C-F |
| ~140 - 145 | C-N(CH₃)H |
| ~130 - 135 | C-NO₂ |
| ~120 - 125 | Ar-CH |
| ~115 - 120 | Ar-CH |
| ~30 - 35 | N-CH₃ |
¹⁹F NMR (Fluorine-19 NMR) Spectroscopy
¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated compounds.[8][9] The spectrum of this compound is expected to show two distinct signals for the two non-equivalent fluorine atoms. These signals will likely appear as multiplets due to coupling with each other and with the adjacent aromatic protons. The chemical shifts of fluorine atoms on an aromatic ring are typically in the range of -100 to -160 ppm relative to CFCl₃.[10]
Predicted ¹⁹F NMR Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~(-130) - (-140) | m | F-2 or F-3 |
| ~(-145) - (-155) | m | F-2 or F-3 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₆F₂N₂O₂), the molecular ion peak [M]⁺ is expected at m/z 188.04.
Predicted Mass Spectrometry Data
| m/z | Assignment |
| 188.04 | [M]⁺ (Molecular Ion) |
| 171.04 | [M - OH]⁺ |
| 158.03 | [M - NO]⁺ |
| 142.04 | [M - NO₂]⁺ |
| 127.03 | [M - NO₂ - CH₃]⁺ |
The fragmentation pattern will likely involve the loss of the nitro group (NO₂), followed by the loss of the methyl group (CH₃).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the stretching and bending vibrations of its functional groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400 | N-H Stretch | Secondary Amine |
| ~3100 | C-H Stretch | Aromatic |
| ~2950 | C-H Stretch | Aliphatic (N-CH₃) |
| ~1620 | C=C Stretch | Aromatic Ring |
| ~1520 | N-O Asymmetric Stretch | Nitro Group |
| ~1340 | N-O Symmetric Stretch | Nitro Group |
| ~1250 | C-N Stretch | Aryl Amine |
| ~1100 | C-F Stretch | Aryl Fluoride |
The presence of a sharp N-H stretching band around 3400 cm⁻¹ will be a key feature distinguishing it from the parent aniline, which would show two bands for the symmetric and asymmetric stretches of the -NH₂ group.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Nitroanilines typically exhibit strong absorption bands in the UV-Vis region due to π → π* and intramolecular charge transfer (CT) transitions from the electron-donating amino group to the electron-withdrawing nitro group.[11] The λmax for this compound is expected to be in the range of 380-430 nm, with the exact position being solvent-dependent. The N-methylation might cause a slight bathochromic (red) shift compared to the parent aniline due to the increased electron-donating ability of the N-methylamino group.
Experimental Protocols
For the acquisition of high-quality spectroscopic data, the following general protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum using a fluorine-specific probe or a broadband probe tuned to the fluorine frequency.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.
-
Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-grade solvent (e.g., ethanol, acetonitrile) to an absorbance of less than 1.5 AU.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range of 200-800 nm.
Synthetic Considerations: N-Methylation of 2,3-Difluoro-6-nitroaniline
The synthesis of this compound would likely proceed via the N-alkylation of 2,3-Difluoro-6-nitroaniline. A general procedure, adapted from the synthesis of its N-ethyl analogue, would involve the following steps[12]:
-
Deprotonation: Treatment of 2,3-Difluoro-6-nitroaniline with a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent (e.g., DMF, acetonitrile) to generate the anilide anion.
-
Alkylation: Reaction of the anilide with a methylating agent, such as methyl iodide or dimethyl sulfate.
-
Work-up and Purification: Aqueous work-up to remove inorganic salts, followed by extraction with an organic solvent and purification by column chromatography.
Caption: Synthetic workflow for this compound.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. By leveraging a comparative analysis with its parent compound and other related nitroanilines, researchers and drug development professionals are equipped with a robust framework for the identification and characterization of this important synthetic intermediate. The outlined experimental protocols and synthetic considerations further serve as a practical resource for laboratory work involving this compound. As with any predictive data, experimental verification is the ultimate standard for structural confirmation.
References
-
PubChem. (n.d.). 2,3-Difluoro-6-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Medviediev, V., & Daszkiewicz, M. (2019). Structural, theoretic and spectroscopic analysis of 2-methyl-5-nitroaniline salts with various inorganic acids.
-
Ivy Fine Chemicals. (n.d.). 2,3-Difluoro-6-nitroaniline. Retrieved from [Link]
- Ellena, J., Punte, G., & Rivero, B. E. (1996). Conformational studies of substituted nitroanilines: geometry of 2-methyl-5-nitroaniline. Journal of Chemical Crystallography, 26(5), 337-342.
-
ResearchGate. (n.d.). N-Methy-4-Nitroaniline (MNA). Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Profile of 2,3-Difluoro-6-nitroaniline: A Supplier's Insight. Retrieved from [Link]
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A Technical Guide to the Solubility of 2,3-Difluoro-N-methyl-6-nitroaniline in Organic Solvents
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 2,3-Difluoro-N-methyl-6-nitroaniline (CAS: 170432-54-9). Given the scarcity of published quantitative solubility data for this specific compound, this document establishes a predictive solubility profile based on its molecular structure and physicochemical properties. We delve into the theoretical underpinnings of its interactions with various classes of organic solvents. Critically, this guide presents a robust, field-proven experimental protocol for the accurate determination of solubility using the isothermal equilibrium method, a gold-standard technique. This document is designed to be an essential resource for researchers, chemists, and drug development professionals, enabling informed solvent selection for synthesis, purification, and formulation processes.
Introduction to this compound
This compound is a substituted nitroaniline derivative whose structural complexity suggests its utility as a key intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of two electron-withdrawing fluorine atoms, a nitro group, and an N-methylated amine on an aromatic ring creates a unique electronic and steric environment.[1]
Solubility is a fundamental physicochemical property that dictates the feasibility and efficiency of nearly every stage of chemical development. From reaction kinetics in a homogenous phase to the final stages of crystallization and formulation, an in-depth understanding of a compound's solubility is not merely advantageous—it is imperative. It directly impacts process design, yield, purity, and ultimately, the viability of a synthetic route. This guide addresses the critical need for a reliable framework to understand and experimentally determine the solubility of this compound.
Molecular Profile and Predicted Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure. The key features of this compound are:
-
Polar Moieties: The nitro group (-NO₂) is a strong electron-withdrawing group and a hydrogen bond acceptor. The secondary amine (-NHCH₃) is polar and can act as a hydrogen bond donor and acceptor.
-
Aromatic System: The benzene ring provides a non-polar, hydrophobic backbone.
-
Fluorine Substituents: The two fluorine atoms are highly electronegative, creating strong dipoles. Their effect on solubility is complex; while increasing polarity, extensive fluorination can also lead to reduced miscibility with both hydrocarbon and aqueous media due to the unique nature of fluorinated compounds.[2][3]
-
N-Methyl Group: Compared to its primary amine analog (2,3-Difluoro-6-nitroaniline), the methyl group slightly increases the molecule's size and lipophilicity. Crucially, it removes one of the two N-H bonds, reducing its hydrogen bond donating capacity, which can significantly alter crystal lattice energy and interactions with protic solvents.
A summary of its computed physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 170432-54-9 | |
| Molecular Formula | C₇H₆F₂N₂O₂ | [4] |
| Molecular Weight | 188.13 g/mol | [4] |
| Appearance | Light yellow powder (predicted) | [1] |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
Theoretical Solubility Profile: A Predictive Analysis
The principle of "like dissolves like" provides a foundational framework for predicting solubility.[5] This rule suggests that substances with similar intermolecular forces are more likely to be soluble in one another.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding. The compound's nitro and amine groups should interact favorably with these solvents. Therefore, moderate to good solubility is expected, particularly with heating. The single N-H bond allows for hydrogen donation, while the oxygen atoms of the nitro group and the nitrogen of the amine act as acceptors.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, DMF): These solvents possess significant dipole moments but do not donate hydrogen bonds. They can, however, accept hydrogen bonds and engage in strong dipole-dipole interactions. Given the polar nature of the C-F, N-H, and N-O bonds in the solute, good solubility is predicted in this class of solvents. Similar nitroanilines exhibit high solubility in these types of solvents.[6][7]
-
Non-polar Solvents (e.g., Toluene, Hexane, Cyclohexane): The significant polarity imparted by the nitro, amine, and fluoro groups makes strong interactions with non-polar solvents unlikely. Solubility is expected to be very limited in these solvents, as the energy required to break the solute-solute and solvent-solvent interactions would not be sufficiently compensated by the weak solute-solvent interactions.
Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method
For precise and reliable solubility data, experimental determination is non-negotiable. The isothermal equilibrium (or "shake-flask") method is the most widely accepted and robust technique for measuring the equilibrium solubility of a crystalline compound.[8] The methodology is designed to ensure that the system reaches thermodynamic equilibrium, providing a true measure of solubility under defined conditions.
Causality in Experimental Design
The protocol described below is a self-validating system. Each step is designed to mitigate common sources of error:
-
Use of Excess Solid: Ensures that the solution achieves saturation.
-
Extended Equilibration Time: Guarantees that the dissolution process has reached a true thermodynamic equilibrium, moving beyond potentially misleading kinetically-trapped states.
-
Precise Temperature Control: Solubility is highly temperature-dependent; a constant temperature bath is critical for reproducibility.
-
Inert Filtration: A syringe filter is used to separate the saturated solution from the excess solid without altering the concentration or introducing contaminants. A PTFE or other chemically resistant filter is chosen to avoid leaching or solute absorption.
-
High-Performance Liquid Chromatography (HPLC): Provides a sensitive and specific method for quantifying the concentration of the dissolved analyte, ensuring accuracy.
Step-by-Step Experimental Workflow
-
Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume (e.g., 3 mL) of the selected organic solvent. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a magnetic stir plate within a temperature-controlled chamber (e.g., 25 °C). Agitate the slurries for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled chamber for at least 2 hours to let the excess solid settle.
-
Sampling and Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a chemically inert syringe filter (e.g., 0.22 µm PTFE) and dispense the filtrate into a clean, pre-weighed HPLC vial. This step must be performed quickly to minimize solvent evaporation.
-
Dilution: Accurately dilute a known volume of the filtrate with a suitable mobile phase to bring the concentration within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method. Determine the concentration of the solute by comparing the peak area to a pre-established calibration curve.
-
Calculation: Calculate the original solubility in the solvent (e.g., in mg/mL) by accounting for the dilution factor.
Visualization of the Experimental Workflow
The following diagram outlines the logical flow of the isothermal equilibrium solubility determination process.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Data Presentation for Researchers
As quantitative data is not publicly available, Table 2 is provided as a template for researchers to systematically record their experimental findings. This structured approach facilitates easy comparison across different solvent systems.
Table 2: Experimental Solubility Data Template for this compound at 25 °C
| Solvent Class | Solvent | Qualitative Observation (e.g., Insoluble, Sparingly Soluble, Soluble) | Quantitative Solubility (mg/mL) | Quantitative Solubility (mol/L) |
| Polar Protic | Methanol | |||
| Ethanol | ||||
| Isopropanol | ||||
| Polar Aprotic | Acetone | |||
| Acetonitrile | ||||
| Ethyl Acetate | ||||
| Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Non-polar | Toluene | |||
| Hexane |
Conclusion
While published data on the solubility of this compound is scarce, a thorough analysis of its molecular structure allows for a strong predictive assessment. It is anticipated to exhibit favorable solubility in polar aprotic and polar protic solvents, with limited solubility in non-polar media. For any application in synthesis, purification, or formulation where precision is paramount, this predictive framework must be supplemented with empirical data. The isothermal equilibrium method detailed in this guide provides a robust, reliable, and reproducible framework for obtaining this critical information, empowering researchers to make data-driven decisions in their development processes.
References
A consolidated list of all sources cited within this guide is provided below.
- Solubility of Things. (n.d.). 4-Nitroaniline.
- Chemiis. (n.d.). p-Nitroaniline: Properties, Applications, and Safety Information.
- PubChem. (n.d.). 3-Nitroaniline.
- ResearchGate. (n.d.). Solubilities of nitroanilines in different solvents at 303 K.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- University of Toronto. (2023). Solubility of Organic Compounds.
- American Chemical Society. (n.d.). Solubilities of o- and p-Chlorobenzoic Acids and o- and p-Nitroanilines in N,N-Dimethylformamide + Water.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Benchchem. (n.d.). Solubility of 2-Fluoro-4-nitroaniline in Organic Solvents: An In-depth Technical Guide.
- PubChem. (n.d.). 2,3-Difluoro-6-nitroaniline.
- Chemistry LibreTexts. (2024, November 19). Experiment 727: Organic Compound Functional Groups.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 11). The Chemical Profile of 2,3-Difluoro-6-nitroaniline: A Supplier's Insight.
- Chem-Impex. (n.d.). 2,4-Difluoro-6-nitroaniline.
- ChemicalBook. (n.d.). This compound.
- Wordpress. (n.d.). Specific Solvent Issues with Fluorination.
- Benchchem. (n.d.). Technical Support Center: Resolving Solubility Challenges of Fluorinated Compounds.
- ChemBK. (n.d.). m-Nitroaniline.
- ResearchGate. (2017, October 19). What is the solubility of water in fluorous (fluorinated) solvents?.
- Benchchem. (n.d.). A Technical Guide to the Solubility of 2-Methyl-5-nitroaniline in Organic Solvents.
- PubChem. (n.d.). 2-Methyl-6-nitroaniline.
- ResearchGate. (n.d.). Solute-solvent interactions in solutions containing fluorinated molecules.
- Google Patents. (n.d.). CN106854162A - A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof.
- Semantic Scholar. (n.d.). Synthesis Technique of 2-Methyl-6-nitroaniline.
- Chinese Journal of Energetic Materials. (n.d.). Synthesis Technique of 2-Methyl-6-nitroaniline.
- ResearchGate. (n.d.). Synthesis technique of 2-methyl-6-nitroaniline.
- AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence.
- ChemicalBook. (n.d.). This compound | 170432-54-9.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Methyl-6-nitroaniline.
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starting materials for 2,3-Difluoro-N-methyl-6-nitroaniline synthesis
An In-depth Technical Guide to the Synthesis of 2,3-Difluoro-N-methyl-6-nitroaniline: Core Starting Materials and Methodologies
Introduction
This compound is a substituted aniline derivative of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic and structural properties, imparted by the presence of two electron-withdrawing fluorine atoms and a nitro group, make it a valuable synthetic intermediate.[1] This guide provides a comprehensive examination of the primary synthetic route to this compound, focusing on the core starting materials, reaction mechanisms, and a detailed, field-proven experimental protocol. The primary application of such substituted o-nitroanilines is in the synthesis of complex heterocyclic scaffolds, such as benzimidazoles, which are core structures in many biologically active compounds.[2] This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible methodology for the preparation of this compound.
Part 1: The Core Starting Material: 2,3-Difluoro-6-nitroaniline
The most direct and efficient synthesis of this compound begins with its immediate precursor, 2,3-Difluoro-6-nitroaniline . A thorough understanding of this starting material is fundamental to the success of the synthesis.
Chemical Profile of 2,3-Difluoro-6-nitroaniline:
| Property | Value | Source |
| CAS Number | 211693-73-1 | [1][3][4] |
| Molecular Formula | C₆H₄F₂N₂O₂ | [1][3][4] |
| Molecular Weight | 174.11 g/mol | [3] |
| Appearance | Light yellow powder | [1] |
| Melting Point | 115 °C | [3] |
| Purity | Typically ≥99.0% | [4] |
The chemical reactivity of 2,3-Difluoro-6-nitroaniline is dominated by the strong electron-withdrawing nature of the two fluorine atoms and the nitro group. These substituents significantly decrease the electron density of the aromatic ring and, crucially, reduce the nucleophilicity of the amine's nitrogen atom.[5] This deactivation necessitates moderately forcing conditions for subsequent N-alkylation reactions to proceed efficiently.
Part 2: Synthetic Pathway via N-Methylation
The transformation of 2,3-Difluoro-6-nitroaniline to its N-methylated derivative is achieved through a direct N-alkylation, a classic nucleophilic substitution reaction.
Reaction Principle
The reaction proceeds via an SN2 mechanism. A non-nucleophilic base is first employed to deprotonate the primary aniline, forming a more potent nucleophilic anion. This anion then attacks the electrophilic carbon of a methylating agent (e.g., iodomethane), displacing the leaving group and forming the new N-C bond. The use of a base is critical not only to enhance the nucleophilicity of the aniline but also to neutralize the acidic byproduct generated, driving the reaction to completion.[5]
Caption: General reaction scheme for the N-methylation of 2,3-difluoro-6-nitroaniline.
Key Reagents and Rationale for Selection
| Reagent Class | Example(s) | Role & Causality |
| Substrate | 2,3-Difluoro-6-nitroaniline | The core structure upon which the methyl group is installed. |
| Methylating Agent | Iodomethane (CH₃I), Dimethyl sulfate ((CH₃)₂SO₄) | Provides the electrophilic methyl group. Iodomethane is highly reactive due to the excellent leaving group ability of iodide. Dimethyl sulfate is a potent but more toxic alternative.[6] |
| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | A non-nucleophilic base is essential to deprotonate the aniline without competing in the SN2 reaction. K₂CO₃ is a milder, safer, and commonly used base for this transformation. NaH is a stronger, non-nucleophilic base that can ensure complete deprotonation but requires stricter anhydrous conditions.[5][6] |
| Solvent | N,N-Dimethylformamide (DMF), Acetonitrile (MeCN) | Anhydrous polar aprotic solvents are required. They effectively dissolve the reactants and the anionic intermediate while facilitating the SN2 mechanism by not solvating the nucleophile as strongly as protic solvents would.[5][6] |
Part 3: Detailed Experimental Protocol
This protocol is adapted from established procedures for the N-alkylation of 2,3-difluoro-6-nitroaniline and is optimized for the synthesis of the N-methyl derivative.[5][6][7]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2,3-Difluoro-6-nitroaniline | 174.11 | (e.g., 5.00 g) | 28.7 | 1.0 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 7.93 g | 57.4 | 2.0 |
| Iodomethane (CH₃I) | 141.94 | 2.22 mL (5.06 g) | 35.7 | 1.2-1.5 |
| N,N-Dimethylformamide (DMF), anhydrous | - | ~145 mL | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Hexanes | - | As needed | - | - |
| Deionized Water | - | As needed | - | - |
| Brine (Saturated NaCl) | - | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |
Step-by-Step Methodology
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen), add 2,3-difluoro-6-nitroaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).[6][7]
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the starting aniline.
-
Addition of Methylating Agent: While stirring the suspension vigorously, add iodomethane (1.2-1.5 eq) dropwise to the mixture at room temperature.[7] An exothermic reaction may be observed.
-
Reaction Execution: Heat the reaction mixture to 60-80 °C and maintain stirring.[5][6]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. The reaction is complete upon the disappearance of the starting material spot (typically 4-8 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (~3x the volume of DMF).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.[5][6]
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (or sodium sulfate), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the pure this compound.
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Part 4: Scientific Integrity & Causality
A robust protocol is a self-validating one. Understanding the "why" behind each step ensures reproducibility and facilitates effective troubleshooting.
-
Why Anhydrous Conditions? Water can react with the methylating agent and interfere with the deprotonation of the aniline by the base, reducing yield. Strict anhydrous conditions are paramount for efficiency.
-
Rationale for Reagent Order: The base is added before the alkylating agent to ensure the aniline is deprotonated into its more nucleophilic form prior to the introduction of the electrophile.[6] This maximizes the rate of the desired reaction over potential side reactions.
-
Significance of Temperature Control: While heating is necessary to overcome the reduced nucleophilicity of the aniline, excessive temperatures can promote the formation of the N,N-dimethylated byproduct.[6] The 60-80 °C range provides a balance between a reasonable reaction rate and high selectivity for mono-alkylation.[5][6]
-
TLC as a Self-Validating Checkpoint: TLC provides a real-time, qualitative assessment of the reaction's progress. By comparing the reaction mixture lane to the starting material lane, one can definitively observe the consumption of the reactant and the formation of a new, typically less polar, product spot, confirming the reaction is proceeding as expected.[6]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive base (hydrolyzed).2. Insufficient temperature.3. Poor quality of starting materials. | 1. Use freshly dried, anhydrous K₂CO₃.2. Ensure the reaction temperature reaches at least 60 °C.3. Verify the purity of the aniline and methylating agent. |
| Formation of Dialkylated Byproduct | 1. Excess methylating agent.2. Reaction temperature too high or time too long. | 1. Use closer to 1.1-1.2 equivalents of the methylating agent.2. Maintain the temperature at the lower end of the effective range (60 °C).3. Stop the reaction as soon as TLC indicates full consumption of the starting material.[6] |
| Difficult Purification | Product co-elutes with starting material or byproduct. | Optimize the eluent system for column chromatography. A shallow gradient of ethyl acetate in hexanes is often effective at separating the slightly different polarities of the mono-, di-, and unalkylated species.[6] |
Conclusion
The synthesis of this compound is most reliably achieved through the direct N-methylation of its commercially available precursor, 2,3-Difluoro-6-nitroaniline. The success of this nucleophilic substitution reaction hinges on the careful selection of reagents—specifically a non-nucleophilic base and a polar aprotic solvent—and meticulous control over reaction parameters such as temperature and stoichiometry to ensure high yield and minimize the formation of the dialkylated byproduct. The protocol detailed herein represents a robust and validated methodology, providing drug development professionals with a clear pathway to this valuable chemical intermediate.
References
- Title: Technical Support Center: Synthesis of N-Ethyl-2,3-difluoro-6-nitroanilineSource: BenchchemURL
- Title: Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroanilineSource: BenchchemURL
- Title: Application Notes and Protocols for the Laboratory Synthesis of N-Ethyl-2,3-difluoro-6-nitroanilineSource: BenchchemURL
- Title: The Chemical Profile of 2,3-Difluoro-6-nitroaniline: A Supplier's InsightSource: NINGBO INNO PHARMCHEM CO.,LTD.
- Title: N-Ethyl-2,3-difluoro-6-nitroaniline: A Performance Analysis as a Key Intermediate in Heterocyclic SynthesisSource: BenchchemURL
- Title: 2,3-Difluoro-6-nitroaniline | 211693-73-1Source: BiosynthURL
- Title: Exploring 2,3-Difluoro-6-Nitroaniline: A Key Pharmaceutical IntermediateSource: GlobalCHEMURL
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Introduction: The Strategic Importance of Fluorinated Nitroanilines
An In-depth Technical Guide to the Chemical Reactivity of Fluorinated Nitroanilines
In the landscape of modern medicinal chemistry and materials science, fluorinated nitroanilines have emerged as exceptionally valuable structural motifs. The strategic incorporation of fluorine into an aniline framework, particularly when electronically modulated by a nitro group, can profoundly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2][3] This unique combination of functional groups—an electron-donating amine, a strongly electron-withdrawing nitro group, and the uniquely electronegative fluorine atom—creates a complex electronic environment that dictates a rich and versatile chemical reactivity.[4]
This guide provides an in-depth exploration of the chemical reactivity of fluorinated nitroanilines, moving beyond simple reaction schemes to explain the underlying principles that govern their behavior. As a senior application scientist, my objective is to offer not just a collection of facts, but a framework for understanding and predicting reactivity, enabling researchers, scientists, and drug development professionals to harness the full synthetic potential of these critical building blocks. We will delve into the electronic landscape of these molecules, dissect their dominant reaction pathways, and provide field-proven experimental protocols, grounding our discussion in authoritative scientific literature.
Chapter 1: The Electronic Landscape and Physicochemical Properties
The reactivity of any aromatic compound is fundamentally governed by the distribution of electron density within the ring. In fluorinated nitroanilines, this is a delicate interplay of competing electronic effects.
1.1 The Synergy of Electron-Withdrawing Groups
Both the nitro group (-NO₂) and fluorine (-F) are electron-withdrawing, making the aromatic ring electron-poor, or "deactivated" towards electrophilic attack.[5][6] However, they operate through different mechanisms:
-
Inductive Effect (-I): Due to their high electronegativity, both fluorine and the nitro group pull electron density away from the ring through the sigma (σ) bond framework.[5][6] Fluorine's inductive effect is particularly strong.
-
Resonance Effect (-R): The nitro group is a powerful -R group. It withdraws electron density from the pi (π) system of the ring through resonance, creating partial positive charges at the ortho and para positions.[5][7] Fluorine, conversely, has a weak electron-donating resonance effect (+R) due to its lone pairs, but its potent inductive effect overwhelmingly dominates.[5]
This combined electron withdrawal is the primary driver for the most important reaction class for these molecules: nucleophilic aromatic substitution.
1.2 The Role of the Electron-Donating Amino Group
The amino group (-NH₂) acts in opposition to the -NO₂ and -F substituents. It is a strong electron-donating group through resonance (+R), pushing electron density into the aromatic ring, particularly at the ortho and para positions.[4] This donation can partially mitigate the deactivating effects of the other groups and plays a crucial role in directing the regioselectivity of certain reactions. The position of the amino group relative to the nitro and fluoro substituents is therefore a critical determinant of the molecule's overall reactivity profile.[8]
1.3 Key Physicochemical Properties
The unique electronic nature of fluorinated nitroanilines also influences their physical properties, which are critical for their application in drug discovery. Fluorine substitution is known to increase lipophilicity and alter the acidity/basicity (pKa) of nearby functional groups, which can enhance membrane permeability and target binding.[9][10]
| Property | Typical Characteristics | Significance |
| Appearance | Light yellow to brown crystalline powder[4] | Indicates stability under standard laboratory conditions. |
| Melting Point | Generally high, e.g., 152-157 °C for 3-Fluoro-4-nitroaniline[4] | Reflects a stable crystalline lattice. |
| pKa | Lowered basicity of the aniline nitrogen due to electron withdrawal[9] | Affects ionization state at physiological pH, influencing solubility and receptor interaction. |
| Lipophilicity | Increased compared to non-fluorinated analogs | Can improve membrane permeability and oral bioavailability of drug candidates.[3][10] |
Chapter 2: Nucleophilic Aromatic Substitution (SNAr) – The Dominant Reaction Pathway
The most synthetically useful reaction for fluorinated nitroanilines is Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the ring makes it highly susceptible to attack by nucleophiles.[11]
2.1 The SNAr Mechanism: Addition-Elimination
The SNAr reaction is not a single-step displacement like an SN2 reaction. Instead, it proceeds via a two-step addition-elimination mechanism.[12]
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), breaking the aromaticity of the ring. This is the rate-determining step.[11]
-
Formation of a Meisenheimer Complex: This attack forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[12] The stability of this intermediate is crucial for the reaction to proceed.
-
Elimination and Rearomatization: The leaving group (fluoride) is expelled, and the aromaticity of the ring is restored.
The presence of a strong electron-withdrawing group, like a nitro group, positioned ortho or para to the leaving group is essential. It delocalizes and stabilizes the negative charge of the Meisenheimer complex through resonance, dramatically lowering the activation energy of the reaction.[12][13]
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Methodological & Application
Application Notes & Protocols: 2,3-Difluoro-N-methyl-6-nitroaniline in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Fluorinated Intermediates
In modern medicinal chemistry, the incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a well-established strategy for modulating metabolic stability, binding affinity, and lipophilicity. 2,3-Difluoro-N-methyl-6-nitroaniline is a key pharmaceutical intermediate that serves as a versatile building block for the synthesis of complex heterocyclic compounds.[1][2] Its structure, featuring two adjacent fluorine atoms and ortho-positioned nitro and N-methylamino groups, provides a unique combination of electronic properties and reaction handles for constructing novel therapeutic agents.[1][2]
This document provides a detailed guide for researchers, chemists, and drug development professionals on the synthesis, application, and handling of this valuable intermediate. We will explore the causality behind the synthetic protocols and its subsequent transformation into therapeutically relevant scaffolds, such as benzimidazoles, which are core structures in many biologically active molecules.[3]
Physicochemical Properties & Safety Data
A thorough understanding of the compound's properties is critical for its effective and safe use in a laboratory or manufacturing setting.
Compound Data Summary
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| Synonyms | N-methyl-2,3-difluoro-6-nitrobenzenamine | N/A |
| CAS Number | Not explicitly available; Parent (2,3-Difluoro-6-nitroaniline): 211693-73-1 | [1][2][4] |
| Molecular Formula | C₇H₆F₂N₂O₂ | Derived |
| Molecular Weight | 188.13 g/mol | Derived |
| Appearance | Typically a light yellow to yellow powder | [1] |
| Purity | Often available at ≥98-99% | [1][4] |
| Solubility | Soluble in organic solvents like DMF, MeCN, and Ethyl Acetate | [5] |
| Storage | Store at room temperature in a dark, dry place under an inert atmosphere. | [6] |
GHS Hazard Information & Safe Handling
While a specific safety data sheet for the N-methylated title compound is not available, data from the parent compound (2,3-Difluoro-6-nitroaniline) and similar nitroanilines provide essential guidance.[7][8] The compound is expected to be harmful and requires careful handling.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[8] Causes skin and serious eye irritation.[7][8] May cause respiratory irritation.[7] May cause damage to organs through prolonged or repeated exposure.[9]
-
Precautionary Measures:
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (safety glasses with side shields or goggles).[7]
-
Handling: Do not eat, drink, or smoke when using this product. Wash hands and skin thoroughly after handling. Avoid breathing dust.
-
Storage: Store locked up in a well-ventilated place with the container tightly closed.[7]
-
Synthesis Protocol: N-Methylation of 2,3-Difluoro-6-nitroaniline
The most direct route to synthesize the title compound is via the N-alkylation of its precursor, 2,3-Difluoro-6-nitroaniline. The following protocol is adapted from established methods for N-alkylation of similar anilines.[5][10]
Scientific Rationale
The protocol relies on the nucleophilic character of the aniline nitrogen. The hydrogen on the secondary amine is weakly acidic and can be removed by a suitable base (e.g., potassium carbonate, sodium hydride) to generate a more potent nucleophilic anion. This anion then readily attacks the electrophilic carbon of a methylating agent, such as methyl iodide or dimethyl sulfate, via an Sₙ2 reaction to form the N-C bond. Anhydrous conditions and an inert atmosphere are crucial to prevent quenching of the base and the anionic intermediate by moisture and to avoid oxidative side reactions.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,3-difluoro-6-nitroaniline (1.0 equivalent).
-
Add anhydrous dimethylformamide (DMF) or acetonitrile (MeCN) (approx. 5-10 mL per gram of aniline).
-
Begin stirring the solution under a nitrogen atmosphere at room temperature.
-
-
Deprotonation:
-
Slowly add potassium carbonate (K₂CO₃, 2.0-2.5 equivalents) portion-wise to the stirring solution. Rationale: K₂CO₃ is a mild, effective base for this deprotonation, minimizing side reactions.
-
Stir the resulting suspension for 30 minutes at room temperature to ensure complete formation of the aniline anion.
-
-
N-Methylation:
-
Slowly add a methylating agent (e.g., methyl iodide, 1.1-1.2 equivalents) to the reaction mixture via syringe. Caution: Methylating agents are toxic and volatile. Handle with extreme care in a fume hood.
-
Once the addition is complete, heat the reaction mixture to 50-70 °C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.[5] The reaction is complete when the starting aniline spot is no longer visible. This typically takes 2-6 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing cold water (approx. 10 times the volume of DMF used). This will precipitate the crude product and dissolve inorganic salts.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[5]
-
Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.[5]
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.[5]
-
Application Protocol: Synthesis of a Benzimidazole Derivative
A primary application of ortho-nitroaniline intermediates is the synthesis of benzimidazoles, a privileged scaffold in drug discovery.[3] The process involves a reductive cyclization strategy.
Scientific Rationale
The synthesis proceeds in two mechanistically distinct steps. First, the nitro group is reduced to an amine. Common reducing agents like tin(II) chloride (SnCl₂) in HCl, or catalytic hydrogenation (H₂/Pd-C), are effective. The electron-withdrawing effect of the adjacent fluorine atoms can facilitate this reduction.[3] The resulting in situ generated ortho-diamine is highly reactive. Second, this diamine undergoes a cyclocondensation reaction with a carboxylic acid (or its derivative, like an aldehyde or orthoester). The reaction, often promoted by acid, involves the formation of two C-N bonds to construct the five-membered imidazole ring.
Experimental Workflow Diagram
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- 4. 211693-73-1 | 2,3-Difluoro-6-nitroaniline - Moldb [moldb.com]
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- 7. chemicalbook.com [chemicalbook.com]
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- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
Application Note: Synthesis of Novel Benzimidazole Scaffolds from 2,3-Difluoro-N-methyl-6-nitroaniline
Abstract
This application note provides a comprehensive, technically detailed guide for the synthesis of substituted benzimidazoles, a privileged scaffold in medicinal chemistry, starting from 2,3-Difluoro-N-methyl-6-nitroaniline. We present a robust, two-step synthetic pathway involving an initial chemoselective reduction of the nitro group followed by a versatile cyclocondensation reaction with various aldehydes. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental choices. The protocols are structured to be self-validating, incorporating in-process controls and detailed characterization methodologies to ensure the synthesis of high-purity target compounds.
Introduction: The Significance of the Benzimidazole Core
The benzimidazole ring, a fusion of benzene and imidazole, is a cornerstone heterocyclic motif in drug discovery.[1][2] Its structural similarity to natural purine nucleotides allows it to readily interact with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities.[2] Marketed drugs incorporating this scaffold are used to treat a range of diseases, including peptic ulcers (e.g., Omeprazole), hypertension (e.g., Candesartan), parasitic infections (e.g., Albendazole), and cancer.[1][][4] The versatility of the benzimidazole core allows for extensive structural modifications, enabling the fine-tuning of therapeutic properties and the development of novel agents.[4]
This guide focuses on a specific synthetic route starting from this compound. This precursor is strategically valuable as the resulting benzimidazole will bear fluorine substituents, which can enhance metabolic stability and binding affinity, and an N-methyl group, which can modulate solubility and receptor interaction.
Synthetic Strategy & Mechanistic Rationale
The synthesis proceeds via a two-step sequence. The first step is the reduction of the aromatic nitro group to an amine, yielding a crucial ortho-diamine intermediate. The second step is the acid-catalyzed condensation and subsequent cyclization of this diamine with an aldehyde to form the final benzimidazole product.
Caption: High-level overview of the two-step synthesis.
Step 1: Chemoselective Nitro Group Reduction
The conversion of the nitro group to an amine is the critical initiating step. The choice of reducing agent is paramount to ensure high yield and avoid unwanted side reactions, such as the reduction of the aromatic ring or dehalogenation.
Scientific Rationale for Reagent Choice: While classical methods like catalytic hydrogenation or using metals like tin or iron in strong acid are effective, they can be harsh and require specialized equipment or tedious workups.[5] We recommend Sodium Dithionite (Na₂S₂O₄) for this transformation. It is a mild, inexpensive, and highly selective reagent that operates under aqueous conditions, offering a simple workup and circumventing the need for pyrophoric catalysts or high-pressure apparatus.[6][7] The mechanism involves a series of single-electron transfers from the dithionite ion to the nitro group, leading to its stepwise reduction to the amine.
Step 2: Cyclocondensation to Form the Benzimidazole Ring
This step, often referred to as the Phillips benzimidazole synthesis or a variation thereof, involves the reaction of the ortho-phenylenediamine intermediate with an aldehyde.[8] The aldehyde's "R" group ultimately becomes the substituent at the 2-position of the benzimidazole, making this a highly versatile method for creating a library of compounds.
Mechanism:
-
Schiff Base Formation: The more nucleophilic primary amine of the diamine intermediate attacks the carbonyl carbon of the aldehyde. Subsequent dehydration forms a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The secondary N-methyl amine then acts as an intramolecular nucleophile, attacking the imine carbon to form a five-membered dihydro-benzimidazole ring.
-
Aromatization: The dihydro intermediate is then oxidized to the thermodynamically stable aromatic benzimidazole ring. In many procedures, atmospheric oxygen serves as the terminal oxidant, making it a green and convenient process.[9] Various catalysts can be employed to facilitate this condensation, ranging from simple protic or Lewis acids to heterogeneous catalysts.[10][11][12]
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Nitro Group Reduction
Objective: To synthesize 3,4-Difluoro-N1-methylbenzene-1,2-diamine from this compound.
| Reagent | M.W. | Amount | Moles | Role |
| This compound | 188.13 | 1.88 g | 10 mmol | Starting Material |
| Sodium Dithionite (Na₂S₂O₄) | 174.11 | 5.22 g | 30 mmol | Reducing Agent |
| Tetrahydrofuran (THF) | - | 50 mL | - | Solvent |
| Water (H₂O) | - | 25 mL | - | Solvent |
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask, add this compound (1.88 g, 10 mmol).
-
Add THF (50 mL) and stir until the starting material is fully dissolved.
-
In a separate beaker, dissolve Sodium Dithionite (5.22 g, 30 mmol, 3 equivalents) in water (25 mL).
-
Add the aqueous Sodium Dithionite solution to the flask dropwise over 15 minutes. The reaction is exothermic; a water bath can be used for cooling if necessary.
-
After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours.
-
In-Process Control (Trustworthiness): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% Ethyl Acetate in Hexane. The starting material is typically yellow and has a higher Rf value than the more polar diamine product. The reaction is complete when the starting material spot is no longer visible by UV light.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Add Ethyl Acetate (50 mL) and brine (25 mL).
-
Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate (25 mL each).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diamine product as a dark oil or solid. This crude product is often pure enough for the next step without further purification.
Protocol 2: Cyclocondensation with an Aromatic Aldehyde
Objective: To synthesize 4,5-Difluoro-1-methyl-2-(phenyl)-1H-benzo[d]imidazole using benzaldehyde as a representative aldehyde.
| Reagent | M.W. | Amount | Moles | Role |
| Crude Diamine Intermediate | 158.15 | ~10 mmol | ~10 mmol | Reactant |
| Benzaldehyde | 106.12 | 1.06 mL | 10.5 mmol | Reactant |
| Ethanol (EtOH) | - | 50 mL | - | Solvent |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 190 mg | 1.1 mmol | Catalyst |
Step-by-Step Procedure:
-
Add the crude 3,4-Difluoro-N1-methylbenzene-1,2-diamine from the previous step to a 100 mL round-bottom flask.
-
Dissolve the diamine in Ethanol (50 mL).
-
Add benzaldehyde (1.06 mL, 10.5 mmol, 1.05 equivalents) followed by the catalytic amount of p-TsOH (190 mg, 0.11 equivalents).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 6-8 hours. The solution may darken over time.
-
In-Process Control (Trustworthiness): Monitor the reaction by TLC (e.g., 20% Ethyl Acetate in Hexane). The benzimidazole product will have a distinct Rf value and is often UV active.
-
Work-up & Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Redissolve the crude residue in Ethyl Acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acid catalyst, followed by brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: A common solvent system is Ethanol/Water. Dissolve the crude solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Cool to induce crystallization.[13]
-
Column Chromatography: Use silica gel with a gradient eluent system, starting from 5% Ethyl Acetate in Hexane and gradually increasing the polarity.[14]
-
Caption: A generalized workflow for synthesis and analysis.
Product Characterization
Unambiguous characterization of the final product is essential for validating the synthesis.
| Technique | Expected Observations for 4,5-Difluoro-1-methyl-2-(phenyl)-1H-benzo[d]imidazole |
| ¹H NMR | Aromatic Protons: Signals typically in the range of 7.0-8.0 ppm. The specific splitting patterns will depend on the fluorine coupling. N-CH₃ Protons: A singlet around 3.8-4.2 ppm. No N-H Proton: Unlike unsubstituted benzimidazoles which show a broad singlet >12 ppm in DMSO-d₆, the N-methylated product will lack this signal.[15] |
| ¹³C NMR | Aromatic carbons will appear in the 110-150 ppm range. The C2 carbon attached to the two nitrogen atoms is typically downfield. The N-CH₃ carbon will be upfield. |
| FT-IR | Absence of N-H stretching bands around 3100-3500 cm⁻¹. Presence of aromatic C-H stretching (~3050 cm⁻¹) and C=N/C=C stretching vibrations in the 1500-1650 cm⁻¹ region.[16][17] |
| Mass Spec (HRMS) | The molecular ion peak [M+H]⁺ should correspond to the calculated exact mass of the product (C₁₄H₁₁F₂N₂⁺), confirming its elemental composition.[18] |
Conclusion
The synthetic route detailed in this application note provides a reliable and versatile method for accessing novel fluorinated and N-methylated benzimidazole derivatives. By employing a mild nitro reduction with sodium dithionite and a robust cyclocondensation with aldehydes, researchers can efficiently generate a diverse library of compounds for screening in drug discovery programs. The inclusion of in-process controls and comprehensive characterization ensures the integrity and trustworthiness of the results, aligning with the rigorous standards of modern medicinal chemistry.
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- 18. rsc.org [rsc.org]
Application Notes and Protocols for 2,3-Difluoro-N-methyl-6-nitroaniline in Agrochemical Synthesis
Introduction: The Strategic Importance of Fluorinated Anilines in Agrochemical Discovery
Fluorine-containing molecules have become indispensable in modern agrochemical design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity to target enzymes, and altered lipophilicity, often translate to superior efficacy and desirable environmental profiles of active ingredients. 2,3-Difluoro-N-methyl-6-nitroaniline is a key fluorinated building block, offering a synthetically versatile platform for the construction of complex heterocyclic systems.[1] Its strategic arrangement of functional groups—a nucleophilic secondary amine, an electrophilically activatable aromatic ring, and a reducible nitro group—renders it a valuable intermediate for the synthesis of novel herbicides, fungicides, and insecticides.[2][3]
This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, with a primary focus on its use as a precursor for benzimidazole-type fungicides. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers in their synthetic endeavors.
Physicochemical Properties
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Source |
| CAS Number | 170432-54-9 | [4] |
| Molecular Formula | C₇H₆F₂N₂O₂ | [4] |
| Molecular Weight | 188.13 g/mol | [4] |
| Boiling Point | 277.9±40.0 °C (Predicted) | [4] |
| Density | 1.456±0.06 g/cm³ (Predicted) | [4] |
PART 1: Synthesis of this compound
The target compound is most conveniently synthesized from its commercially available primary amine precursor, 2,3-Difluoro-6-nitroaniline (CAS: 211693-73-1).[1][5] A robust method for this transformation is direct N-methylation.
Causality of Experimental Choices:
The selection of a methylating agent and base is critical to avoid di-methylation and other side reactions. A combination of a strong base and a methylating agent like methyl iodide allows for controlled mono-methylation. The use of a polar aprotic solvent like DMF or acetonitrile facilitates the dissolution of the aniline and the base, promoting a homogenous reaction environment.
Experimental Workflow: N-Methylation
Caption: Workflow for the N-methylation of 2,3-Difluoro-6-nitroaniline.
Detailed Protocol 1: N-Methylation
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 2,3-Difluoro-6-nitroaniline (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, 10 mL per gram of aniline). Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.
-
Expert Insight: The use of NaH ensures complete deprotonation of the aniline, forming the more nucleophilic anilide anion. Adding it at 0 °C controls the initial exotherm.
-
-
Stirring: Stir the resulting mixture at 0 °C for 30 minutes. The solution may change color, indicating the formation of the anilide.
-
Methylation: Add methyl iodide (1.1 eq) dropwise via syringe, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Carefully quench the reaction by slowly adding it to ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure solid.
PART 2: Application in Benzimidazole Fungicide Synthesis
Benzimidazoles are a well-established class of fungicides that act by inhibiting microtubule assembly in fungal cells. The synthesis of these heterocyclic systems from ortho-nitroanilines is a classic and reliable strategy.[6] The process involves two key transformations: the reduction of the nitro group to an amine, followed by cyclization with a one-carbon synthon (e.g., an aldehyde or formic acid).[7][8][9]
Reaction Scheme: From Nitroaniline to Benzimidazole
Caption: General synthetic pathway to benzimidazoles from this compound.
Detailed Protocol 2: One-Pot Reductive Cyclization for Benzimidazole Synthesis
This protocol describes a one-pot synthesis, which is often more efficient in terms of time, resources, and yield.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (15 mL per gram).
-
Reduction: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq).
-
Expert Insight: Stannous chloride is a classic and effective reagent for the reduction of aromatic nitro groups in the presence of other functional groups. The reaction is typically robust and proceeds under mild conditions.[6]
-
-
Heating: Heat the mixture to reflux (approximately 78 °C) and stir for 1-2 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Cyclization: After cooling the reaction mixture slightly, add the desired aldehyde (R-CHO, 1.1 eq).
-
Trustworthiness: The choice of aldehyde (R group) is crucial as it will determine the final substitution pattern at the 2-position of the benzimidazole ring, which directly impacts the fungicidal activity and spectrum.
-
-
Continued Reflux: Continue to heat the mixture at reflux for an additional 2-4 hours. Monitor the formation of the benzimidazole product by TLC.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Neutralization and Extraction: Dilute the residue with water and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure substituted benzimidazole.
Conclusion and Future Perspectives
This compound serves as a high-value intermediate for the synthesis of agrochemically relevant compounds. The protocols detailed in this guide offer reliable and scalable methods for its preparation and subsequent conversion into benzimidazole fungicide candidates. The inherent reactivity of this molecule also opens avenues for its use in synthesizing other heterocyclic scaffolds through reactions such as nucleophilic aromatic substitution (SNAr) at the fluorine-substituted positions. As the demand for novel and more effective crop protection agents continues to grow, the strategic application of such fluorinated building blocks will undoubtedly play a pivotal role in the discovery and development of next-generation agrochemicals.
References
-
Molecular Database. 2,3-Difluoro-6-nitroaniline. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile of 2,3-Difluoro-6-nitroaniline: A Supplier's Insight. [Link]
- G. G. Yakobson, T. D. Petrova, and L. S. Kobrina. Aromatic Fluoro-derivatives. XXX. Reactions of Polyfluoroaromatic Compounds with Nucleophilic Agents. Journal of General Chemistry of the USSR, 34, 3037-3042 (1964).
-
Dasgupta, H. R., et al. One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Medium. Progress in Chemical and Biochemical Research, 4(1), 57-67 (2021). [Link]
-
Mobinikhaledi, A., et al. Simple Synthesis and Biological Evaluation of Some Benzimidazoles Using Sodium Hexafluroaluminate, Na3AlF6, as an Efficient Catalyst. Bulletin of the Korean Chemical Society, 34(3), 853-857 (2013). [Link]
-
Johnston, D., & Smith, D. M. o-Nitroaniline derivatives. Part VI. Cyanide-induced cyclisation of o-nitroanils. Journal of the Chemical Society, Perkin Transactions 1, 399-404 (1976). [Link]
-
Organic Chemistry Portal. Synthesis of benzimidazoles. [Link]
-
ResearchGate. Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. [Link]
- U.S. Patent 3,591,638. Process for n-methylating nitroanilines and compounds prepared thereby.
- U.S. Patent 5,466,871.
-
Sharma, V., et al. An Overview About Synthetic and Biological Profile of Benzimidazole. International Journal of Pharmaceutical Sciences and Research, 9(8), 3116-3135 (2018). [Link]
-
MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
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- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 2,3-Difluoro-N-methyl-6-nitroaniline
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the strategic use of 2,3-Difluoro-N-methyl-6-nitroaniline as a pivotal starting material for the synthesis of potent kinase inhibitors. The unique electronic and steric properties of this compound, characterized by two reactive fluorine atoms activated by a potent electron-withdrawing nitro group, make it an exceptionally versatile scaffold.[1][2] This document elucidates the underlying chemical principles, provides detailed, field-tested protocols for key transformations, and presents a case study on the synthesis of a Monopolar Spindle 1 (Mps1) kinase inhibitor, a key target in oncology research.[3][4]
The Strategic Value of this compound in Medicinal Chemistry
The design of small molecule kinase inhibitors often relies on the construction of heterocyclic scaffolds that can effectively mimic the ATP molecule and bind to the kinase hinge region. This compound is a valuable building block for this purpose due to its inherent chemical reactivity.[1]
1.1. Causality of Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)
The primary mechanism governing the utility of this reagent is Nucleophilic Aromatic Substitution (SNAr).[5][6] The chemistry is dictated by the following features:
-
Activation by the Nitro Group : The strongly electron-withdrawing nitro (-NO2) group significantly acidifies the aromatic ring, making it highly susceptible to attack by nucleophiles.[5][7] This effect is most pronounced at the ortho and para positions relative to the nitro group.
-
Fluorine as an Excellent Leaving Group : Fluorine, despite being a weak leaving group in SN2 reactions, is an excellent leaving group in SNAr. Its high electronegativity polarizes the carbon-fluorine bond, facilitating the initial nucleophilic attack, which is the rate-determining step.
-
Sequential and Regioselective Substitution : The two fluorine atoms can be displaced sequentially. The fluorine at the 2-position (ortho to the nitro group) is the most activated and will typically react first. This allows for the controlled, stepwise introduction of two different nucleophiles, a critical strategy for building molecular complexity and exploring the structure-activity relationship (SAR).[5][8]
Caption: Simplified Mps1 role in the Spindle Assembly Checkpoint.
2.2. Synthetic Workflow and Protocols
The synthesis of a pyrrolo[2,3-d]pyrimidine core involves three key transformations starting from this compound: 1) SNAr with an amine, 2) Reduction of the nitro group, and 3) Cyclization with a formyl equivalent.
Caption: General workflow for pyrrolopyrimidine synthesis.
Protocol 1: SNAr Displacement with Propargylamine
This protocol describes the selective displacement of the C2-fluorine. Propargylamine is chosen as the nucleophile to introduce an alkyne handle, which is useful for subsequent cyclization steps to form the pyrrolo ring.
-
Rationale : The reaction is performed in a polar aprotic solvent (Isopropanol) to enhance the nucleophilicity of the amine. A non-nucleophilic organic base, N,N-Diisopropylethylamine (DIPEA), is used to scavenge the hydrofluoric acid (HF) generated during the reaction without competing with the primary nucleophile.
| Parameter | Value |
| Reactants | This compound |
| Propargylamine | |
| N,N-Diisopropylethylamine (DIPEA) | |
| Equivalents | 1.0 |
| 1.2 | |
| 2.0 | |
| Solvent | Isopropanol (IPA) |
| Temperature | 80 °C (Reflux) |
| Reaction Time | 4-6 hours (monitored by TLC/LC-MS) |
| Expected Yield | 85-95% |
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).
-
Add isopropanol (approx. 10 mL per gram of starting material).
-
Add DIPEA (2.0 eq) to the suspension.
-
Slowly add propargylamine (1.2 eq) to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 80-85 °C).
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by flash column chromatography.
Protocol 2: Nitro Group Reduction to an Aniline
This step converts the electron-withdrawing nitro group into an electron-donating amino group, which is essential for the subsequent cyclization to form the pyrimidine ring.
-
Rationale : Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction. [9]Ethyl acetate is a suitable solvent for this transformation. The reaction is typically run under an atmosphere of hydrogen gas.
| Parameter | Value |
| Reactant | SNAr Product from Protocol 1 |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Hydrogen Source | H₂ gas (balloon or Parr shaker) |
| Solvent | Ethyl Acetate or Methanol |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | >95% (often quantitative) |
Step-by-Step Methodology:
-
Dissolve the nitro-containing intermediate (1.0 eq) in ethyl acetate (approx. 20 mL per gram).
-
Carefully add 10% Pd/C catalyst (approx. 5-10% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (a balloon is sufficient for small scale). For larger scales, a Parr hydrogenation apparatus is recommended.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC/LC-MS. The product will have a significantly different Rf and will not be colored like the nitro-containing starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution : The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the diaminobenzene product, which is often used in the next step without further purification.
Protocol 3: Cyclization to form the Pyrrolo[2,3-d]pyrimidine Core
This final step constructs the bicyclic heteroaromatic core, a common scaffold in many kinase inhibitors. [10]
-
Rationale : The reaction between the 1,2-diamine intermediate and a formyl equivalent like formamidine acetate results in the formation of the pyrimidine ring. The pre-installed alkyne can then be cyclized onto the pyrimidine ring under appropriate conditions (often metal-catalyzed) to form the fused pyrrolo ring.
This protocol is a generalized representation. Specific conditions for the subsequent pyrrole ring formation can vary and may require optimization.
-
Combine the diaminobenzene intermediate (1.0 eq) and formamidine acetate (1.5 eq) in a suitable solvent like 2-methoxyethanol.
-
Heat the mixture to reflux (approx. 120-130 °C) for 8-12 hours.
-
Monitor the formation of the aminopyrimidine intermediate.
-
Upon completion of the pyrimidine ring formation, the reaction conditions would be modified to induce the cyclization of the alkyne. This often involves the addition of a transition metal catalyst (e.g., copper or gold salts) and heating.
-
After the reaction is complete, cool the mixture, and perform a standard aqueous workup followed by purification via column chromatography or recrystallization to obtain the final kinase inhibitor scaffold.
Kinase Inhibition Assay: A General Protocol
Once synthesized, the compounds must be tested for their ability to inhibit the target kinase. The ADP-Glo™ Kinase Assay is a common method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. A decrease in signal indicates kinase inhibition. [11]
Caption: Workflow for a typical luminescence-based kinase inhibition assay.
General Assay Protocol:
-
Prepare a reaction buffer containing the target kinase (e.g., Mps1), a suitable substrate, and ATP.
-
Add the synthesized inhibitor compound at various concentrations to a multi-well plate.
-
Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells.
-
Incubate the plate at a set temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the ADP-Glo™ Reagent, which also depletes any remaining ATP.
-
Add the Kinase Detection Reagent, which converts the ADP generated into ATP and provides luciferase/luciferin to produce light.
-
Measure the luminescence signal using a plate reader. The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) can then be calculated from the dose-response curve.
References
-
Kwiatkowski, N., et al. (2010). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. PLoS ONE. [Link]
-
Wei, Y., et al. (2024). Design and discovery of monopolar spindle kinase 1 (MPS1/TTK) inhibitors by computational approaches. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Profile of 2,3-Difluoro-6-nitroaniline: A Supplier's Insight. Pharma-Chemicals. [Link]
-
Wei, Y., et al. (2024). Design and discovery of monopolar spindle kinase 1 (MPS1/TTK) inhibitors by computational approaches. Semantic Scholar. [Link]
-
LookChem. (Date not available). Exploring 2,3-Difluoro-6-Nitroaniline: A Key Pharmaceutical Intermediate. LookChem. [Link]
-
He, S., et al. (2011). Novel Mps1 kinase inhibitors: From purine to pyrrolopyrimidine and quinazoline leads. ResearchGate. [Link]
-
Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules. [Link]
-
Wikipedia. (Date not available). Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Application Notes and Protocols for the Reaction of 2,3-Difluoro-N-methyl-6-nitroaniline with Amines
Introduction: Strategic Importance in Medicinal Chemistry
2,3-Difluoro-N-methyl-6-nitroaniline is a pivotal building block in the landscape of modern drug discovery and development.[1][2] Its unique chemical architecture, characterized by two fluorine atoms and a nitro group on an aniline scaffold, provides a versatile platform for the synthesis of complex pharmaceutical intermediates.[1][2][3] The strategic placement of these functional groups, particularly the electron-withdrawing nitro group and the fluorine atoms, activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in medicinal chemistry.[3][4] This reactivity allows for the precise and controlled introduction of various amine nucleophiles, enabling the construction of diverse molecular libraries for screening and optimization in drug development programs.[5][6]
This guide provides an in-depth exploration of the reaction between this compound and amines, offering a detailed mechanistic overview, comprehensive experimental protocols, and insights into its applications in the synthesis of biologically active molecules.
Reaction Principle: Unraveling the Nucleophilic Aromatic Substitution (SNAr) Mechanism
The reaction of this compound with amines proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[4] This process is fundamentally different from electrophilic aromatic substitution and is contingent on three key features of the substrate:
-
An Electron-Deficient Aromatic Ring: The potent electron-withdrawing nitro group (-NO2) at the 6-position, along with the inductive effects of the two fluorine atoms, renders the aromatic ring highly electrophilic and susceptible to attack by nucleophiles.[3][4]
-
A Good Leaving Group: Fluorine atoms serve as excellent leaving groups in SNAr reactions.[4]
-
Proper Orientation: The nitro group is positioned ortho to one of the fluorine atoms, which is crucial for stabilizing the intermediate Meisenheimer complex through resonance.
The reaction mechanism can be delineated in two principal steps:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The amine nucleophile attacks the carbon atom bearing one of the fluorine atoms, typically the one ortho or para to the strongest electron-withdrawing group. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized over the aromatic ring and the nitro group, which is a critical stabilizing factor.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, yielding the final substituted product.
Caption: Generalized SNAr mechanism of this compound with an amine.
Experimental Protocols: A Guide to Synthesis
The following protocols provide a detailed, step-by-step methodology for the reaction of this compound with a generic primary or secondary amine.
Materials and Reagents
-
This compound (≥98% purity)
-
Amine (primary or secondary, 1.0-1.2 equivalents)
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N), 2.0-3.0 equivalents)
-
Aprotic Polar Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Standard Reaction Protocol
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.) and the chosen aprotic polar solvent.
-
Addition of Base: Add the base (e.g., K₂CO₃, 2.0-3.0 eq.) to the stirred solution.
-
Nucleophile Addition: Add the amine nucleophile (1.0-1.2 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C.[4]
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water.[4]
-
Extract the aqueous layer three times with ethyl acetate.[5]
-
Combine the organic layers and wash with water, followed by brine.[5]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[5]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[5]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system, such as a hexane-ethyl acetate gradient, to afford the pure substituted product.[8][9]
Caption: A streamlined workflow for the reaction of this compound with amines.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low Conversion | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Confirm the quality and stoichiometry of reagents. |
| Inactive base. | Use a freshly opened or properly stored base. | |
| Formation of Side Products | Reaction temperature is too high. | Lower the reaction temperature and monitor closely. |
| Presence of water in the reaction. | Use anhydrous solvents and reagents. | |
| Difficult Purification | Product and starting material have similar polarity. | Optimize the eluent system for column chromatography. Consider alternative purification techniques like recrystallization. |
Applications in Drug Development: Building Biologically Active Scaffolds
The reaction of this compound with amines is instrumental in the synthesis of a wide array of heterocyclic compounds that form the core of many therapeutic agents.[10] The subsequent reduction of the nitro group to an amine provides a handle for further chemical modifications, such as the formation of benzimidazoles, a privileged scaffold in medicinal chemistry.[10]
Illustrative Synthetic Pathway: Synthesis of a Benzimidazole Derivative
The following diagram illustrates a two-step synthesis of a benzimidazole derivative, a common structural motif in pharmaceuticals, starting from this compound.
Caption: Synthetic pathway to a benzimidazole derivative.
This synthetic versatility underscores the importance of this compound as a key intermediate in the development of novel therapeutics. Its ability to undergo clean and efficient SNAr reactions with a diverse range of amines allows for the rapid generation of compound libraries for biological screening, accelerating the drug discovery process.
Safety Precautions
-
This compound and its derivatives should be handled in a well-ventilated fume hood.[4][5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5]
-
Nitroaromatic compounds can be energetic and may decompose upon heating; appropriate precautions should be taken.[4]
Conclusion
The reaction of this compound with amines is a robust and versatile transformation that is central to the synthesis of a multitude of complex organic molecules. A thorough understanding of the underlying SNAr mechanism, coupled with optimized experimental protocols, empowers researchers, scientists, and drug development professionals to leverage this powerful reaction in the creation of novel and impactful pharmaceutical agents.
References
- Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline. Benchchem.
- Technical Support Center: Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline. Benchchem.
- Application Notes and Protocols for the Laboratory Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline. Benchchem.
- N-Ethyl-2,3-difluoro-6-nitroaniline mechanism of action in organic reactions. Benchchem.
- The Chemical Profile of 2,3-Difluoro-6-nitroaniline: A Supplier's Insight. NINGBO INNO PHARMCHEM CO.,LTD.
- Preliminary Investigation of N-Ethyl-2,3-difluoro-6-nitroaniline Reactivity: A Technical Guide. Benchchem.
- A Comparative Review of N-Ethyl-2,3-difluoro-6-nitroaniline Analogs in Research. Benchchem.
- Exploring 2,3-Difluoro-6-Nitroaniline: A Key Pharmaceutical Intermedi
- N-Ethyl-2,3-difluoro-6-nitroaniline: A Performance Analysis as a Key Intermediate in Heterocyclic Synthesis. Benchchem.
- A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: Strategic Derivatization of 2,3-Difluoro-N-methyl-6-nitroaniline for Biological Screening
Introduction: Unlocking the Potential of a Fluorinated Nitroaniline Scaffold
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The strategic incorporation of specific functional groups can imbue molecules with desirable pharmacokinetic and pharmacodynamic properties. 2,3-Difluoro-N-methyl-6-nitroaniline is a compelling starting material for library synthesis due to its unique combination of structural motifs. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability, while the nitro group serves as a versatile synthetic handle and is a feature in many biologically active compounds.[1][2]
This guide provides a comprehensive framework for the derivatization of this compound. The primary strategy focuses on the reduction of the nitro group to generate a key ortho-phenylenediamine intermediate. This intermediate is then utilized in the construction of a benzimidazole library, a well-established "privileged scaffold" known for its wide range of therapeutic applications.[3][4] We will provide detailed, field-tested protocols for the key chemical transformations, library preparation for screening, and a general protocol for a primary biological assay.
Chemical Profile and Strategic Overview
This compound (MW: 188.14 g/mol ) possesses two primary sites for chemical modification: the nitro group and the N-methylamino group. Our central strategy leverages the nitro group as a masked amine. Its reduction to 3,4-Difluoro-N¹-methylbenzene-1,2-diamine creates a vicinal diamine, an ideal precursor for heterocyclic ring formation.
The overall synthetic workflow is designed for efficiency and diversity generation, making it highly suitable for creating a compound library for biological screening.
Caption: Overall derivatization strategy.
Protocol I: Synthesis of the Key Intermediate, 3,4-Difluoro-N¹-methylbenzene-1,2-diamine
Rationale: The conversion of the nitro group to a primary amine is the cornerstone of this entire synthetic strategy. Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source is a clean, high-yielding, and reliable method for this transformation. We utilize ammonium formate as an in situ hydrogen donor (transfer hydrogenation), which avoids the need for specialized high-pressure hydrogenation equipment.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH), ACS grade
-
Ethyl acetate (EtOAc), ACS grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve it in methanol (approx. 10 mL per gram of starting material).
-
Reagent Addition: Carefully add 10% Pd/C (0.05 eq by weight of palladium). To this stirring suspension, add ammonium formate (5.0 eq) portion-wise. The reaction is exothermic; addition should be controlled to maintain the temperature below 40°C.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the methanol. Partition the resulting residue between ethyl acetate and water.
-
Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine. This removes any remaining ammonium salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Expected Results:
| Compound | Molecular Weight | Typical Yield | Purity (LC-MS) |
| 3,4-Difluoro-N¹-methylbenzene-1,2-diamine | 158.16 g/mol | 90-98% | >95% |
Protocol II: Parallel Synthesis of a Benzimidazole Library
Rationale: The benzimidazole ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs. The reaction of an o-phenylenediamine with an aldehyde is a classic and efficient method for its construction.[5][6][7] This reaction proceeds via condensation to form a Schiff base, followed by intramolecular cyclization and oxidation. Using a diverse set of commercially available aldehydes allows for the rapid generation of a large and structurally varied library.
Caption: Workflow for parallel benzimidazole synthesis.
Materials:
-
3,4-Difluoro-N¹-methylbenzene-1,2-diamine (from Protocol I)
-
A diverse library of aldehydes (aromatic, heteroaromatic, aliphatic)
-
Ethanol (EtOH), 200 proof
-
p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst
-
96-well reaction blocks
Step-by-Step Protocol (for one well, to be parallelized):
-
Reagent Preparation: Prepare a stock solution of the diamine intermediate in ethanol (e.g., 0.5 M). Prepare stock solutions of each aldehyde in ethanol (e.g., 0.6 M).
-
Reaction Setup: To a well in a 96-well reaction block, add the diamine solution (1.0 eq).
-
Aldehyde Addition: Add the corresponding aldehyde solution (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of p-TSA (0.1 eq).
-
Reaction: Seal the reaction block securely. Heat the block to 80°C with shaking for 12-16 hours. The reaction can be run open to the air, as ambient oxygen often facilitates the final oxidative step.
-
Work-up: Cool the reaction block to room temperature. Remove the solvent by evaporation under a stream of nitrogen or using a centrifugal evaporator.
-
Purification: The crude products can be purified using parallel purification techniques, such as mass-directed preparative HPLC.
-
Analysis: Confirm the identity and purity of the final compounds using LC-MS analysis.
Representative Results:
| Aldehyde (R-CHO) | Product Name | Molecular Weight | Typical Yield (Post-Purification) |
| Benzaldehyde | 1-Methyl-5,6-difluoro-2-phenyl-1H-benzo[d]imidazole | 244.26 | 75% |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1-methyl-5,6-difluoro-1H-benzo[d]imidazole | 278.71 | 81% |
| Furan-2-carbaldehyde | 2-(Furan-2-yl)-1-methyl-5,6-difluoro-1H-benzo[d]imidazole | 234.22 | 68% |
| Cyclohexanecarboxaldehyde | 2-Cyclohexyl-1-methyl-5,6-difluoro-1H-benzo[d]imidazole | 250.31 | 72% |
Library Preparation for High-Throughput Screening (HTS)
Rationale: Proper sample handling is crucial for obtaining reliable and reproducible screening data. This involves accurate quantification, solubilization in a universal solvent (DMSO), and precise transfer to standardized assay plates.
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,3-Difluoro-N-methyl-6-nitroaniline
Welcome to the technical support center for the synthesis of 2,3-Difluoro-N-methyl-6-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals who are working with this key intermediate. This compound is a valuable building block in medicinal chemistry, and its efficient synthesis is critical for downstream applications.[1] This document provides in-depth troubleshooting, optimization strategies, and detailed protocols to address common challenges encountered during its synthesis.
Core Synthesis Protocol: N-Methylation of 2,3-Difluoro-6-nitroaniline
The most direct and common method for preparing this compound is the N-alkylation of its precursor, 2,3-difluoro-6-nitroaniline, using a methylating agent.[2][3] This reaction proceeds via a nucleophilic substitution mechanism where the aniline nitrogen attacks the electrophilic methyl group.
Detailed Step-by-Step Methodology
-
Reaction Setup : In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, combine 2,3-difluoro-6-nitroaniline (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).[2][4]
-
Scientist's Note: The use of anhydrous K₂CO₃ is crucial. It acts as a non-nucleophilic base to deprotonate the aniline nitrogen, enhancing its nucleophilicity without competing in the reaction.[2] Moisture can quench the base and lead to lower yields.
-
-
Solvent Addition : Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.2 M with respect to the aniline.[2]
-
Addition of Methylating Agent : While stirring the suspension, add iodomethane (CH₃I, 1.1-1.2 eq) dropwise at room temperature.[2]
-
Scientist's Note: A slight excess of the methylating agent ensures complete consumption of the starting material. However, a large excess can promote the formation of the N,N-dimethylated byproduct.
-
-
Reaction Execution : Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.[2]
-
Monitoring : Track the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase such as 3:1 hexanes:ethyl acetate.[2][3] The reaction is complete when the starting aniline spot is no longer visible.
-
Workup :
-
Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.[2]
-
Extract the aqueous layer three times with ethyl acetate.[2][3]
-
Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.[2]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[2][3]
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the pure product.[2]
-
Characterization : Confirm the identity and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.[2]
Visual Workflow for N-Methylation
Sources
Technical Support Center: Synthesis of 2,3-Difluoro-N-methyl-6-nitroaniline
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2,3-Difluoro-N-methyl-6-nitroaniline. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly the formation of side products, encountered during its synthesis.
The primary and most established method for synthesizing this compound is the direct N-methylation of the primary amine, 2,3-difluoro-6-nitroaniline. This process typically involves a methylating agent and a base. The electron-withdrawing nature of the two fluorine atoms and the nitro group significantly decreases the nucleophilicity of the aniline nitrogen, which necessitates carefully optimized reaction conditions to achieve high yield and purity.[1][2]
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions to get your experiment back on track.
Q1: My post-reaction analysis (LC-MS/GC-MS) shows a significant peak with a mass 14 Da higher than my desired product. What is this impurity and how can I prevent it?
A1: This impurity is almost certainly the over-methylated side product, N,N-dimethyl-2,3-difluoro-6-nitroaniline .
-
Causality: The formation of this byproduct occurs when the desired N-methylated product, which is still nucleophilic, reacts a second time with the methylating agent. This is a common issue in N-alkylation of anilines. The reaction conditions that are sufficiently forcing to achieve the first methylation can easily lead to the second.[3]
-
Preventative Measures:
-
Stoichiometric Control: Use only a slight excess (1.05-1.1 equivalents) of the methylating agent (e.g., iodomethane, dimethyl sulfate). A large excess strongly favors di-alkylation.
-
Slow Addition: Add the methylating agent dropwise or via a syringe pump to the reaction mixture. This maintains a low instantaneous concentration of the alkylating agent, favoring mono-methylation over di-methylation.
-
Temperature Management: Running the reaction at the lowest feasible temperature can help control the rate of the second methylation, which often requires a slightly higher activation energy.
-
Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is often preferred over very strong bases like sodium hydride (NaH). While NaH can lead to faster reaction times, it also more readily generates the highly nucleophilic anion of the mono-methylated product, increasing the likelihood of over-alkylation.[3]
-
Q2: My reaction yield is disappointingly low, and TLC analysis shows a prominent spot corresponding to the starting material, 2,3-difluoro-6-nitroaniline. What are the likely causes?
A2: A low conversion rate points to an incomplete or stalled reaction. Several factors could be at play:
-
Causality & Solutions:
-
Ineffective Base: The aniline nitrogen is significantly deactivated by the electron-withdrawing groups.[1] The chosen base may not be strong enough to facilitate the reaction effectively. If using a milder base like K₂CO₃, ensure it is anhydrous and finely powdered to maximize surface area. If the reaction remains sluggish, consider a stronger base like NaH, but be mindful of the increased risk of side reactions (see Q1).[3]
-
Insufficient Temperature or Time: These reactions can be slow. If monitoring shows the reaction has stalled, a modest increase in temperature (e.g., 10-20 °C) or extending the reaction time may be necessary.[1] Always monitor by TLC or LC-MS to avoid decomposition at excessive temperatures.
-
Reagent Purity: Moisture is detrimental. Ensure all reagents (starting aniline, methylating agent) and the solvent (e.g., DMF, Acetone) are anhydrous. Water can quench strong bases and interfere with the reaction mechanism.[1]
-
Q3: My purified product appears oily and is difficult to handle, or my column chromatography fractions are not clean. What's the issue?
A3: This often points to the presence of multiple, closely-related compounds, making purification challenging.
-
Causality & Solutions:
-
Mixture of Products: The most common cause is a mixture of the starting material, the desired mono-methylated product, and the di-methylated byproduct. These compounds have similar polarities, making separation by column chromatography difficult.[3]
-
Purification Strategy:
-
Acidic Wash: Before chromatography, an acidic wash (e.g., with 1M HCl) during the aqueous workup can help remove the unreacted 2,3-difluoro-6-nitroaniline, which is more basic than the N-methylated products.
-
Chromatography: Use a shallow gradient elution for flash column chromatography (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate). This can improve the separation between the desired product and the less polar di-methylated byproduct.[1]
-
Trituration/Crystallization: If the product is an oil due to residual impurities, try triturating it with a non-polar solvent like cold hexanes to induce crystallization and remove more soluble impurities.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The two most prevalent side products are:
-
N,N-dimethyl-2,3-difluoro-6-nitroaniline: The result of over-methylation.[3]
-
Unreacted 2,3-difluoro-6-nitroaniline: Due to incomplete reaction.[3]
Q2: How do the reaction conditions influence the formation of side products?
A2: Reaction conditions are critical. High temperatures, a large excess of the methylating agent, and the use of very strong bases can all accelerate the rate of the secondary methylation reaction, leading to higher levels of the N,N-dimethyl byproduct. Conversely, conditions that are too mild will result in a low yield and a significant amount of unreacted starting material. Careful optimization and monitoring are key.[1][4]
Q3: Can the nitro group be accidentally reduced during the N-methylation reaction?
A3: In a standard N-alkylation reaction using agents like iodomethane or dimethyl sulfate with a base like K₂CO₃, the nitro group is stable and will not be reduced. However, if you are attempting a synthesis via a different route, such as reductive amination with formaldehyde and a reducing agent (e.g., H₂/Pd/C), then concurrent reduction of the nitro group is a significant and likely side reaction.[5] For direct N-methylation, this is not a typical concern.
Visualizing the Reaction and Key Side Reaction
The following diagram illustrates the primary synthetic pathway to this compound and the common side reaction leading to the over-methylated byproduct.
Caption: Primary reaction pathway and common over-methylation side reaction.
Experimental Protocol: N-methylation of 2,3-difluoro-6-nitroaniline
This protocol provides a standard procedure for the synthesis of this compound.
Materials:
-
2,3-difluoro-6-nitroaniline
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Iodomethane (CH₃I)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2,3-difluoro-6-nitroaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).
-
Addition of Methylating Agent: While stirring the suspension vigorously, add iodomethane (1.1 eq) dropwise at room temperature over 15-20 minutes.
-
Reaction: Heat the reaction mixture to 60-70 °C. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) every 1-2 hours until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the pure this compound.[1]
Data Summary Table
| Parameter | Value/Condition | Rationale |
| Starting Material | 2,3-difluoro-6-nitroaniline | 1.0 equivalent |
| Methylating Agent | Iodomethane | 1.1 equivalents (slight excess to drive reaction) |
| Base | Anhydrous K₂CO₃ | 2.0 equivalents (non-nucleophilic, moderate base) |
| Solvent | Anhydrous DMF | Aprotic polar solvent, good for Sₙ2-type reactions |
| Temperature | 60-70 °C | Balances reaction rate against side product formation |
| Reaction Time | 4-8 hours | Monitored by TLC/LC-MS for completion |
| Expected Yield | 75-85% | Dependent on reaction completion and purification |
| Primary Side Product | N,N-dimethyl-2,3-difluoro-6-nitroaniline | Result of over-alkylation |
References
- BenchChem. (2025). In-Depth Technical Guide to the Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline. BenchChem.
- BenchChem. (2025). Technical Support Center: Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline. BenchChem.
- BenchChem. (2025). N-Ethyl-2,3-difluoro-6-nitroaniline mechanism of action in organic reactions. BenchChem.
- ChemWhat. (n.d.). Cas no 211693-73-1 (2,3-Difluoro-6-nitroaniline). ChemWhat.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Profile of 2,3-Difluoro-6-nitroaniline: A Supplier's Insight. NINGBO INNO PHARMCHEM CO.,LTD.
- CymitQuimica. (n.d.). CAS 211693-73-1: 2,3-Difluoro-6-nitroaniline. CymitQuimica.
- ResearchGate. (n.d.). A plausible reaction mechanism of N-methylation of aniline over ZA catalysts. ResearchGate.
- Chem-Agro. (n.d.). Exploring 2,3-Difluoro-6-Nitroaniline: A Key Pharmaceutical Intermediate. Chem-Agro.
- Royal Society of Chemistry. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 211693-73-1(2,3-Difluoro-6-nitroaniline) | Kuujia.com [kuujia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2,3-Difluoro-N-methyl-6-nitroaniline
Welcome to the technical support guide for the purification of 2,3-Difluoro-N-methyl-6-nitroaniline (CAS: 170432-54-9). This resource is designed for researchers, chemists, and drug development professionals who are working with this key chemical intermediate. The purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final products, such as pharmaceuticals and agrochemicals.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of isolating this compound from a typical reaction mixture.
The common synthetic route to this compound is the N-alkylation (methylation) of its precursor, 2,3-difluoro-6-nitroaniline.[2][3] This reaction, while effective, often results in a crude mixture containing unreacted starting materials, over-alkylated byproducts, and residual reagents, making a robust purification strategy essential.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.
Problem 1: My initial TLC plate shows multiple spots, including what I assume is the starting material and a potential byproduct.
Answer: This is a very common scenario and indicates that the reaction either did not go to completion or produced side products. The most significant byproduct in an N-methylation reaction is often the dialkylated product (N,N-dimethyl-2,3-difluoro-6-nitroaniline).[3] The primary and most effective solution is purification by flash column chromatography.
Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[4][5] Because the polarity of the starting material (2,3-difluoro-6-nitroaniline), the desired mono-methylated product, and the di-methylated byproduct are distinct, they will travel through the column at different rates and elute in separate fractions.
Detailed Protocol: Flash Column Chromatography
-
TLC Analysis & Solvent System Selection:
-
Before running the column, determine the optimal solvent system using TLC. The goal is to find a solvent mixture where the desired product has an Rf value of approximately 0.3-0.4.
-
A common and effective mobile phase for nitroaniline derivatives is a gradient of ethyl acetate in hexanes.[2] Start by testing solvent systems like 10%, 20%, and 30% ethyl acetate in hexanes.
-
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material.
-
Prepare a slurry of silica gel (100-200 mesh is common) in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).[6]
-
Pour the slurry into the column and allow it to pack evenly under positive pressure or gravity, ensuring there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique generally results in better separation than loading the sample as a liquid.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent system, collecting the eluent in fractions.
-
Gradually increase the polarity of the mobile phase (gradient elution) to sequentially elute the compounds. Typically, the less polar byproduct (N,N-dimethyl) will elute first, followed by the desired N-methyl product, and finally the most polar starting material.[4][6]
-
Monitor the fractions being collected by TLC to identify which ones contain your pure product.
-
-
Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Problem 2: My purified product is a persistent yellow oil and will not crystallize.
Answer: An oily product often indicates the presence of residual solvent or impurities that are inhibiting the formation of a crystal lattice.
Causality: Even small amounts of impurities can disrupt the ordered arrangement of molecules required for crystallization. Residual solvent, in particular, can act as a plasticizer.
Troubleshooting Steps:
-
High-Vacuum Drying: Ensure all residual solvent (like ethyl acetate or DMF) is removed by placing the sample under a high vacuum for several hours.
-
Re-purification: If the oil persists, it likely contains impurities with polarities very close to your product that co-eluted. A second, carefully run column with a shallower gradient may be necessary.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the oil. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[3]
-
Seeding: If you have a small crystal of the pure product, add it to the oil to act as a template for crystallization.
-
Trituration: Add a non-solvent (a solvent in which your product is insoluble, like cold hexanes) to the oil and stir vigorously. This can sometimes wash away the oily impurities and force the product to solidify.
-
Problem 3: The final product has a strong color, but I believe it is pure by TLC/NMR.
Answer: The yellow or orange color is characteristic of nitro-aromatic compounds. However, a particularly intense or dark color may indicate trace, highly-colored impurities that are not easily detected by TLC or NMR. Recrystallization is an excellent technique to address this.
Causality: Recrystallization purifies compounds based on differences in solubility.[7] The ideal solvent will dissolve the target compound well at high temperatures but poorly at low temperatures. Soluble impurities remain in the cold solvent (mother liquor) while the pure product crystallizes out.
Detailed Protocol: Recrystallization
-
Solvent Selection: The ideal solvent should dissolve this compound sparingly at room temperature but completely at its boiling point. Ethanol, methanol, or a mixture of ethyl acetate and hexanes are good candidates to test.[7][8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is intensely colored, you can add a small amount of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb many colored impurities.[9] Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Afterwards, place the flask in an ice bath to maximize the yield.[7]
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.
| Troubleshooting Summary | Primary Cause(s) | Recommended Solution(s) |
| Multiple Spots on TLC | Incomplete reaction, side-product formation (e.g., dialkylation).[3] | Flash column chromatography with a gradient eluent (e.g., Hexanes/Ethyl Acetate).[2] |
| Product is an Oil | Residual solvent, oily impurities inhibiting crystallization. | Dry under high vacuum; re-purify via column chromatography; induce crystallization (scratching, seeding).[3] |
| Intense Color in Product | Trace, highly-colored impurities. | Recrystallization, potentially with activated charcoal treatment.[7][9] |
| Co-elution in Chromatography | Similar polarity between product and an impurity. | Optimize chromatography: use a shallower gradient, or try a different solvent system or stationary phase.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying this compound from a typical reaction mixture?
A1: Flash column chromatography on silica gel is the most robust and widely cited method for achieving high purity.[2][3][10] It is highly effective at separating the desired mono-methylated product from both the more polar starting material (2,3-difluoro-6-nitroaniline) and the less polar N,N-dimethyl byproduct. Recrystallization can be an excellent secondary step to remove trace impurities and improve the crystalline form, or as a primary method if the crude product is already of relatively high purity.[7][11]
Q2: How do I select the best mobile phase for my column?
A2: The best practice is to use Thin-Layer Chromatography (TLC) to screen for an appropriate solvent system before committing to the column.[5] Spot your crude reaction mixture on a TLC plate and develop it in various solvent mixtures (e.g., different ratios of hexanes to ethyl acetate). The ideal system will show clear separation between all components. You want the spot corresponding to your desired product to have an Rf value between 0.3 and 0.4, as this provides the optimal balance between moving the compound down the column and achieving good separation from impurities.
Q3: What are the primary impurities I should expect?
A3: In a standard N-methylation reaction of 2,3-difluoro-6-nitroaniline, you should anticipate the following:
-
Unreacted Starting Material: 2,3-difluoro-6-nitroaniline.
-
Over-alkylation Product: N,N-dimethyl-2,3-difluoro-6-nitroaniline.[3]
-
Reaction Reagents/Salts: Residual base (e.g., K₂CO₃) or salts formed during the reaction. These are typically removed during the initial aqueous workup.
-
Solvent: Residual high-boiling point solvent, such as DMF, which can be difficult to remove completely.
Q4: How do I confirm the identity and purity of my final product?
A4: A combination of techniques is necessary for full characterization.
-
Identity Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and especially ¹⁹F for this molecule) and Mass Spectrometry (MS) are used to confirm the chemical structure.[2]
-
Purity Assessment: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. A sharp melting point range is also a classic indicator of a pure crystalline solid.[4]
Visualizing the Purification Workflow
The following diagrams illustrate the general purification process and a decision-making framework for troubleshooting.
Caption: General experimental workflow for purification.
Caption: Decision tree for troubleshooting purification issues.
References
- BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline.
- ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.
- CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography.
- Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
- BenchChem. (n.d.). Technical Support Center: Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.
- BenchChem. (n.d.). Application Notes and Protocols for the Laboratory Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.
- UKEssays. (2017). Synthesis and Purification of Nitrophenols.
- University of Colorado Boulder. (n.d.). Column Chromatography.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Profile of 2,3-Difluoro-6-nitroaniline: A Supplier's Insight.
- BenchChem. (n.d.). Application Note: Purification of 2,6-Dibromo-4-nitroaniline by Recrystallization.
- BenchChem. (n.d.). A Comparative Guide to Nitroaniline Derivatives in Research and Development.
- Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline.
- Google Patents. (n.d.). CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
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- 8. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N-Methylation of 2,3-difluoro-6-nitroaniline
Welcome to the technical support center for the N-methylation of 2,3-difluoro-6-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this specific transformation. The inherent electronic properties of this substrate make its N-methylation a non-trivial task. This resource provides in-depth, experience-driven troubleshooting advice, detailed experimental protocols, and a foundational understanding of the core chemical principles at play.
The Core Challenge: A Highly Deactivated Nucleophile
The primary obstacle in the N-methylation of 2,3-difluoro-6-nitroaniline is the severely diminished nucleophilicity of the aniline nitrogen. This is a direct consequence of the powerful electron-withdrawing effects of three substituents on the aromatic ring.
-
Nitro Group (-NO₂): A potent withdrawing group through both resonance and inductive effects.
-
Fluorine Atoms (-F): Strongly electron-withdrawing via the inductive effect.
These groups collectively pull electron density away from the nitrogen atom, making its lone pair less available to attack an electrophilic methylating agent.[1][2] Consequently, standard, mild methylation protocols often result in low to no conversion.
Frequently Asked Questions (FAQs)
Q1: Why is my standard methylation reaction with methyl iodide and potassium carbonate not working for 2,3-difluoro-6-nitroaniline?
A1: This is the most common issue. The combination of methyl iodide (a good methylating agent) and potassium carbonate (a moderate base) is insufficient to overcome the low nucleophilicity of the substrate.[1] Potassium carbonate is not a strong enough base to significantly deprotonate the N-H group to form a more reactive anionic nucleophile. The reaction, therefore, remains extremely slow or fails to initiate under standard conditions (e.g., refluxing acetone or acetonitrile).[1][3]
Q2: I observe a significant amount of unreacted starting material even after prolonged reaction times and at high temperatures. What should I do?
A2: This indicates that the activation energy for the reaction is too high for your current conditions. Simply increasing time and temperature with a suboptimal reagent combination can lead to decomposition rather than the desired product. The solution lies in changing the reaction strategy to either:
-
Increase the nucleophilicity of the aniline: Use a much stronger base to generate the anilide anion in situ.
-
Use a more powerful electrophile: Employ a more reactive methylating agent.
-
Change the reaction mechanism: Switch to a pathway that does not rely on direct SN2 attack, such as reductive amination.[4]
Q3: I am seeing the formation of a second, less polar spot on my TLC plate which I suspect is the di-methylated product. How can I suppress this?
A3: Over-methylation is a common side reaction, especially when forcing conditions are used.[3][5] The mono-methylated product, N-methyl-2,3-difluoro-6-nitroaniline, is slightly more nucleophilic than the starting material, which can lead to a second methylation. To minimize this:
-
Stoichiometry Control: Use a strict stoichiometry of 1.0 to 1.1 equivalents of the methylating agent.
-
Slow Addition: Add the methylating agent dropwise at a lower temperature before heating the reaction. This keeps the instantaneous concentration of the electrophile low.
-
Mechanism Choice: The Eschweiler-Clarke reaction is known to inherently prevent the formation of quaternary ammonium salts and is highly selective for producing tertiary amines from primary amines, effectively stopping at the desired stage if conditions are right.[6][7][8] A modified approach may favor mono-methylation. A patented method for mono-methylation of nitroanilines uses formaldehyde in sulfuric acid, which is designed to prevent di-alkylation.[5]
Q4: Are there greener or safer alternatives to highly toxic methylating agents like dimethyl sulfate or methyl iodide?
A4: Yes. Modern synthetic methods increasingly focus on less hazardous reagents.
-
Dimethyl Carbonate (DMC): A much safer and environmentally benign methylating agent.[9][10] It often requires higher temperatures and the use of a strong base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) but can be very effective.[9]
-
Formic Acid / Formaldehyde (Eschweiler-Clarke conditions): This classic method uses readily available reagents and avoids toxic alkyl halides.[6][11] It is a reductive amination process.[7][8]
-
Methanol: Can be used as a methylating agent in transition-metal-catalyzed "borrowing hydrogen" methodologies, though this may be less practical for this specific substrate without further optimization.[12][13]
Troubleshooting Guide
This guide addresses specific issues you may encounter and provides a logical path to a solution.
| Problem | Potential Cause | Recommended Solution & Rationale |
| No reaction or trace conversion | Insufficient base strength: K₂CO₃ or Et₃N are too weak to deprotonate the highly electron-deficient aniline.[1] | Switch to a stronger base: Use sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS). Rationale: These powerful, non-nucleophilic bases will irreversibly deprotonate the N-H bond, generating a highly nucleophilic anilide anion that will readily react with a methylating agent. Anhydrous conditions are critical.[14] |
| Reaction is sluggish, stalls at <50% | Insufficient electrophile reactivity: Methyl iodide's reactivity may still be too low, even with a stronger base, requiring harsh conditions. | Use a more potent methylating agent: Consider methyl triflate (MeOTf) or dimethyl sulfate (DMS). Caution: These reagents are highly toxic and should be handled with extreme care.[15][16] Rationale: Triflate is an excellent leaving group, making MeOTf a much more powerful electrophile than MeI, accelerating the reaction. |
| Multiple byproducts, decomposition | Forcing conditions with standard SN2: High temperatures are causing degradation of the sensitive nitroaromatic compound. | Change the reaction mechanism: Switch to a reductive amination strategy. The Eschweiler-Clarke reaction (formaldehyde/formic acid) is a prime candidate.[6][7][11] Rationale: This pathway avoids direct alkylation. The aniline first forms an iminium ion with formaldehyde, which is then reduced by formic acid. This sequence is often more tolerant of the substrate's electronics and can proceed under milder conditions. |
| Difficulty with purification | Product co-elutes with starting material or byproducts. | Optimize workup: An acidic wash (e.g., dilute HCl) can remove unreacted aniline starting material if the product is less basic. Rationale: The starting primary aniline is more basic than the N-methylated product and will be protonated and move to the aqueous layer. For chromatography: Use a high-resolution silica gel and a shallow solvent gradient (e.g., Hexane/Ethyl Acetate or Toluene/Acetone). |
Experimental Protocols
Protocol 1: Forced SN2 Alkylation using Sodium Hydride
This protocol is designed to maximize the nucleophilicity of the aniline.
1. Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,3-difluoro-6-nitroaniline (1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M.[1]
-
Cool the solution to 0 °C in an ice bath. 2. Deprotonation:
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes. The solution may change color as the anilide salt forms. 3. Methylation:
-
Add methyl iodide (1.1 eq) dropwise via syringe, keeping the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours. 4. Monitoring & Workup:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Once complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[17] 5. Purification:
-
Purify the crude residue by flash column chromatography on silica gel.[17]
Protocol 2: Modified Eschweiler-Clarke Reductive Amination
This protocol offers a mechanistically different and potentially milder alternative. A similar procedure has been patented for other nitroanilines.[5][18]
1. Reaction Setup:
-
To a round-bottom flask, add concentrated sulfuric acid (approx. 5-10 molar equivalents relative to the aniline). Cool the acid to 0-5 °C in an ice/salt bath.
-
Slowly and carefully add 2,3-difluoro-6-nitroaniline (1.0 eq) to the cold, stirred acid. 2. Reagent Addition:
-
Once the aniline is fully dissolved, add paraformaldehyde (1.5-2.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C. 3. Reaction:
-
After addition is complete, allow the mixture to warm to room temperature, then heat to 40-50 °C.
-
Stir for 2-6 hours. The reaction is often complete when gas (CO₂) evolution ceases. 4. Monitoring & Workup:
-
Monitor by taking a small aliquot, carefully quenching it into a mixture of ice and excess base (e.g., NaOH or NH₄OH), extracting with ethyl acetate, and analyzing by TLC.
-
Once complete, cool the reaction mixture to room temperature.
-
Very slowly and carefully pour the acidic reaction mixture onto a large amount of crushed ice in a separate beaker. This is a highly exothermic step.
-
Neutralize the cold aqueous solution by the slow addition of a concentrated base (e.g., 50% NaOH or concentrated NH₄OH) until the pH is > 9. Keep the mixture cool throughout the neutralization.
-
Collect the precipitated solid product by vacuum filtration, washing thoroughly with water. 5. Purification:
-
The crude solid can be further purified by recrystallization (e.g., from an Ethanol/Water mixture) or by column chromatography if necessary.
References
- Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. (2019).
- A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. (2016). Semantic Scholar.
- Application Notes and Protocols for the Laboratory Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.Benchchem.
- Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source.CHIMIA.
- Process for n-methylating nitroanilines and compounds prepared thereby.Google Patents.
- In-Depth Technical Guide to the Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.Benchchem.
- Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline.Benchchem.
- N‐Methylation of aromatic amines using formic acid as the unique carbon...ResearchGate.
- Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni.ChemRxiv.
- Technical Support Center: Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.Benchchem.
- Eschweiler–Clarke reaction.Wikipedia.
- N-Ethyl-2,3-difluoro-6-nitroaniline mechanism of action in organic reactions.Benchchem.
- Eschweiler-Clarke Reaction.NROChemistry.
- Eschweiler-Clarke Reaction.SynArchive.
- Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). MDPI.
- N-Methylaniline synthesis.ChemicalBook.
- Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.Benchchem.
- Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow.DSpace@MIT.
- strategies to overcome poor reactivity of 2-Methyl-5-(quinoxalin-2-yl)aniline.Benchchem.
-
m-NITRODIMETHYLANILINE. Organic Syntheses Procedure. Available at: [Link]
- Preparation method of 4-fluoro -N-methyl-3-nitroaniline.Google Patents.
-
An efficient and practical N-methylation of amino acid derivatives. PubMed. Available at: [Link]
- N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview.Current Organic Chemistry.
- Process for producing n-methylated organic pigments.Google Patents.
-
N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. (2022). Organometallics. Available at: [Link]
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- 5. US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby - Google Patents [patents.google.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. WO1996008537A1 - Process for producing n-methylated organic pigments - Google Patents [patents.google.com]
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improving the yield of 2,3-Difluoro-N-methyl-6-nitroaniline synthesis
Answering the user's request.## Technical Support Center: Optimizing the Synthesis of 2,3-Difluoro-N-methyl-6-nitroaniline
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this important synthetic intermediate. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and generally reliable method is the direct N-alkylation of the primary amine, 2,3-difluoro-6-nitroaniline, using a methylating agent.[1] This reaction is a nucleophilic substitution where the nitrogen atom of the aniline attacks the electrophilic methyl group of the alkylating agent. A base is essential to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the acid byproduct formed during the reaction.
Q2: Can you explain the reaction mechanism for the N-methylation of 2,3-difluoro-6-nitroaniline?
The reaction proceeds via a nucleophilic substitution mechanism (SN2).
-
Deprotonation: A base (e.g., potassium carbonate, sodium hydride) removes the acidic proton from the amine group of 2,3-difluoro-6-nitroaniline, forming a more nucleophilic amide anion.
-
Nucleophilic Attack: The highly nucleophilic nitrogen anion attacks the electrophilic methyl group of the methylating agent (e.g., iodomethane). This occurs in a single, concerted step where the new N-C bond forms as the carbon-halogen bond breaks.
-
Product Formation: The desired product, this compound, is formed along with a salt byproduct (e.g., potassium iodide).
The presence of two electron-withdrawing fluorine atoms and a nitro group on the aromatic ring significantly decreases the electron density on the nitrogen atom, reducing its inherent nucleophilicity.[1] This makes the deprotonation step particularly critical for achieving a reasonable reaction rate.
Q3: What are the primary factors that contribute to low yields in this synthesis?
Several factors can lead to diminished yields:
-
Incomplete Deprotonation: The reduced basicity of the aniline starting material requires a sufficiently strong base to generate the nucleophilic anion. An inadequate base can result in a slow or incomplete reaction.[1]
-
Side Reactions: The most common side reaction is dialkylation, leading to the formation of N,N-dimethyl-2,3-difluoro-6-nitroaniline. This occurs when the mono-methylated product successfully competes with the starting material for the methylating agent.[2]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and concentration plays a crucial role. For instance, polar aprotic solvents like DMF or acetonitrile are typically used to dissolve the reagents and facilitate the SN2 reaction.[2]
-
Purification Losses: The product and starting material can have similar polarities, sometimes leading to difficult separation by column chromatography and subsequent loss of material.[2]
Q4: What are the essential safety precautions for this reaction?
-
Reagent Toxicity: 2,3-Difluoro-6-nitroaniline is harmful if swallowed, inhaled, or in contact with skin.[1] Methylating agents like iodomethane are toxic and potential carcinogens. Solvents like DMF are reproductive toxins.[1] Always consult the Safety Data Sheet (SDS) for every reagent before starting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhaling toxic vapors.
-
Inert Atmosphere: When using highly reactive bases like sodium hydride (NaH), which is water-reactive, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching and potential fire hazards.[2]
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
Problem 1: Low conversion of starting material, 2,3-difluoro-6-nitroaniline.
-
Possible Cause 1: Insufficiently Strong Base.
-
Causality: The electron-withdrawing groups (-F, -NO₂) make the aniline nitrogen less basic and less nucleophilic. A weak base like potassium carbonate (K₂CO₃) may not be sufficient to deprotonate the amine effectively, leading to a slow or stalled reaction.[1]
-
Suggested Solution: Switch to a stronger base. Sodium hydride (NaH) is an excellent, non-nucleophilic base that irreversibly deprotonates the aniline, significantly increasing the concentration of the reactive anion and driving the reaction forward.[2] Use 1.2 equivalents of NaH in an anhydrous solvent like DMF or THF.
-
-
Possible Cause 2: Inactive Reagents or Poor Solvent Quality.
-
Causality: Bases like NaH can be deactivated by moisture. Anhydrous solvents are critical. Methylating agents can degrade over time.
-
Suggested Solution: Use freshly opened or properly stored anhydrous solvents. If using NaH, use a fresh batch and ensure it is handled under strictly anhydrous conditions. Verify the purity of your methylating agent.
-
-
Possible Cause 3: Insufficient Reaction Temperature or Time.
-
Causality: The reduced nucleophilicity of the starting material may require more energy to overcome the activation barrier.
-
Suggested Solution: Increase the reaction temperature. Heating the mixture to 50-80 °C can significantly increase the reaction rate.[1][2] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time, ensuring it runs until the starting material is consumed.
-
Problem 2: Significant formation of the N,N-dimethylated byproduct.
-
Possible Cause 1: High Local Concentration of Methylating Agent.
-
Causality: The mono-methylated product, this compound, is also nucleophilic and can be further methylated. If the methylating agent is added all at once, its high concentration increases the probability of reacting with the newly formed product before all the starting material has reacted.
-
Suggested Solution: Add the methylating agent (e.g., iodomethane) dropwise over a period of 30-60 minutes using a syringe pump or dropping funnel. This maintains a low, steady concentration of the electrophile, favoring methylation of the more reactive (deprotonated) primary aniline over the secondary aniline product.
-
-
Possible Cause 2: Incorrect Stoichiometry.
-
Causality: Using a large excess of the methylating agent will inevitably drive the reaction towards the thermodynamically stable dialkylated product.
-
Suggested Solution: Use a slight excess, typically 1.05-1.2 equivalents, of the methylating agent.[2] This ensures complete consumption of the starting material without providing a large excess that promotes the second methylation. Monitor the reaction carefully by TLC and stop it once the starting material disappears.
-
Problem 3: Difficulty in purifying the final product.
-
Possible Cause 1: Co-elution of Product and Starting Material.
-
Causality: The starting material and the mono-methylated product may have very similar Rf values in standard solvent systems, making separation by flash chromatography challenging.
-
Suggested Solution: Optimize your chromatography conditions. Use a shallow gradient elution, for example, starting with 100% hexanes and slowly increasing the proportion of ethyl acetate.[1] Test different solvent systems (e.g., dichloromethane/hexanes, toluene/ethyl acetate) on an analytical TLC plate to find a system that provides the best separation.
-
-
Possible Cause 2: Product is an Oil or Low-Melting Solid.
-
Causality: The purified product may not crystallize easily, making handling and complete solvent removal difficult.[2]
-
Suggested Solution: If the product is an oil, try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal, if available, can also be effective. If crystallization fails, ensure all solvent is removed under high vacuum to obtain a pure oil.
-
Data Presentation & Experimental Workflow
Table 1: Optimization of Reaction Conditions for N-methylation
| Parameter | Recommended Choice | Rationale & Impact on Yield/Purity |
| Starting Material | 2,3-difluoro-6-nitroaniline | Precursor amine. Purity should be >98%. |
| Base | NaH (1.2 eq) or K₂CO₃ (2-3 eq) | NaH is stronger and often gives higher conversion for this deactivated aniline. K₂CO₃ is safer and easier to handle but may require higher temperatures and longer reaction times.[2] |
| Methylating Agent | Iodomethane (1.1 eq) | Highly reactive electrophile. Dimethyl sulfate is another option but is more toxic. Use of a slight excess minimizes dialkylation.[2] |
| Solvent | Anhydrous DMF or MeCN | Polar aprotic solvents that are excellent for SN2 reactions. Must be anhydrous, especially when using NaH. |
| Temperature | 50-80 °C | Increased temperature overcomes the activation energy barrier due to the low nucleophilicity of the substrate.[1] |
| Monitoring | TLC (e.g., 3:1 Hexanes:EtOAc) | Essential for tracking the consumption of starting material and formation of product and byproducts, preventing unnecessary side reactions by stopping the reaction at the optimal time.[1] |
Diagram 1: General Experimental Workflow
Caption: A standard workflow for the N-methylation of 2,3-difluoro-6-nitroaniline.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to systematically troubleshoot low-yield issues.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
2,3-difluoro-6-nitroaniline (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Iodomethane (1.1 eq)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,3-difluoro-6-nitroaniline (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M.
-
Base Addition: Under a positive flow of nitrogen, carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath). Caution: Hydrogen gas is evolved.
-
Deprotonation: Allow the mixture to stir at room temperature for 30 minutes. The formation of the sodium salt may be visible as a color change.
-
Methylating Agent Addition: Cool the mixture back to 0 °C. Add iodomethane (1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60 °C.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 3:1 hexanes:ethyl acetate) every hour. The reaction is typically complete within 4-8 hours, indicated by the complete consumption of the starting material.
-
Workup: Once complete, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.[1]
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the pure this compound.[1]
-
Characterization: Confirm the identity and purity of the final product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
References
- Process for n-methylating nitroanilines and compounds prepared thereby. Google Patents.
Sources
Technical Support Center: Managing Exothermic Reactions in the Synthesis of Fluorinated Nitroanilines
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the safe and effective synthesis of fluorinated nitroanilines, with a core focus on managing the significant exothermic hazards associated with these reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of fluorinated anilines a significant thermal hazard?
A1: The nitration of aromatic compounds, particularly activated rings like anilines, is a notoriously exothermic process.[1][2] This is due to several contributing factors:
-
Formation of the Nitronium Ion: The reaction between concentrated nitric acid and sulfuric acid to generate the active electrophile, the nitronium ion (NO₂⁺), is itself a highly exothermic acid-base reaction.[3][4]
-
Electrophilic Aromatic Substitution: The subsequent reaction of the nitronium ion with the aromatic ring is a very favorable and rapid reaction that releases a significant amount of heat (heat of nitration).[5]
-
Oxidation Potential: Aniline and its derivatives are susceptible to oxidation by nitric acid, especially under concentrated, hot conditions. This oxidation is a highly exothermic and often uncontrollable side reaction that can lead to the formation of tarry byproducts and a rapid increase in temperature.[6][7]
-
Thermal Instability of Products: Fluorinated nitroaromatic compounds can be thermally unstable and may decompose violently, adding another layer of risk if the reaction temperature is not strictly controlled.[8]
Failure to manage this heat can lead to a thermal runaway , where the reaction rate increases exponentially with temperature, overwhelming any cooling system and potentially leading to a dangerous buildup of pressure, vessel failure, or explosion.[1][9]
Q2: What is a thermal runaway, and what are the primary prevention strategies?
A2: A thermal runaway occurs when an exothermic reaction enters a positive feedback loop: the heat generated by the reaction increases the temperature of the mixture, which in turn accelerates the reaction rate, causing it to generate even more heat.[9] This can lead to catastrophic failure of the reaction vessel.[10]
Primary prevention strategies are centered on maintaining a negative or neutral heat balance, where the heat removed from the system is greater than or equal to the heat generated. Key strategies include:
-
Engineering Controls:
-
Procedural Controls:
-
Slow, Controlled Addition: Add the nitrating agent dropwise or in small portions to the substrate solution. This is the most critical control parameter, as it limits the instantaneous concentration of reactants and allows the cooling system to dissipate the heat as it is generated.[12]
-
Efficient Cooling: Use an ice bath, cryocooler, or a jacketed reactor with a circulating coolant to maintain a consistently low temperature (typically 0 °C or below).[12]
-
Vigorous Stirring: Ensure the reaction mixture is well-agitated to prevent localized hotspots and ensure even temperature distribution.[1]
-
Dilution: Using a suitable inert solvent can increase the thermal mass of the system, helping to absorb the heat generated.
-
Q3: Is it necessary to protect the amino group of the aniline before nitration?
A3: Yes, in almost all cases, protecting the amino group is highly recommended. Direct nitration of anilines often leads to poor outcomes for two main reasons:
-
Oxidation: The free amino group (-NH₂) is highly susceptible to oxidation by nitric acid, leading to the formation of tars and other degradation products, which significantly lowers the yield and complicates purification.[6][7]
-
Loss of Control: In the strongly acidic nitrating medium, the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is a powerful deactivator and a meta-director, which will direct the incoming nitro group to the meta position, which is often not the desired isomer.[13]
The most common protection strategy is acetylation —reacting the aniline with acetic anhydride to form an acetanilide. The resulting amide group is still an ortho-, para-director but is much less activating and significantly more resistant to oxidation, leading to a cleaner reaction and higher yield of the desired p-nitro product.[13] The protecting group can be easily removed by acid or base hydrolysis after the nitration step.
Troubleshooting Guide
Problem 1: My reaction temperature is increasing rapidly and uncontrollably.
Question: I am adding my nitrating mixture, and the temperature is rising much faster than expected, and my cooling bath can't keep up. What should I do?
Answer: You are likely experiencing the onset of a thermal runaway. You must act immediately and decisively.
Immediate Actions:
-
Stop All Reagent Addition: Immediately cease the addition of the nitrating agent.[1]
-
Enhance Cooling: If possible, add more ice, dry ice, or acetone to your cooling bath to dramatically lower its temperature.[1]
-
Prepare for Emergency Quench: If the temperature continues to rise, prepare to quench the reaction. This is a last resort. The safest method is to pour the reaction mixture onto a large volume of crushed ice in a separate, large beaker. Do this behind a blast shield. Be aware that this may be violent.
-
Evacuate: If you cannot bring the reaction under control, alert others, activate any emergency shutdown systems, and evacuate the area.
Root Cause Analysis:
-
Addition Rate Too Fast: The most common cause. The rate of heat generation exceeded the rate of heat removal.
-
Inadequate Cooling: The cooling bath may not have been cold enough, or the heat transfer was inefficient (e.g., vessel too large for the bath, poor stirring).
-
Incorrect Stoichiometry: An excess of the nitrating agent was added too quickly.
Problem 2: My yield is very low, or the reaction is incomplete.
Question: After workup and purification, my final yield of fluorinated nitroaniline is poor. TLC analysis shows a significant amount of unreacted starting material. What went wrong?
Answer: Low yields can stem from several factors, often related to the deactivated nature of the substrate or issues during workup.
Troubleshooting Steps:
-
Increase Reaction Time/Temperature: Fluorinated aromatics are deactivated towards electrophilic substitution. A longer reaction time or a cautiously increased temperature may be required.[12] However, increasing the temperature can also lead to more byproducts, so this must be optimized carefully.[12]
-
Use a Stronger Nitrating Agent: If a standard HNO₃/H₂SO₄ mixture is insufficient, consider using fuming nitric acid or increasing the proportion of sulfuric acid to generate a higher concentration of the nitronium ion.[12]
-
Check Starting Material Purity: Impurities in the starting aniline can interfere with the reaction.
-
Optimize Workup: The product may be lost during workup. Ensure complete precipitation during quenching and select an appropriate recrystallization solvent to minimize loss in the mother liquor.[12][14]
-
Consider Water Content: For some substrates, the presence of water in the nitrating mixture can promote the formation of resins and reduce yield. An anhydrous system may be beneficial.[14][15]
Problem 3: The reaction mixture turned black, and I isolated a tarry substance.
Question: During the addition of the nitrating agent, my reaction turned dark brown or black, and the final product was an intractable tar. What happened?
Answer: This is a classic sign of oxidation and decomposition, which is very common during the direct nitration of unprotected anilines.[6][7]
Root Cause Analysis & Solutions:
-
Unprotected Amino Group: The free amino group was oxidized by the nitric acid.
-
Solution: Protect the amino group as an acetanilide before nitration. This is the most effective solution.[13]
-
-
High Temperature: The reaction temperature was too high, promoting oxidative side reactions.
-
Solution: Maintain strict temperature control, ideally at 0 °C or below.[12]
-
-
Localized Hotspots: Poor stirring allowed for localized areas of high temperature and high reactant concentration.
-
Solution: Ensure vigorous and efficient mechanical stirring throughout the entire addition process.
-
Problem 4: I'm getting a mixture of isomers or dinitrated products.
Question: My product analysis shows a mixture of ortho- and para-isomers, or I'm seeing a significant amount of dinitration. How can I improve the selectivity?
Answer: Isomer control and preventing over-nitration are key challenges that depend on both electronic effects and reaction conditions.
Improving Selectivity:
-
Temperature Control: Lower temperatures almost always favor higher selectivity and reduce the likelihood of dinitration. Over-nitration is more common at elevated temperatures.[12]
-
Controlled Stoichiometry: Use only a slight molar excess of the nitrating agent (e.g., 1.05-1.1 equivalents). A large excess will drive the reaction towards dinitration.[12]
-
Slow Addition: A slow, dropwise addition of the nitrating agent keeps the instantaneous concentration of the electrophile low, favoring mono-nitration.[12]
-
Protecting Group: Using an acetanilide protecting group heavily favors the formation of the para-isomer due to steric hindrance at the ortho-positions.
Data & Visualization
Table 1: Comparison of Nitrating Systems & Typical Issues
| Nitrating System | Composition | Typical Conditions | Advantages | Common Troubleshooting Issues |
| Standard Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | 0 to 10 °C | Cost-effective, widely used. | Insufficient for highly deactivated rings; risk of oxidation.[12] |
| Fuming Nitric Acid | HNO₃ (>86%) / Conc. H₂SO₄ | -10 to 0 °C | More reactive, for deactivated substrates. | Highly corrosive and toxic; increased risk of runaway and dinitration.[12] |
| Anhydrous Conditions | KNO₃ / Conc. H₂SO₄ | 0 to 20 °C | Generates anhydrous HNO₃ in situ. | Can be slower; solid handling can be difficult.[16] |
| Protected Substrate | Acetanilide + Mixed Acid | 0 to 10 °C | Prevents oxidation, high para-selectivity. | Requires extra protection/deprotection steps.[13] |
Diagrams & Workflows
A structured approach to managing these reactions is critical for safety and success. The following diagrams illustrate key decision-making and troubleshooting pathways.
Caption: Workflow for managing exothermic nitration synthesis.
Caption: Troubleshooting logic for common nitration issues.
Experimental Protocol: Protected Nitration of 4-Fluoroaniline
This protocol describes a representative three-step synthesis of 4-fluoro-2-nitroaniline from 4-fluoroaniline, involving protection, nitration, and deprotection.
Step 1: Acetylation (Protection) of 4-Fluoroaniline
-
Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 4-fluoroaniline (e.g., 5.55 g, 50 mmol) and 50 mL of deionized water.
-
Acidification: Slowly add concentrated hydrochloric acid (~5 mL) until the aniline fully dissolves to form the hydrochloride salt.
-
Reagent Preparation: In a separate beaker, prepare a solution of sodium acetate (e.g., 8.2 g, 100 mmol) in 30 mL of water.
-
Acetylation: While stirring the aniline hydrochloride solution vigorously, add acetic anhydride (e.g., 6.1 mL, 65 mmol) in one portion. Immediately follow with the rapid addition of the sodium acetate solution.
-
Precipitation: A white precipitate of 4-fluoroacetanilide should form immediately. Stir the mixture for 15 minutes in an ice bath to ensure complete precipitation.
-
Isolation: Collect the white solid by vacuum filtration, wash the filter cake with cold water (3 x 20 mL), and dry thoroughly under vacuum. The yield should be nearly quantitative.
Step 2: Nitration of 4-Fluoroacetanilide
-
Setup: Place the dried 4-fluoroacetanilide (e.g., 7.65 g, 50 mmol) into a 250 mL flask. Place this flask in a larger beaker that will serve as an ice-salt bath.
-
Dissolution & Cooling: Add concentrated sulfuric acid (e.g., 20 mL) and stir until the solid is completely dissolved. Cool the mixture to 0-5 °C using the ice-salt bath.
-
Nitrating Mixture Preparation: In a separate, pre-cooled flask, slowly add concentrated nitric acid (e.g., 3.5 mL, ~55 mmol) to concentrated sulfuric acid (5 mL). Cool this mixture to 0 °C.
-
Controlled Addition: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred acetanilide solution. CRITICAL: Monitor the temperature constantly and ensure it does not rise above 10 °C. The addition should take at least 30-45 minutes.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for another 60 minutes.
-
Workup (Quenching): In a 1 L beaker, prepare ~200 g of crushed ice. Pour the reaction mixture slowly and carefully onto the ice with vigorous stirring. A yellow precipitate will form.
-
Isolation: Collect the yellow solid (a mixture of nitro-isomers) by vacuum filtration, wash thoroughly with cold water until the washings are neutral (pH ~7), and dry the solid.
Step 3: Hydrolysis (Deprotection) to 4-Fluoro-2-nitroaniline
-
Setup: Place the crude nitrated product into a 250 mL round-bottom flask with a reflux condenser.
-
Hydrolysis: Add 70% sulfuric acid (e.g., 60 mL). Heat the mixture to reflux (approx. 100-110 °C) for 60 minutes or until TLC shows complete conversion.
-
Cooling & Precipitation: Cool the reaction mixture to room temperature and then pour it carefully onto ~200 g of crushed ice.
-
Neutralization: Slowly neutralize the mixture with concentrated aqueous ammonia until it is basic. The desired 4-fluoro-2-nitroaniline will precipitate as a bright yellow solid.
-
Isolation & Purification: Collect the solid by vacuum filtration and wash with cold water. Recrystallize from an ethanol/water mixture to obtain the pure product.
References
- BenchChem. (2025). Troubleshooting guide for the nitration of fluorinated benzoic acids. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting Unexpected Results in the Nitration of Bromobenzene: A Technical Support Guide. BenchChem Technical Support.
- BenchChem. (2025). Mitigating hazards during the nitration of fluorinated precursors. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions in Aniline Synthesis. BenchChem Technical Support.
- BenchChem. (2025). A Comparative Guide to the Synthesis Efficiency of Fluorinated Nitroanilines. BenchChem Technical Support.
- Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study. Pharma IQ.
- YouTube. (2024).
- ResearchGate. (n.d.). A detailed study on heat of reaction and heat rate determination of nitrobenzene hydrogenation to aniline reaction using power compensation reaction calorimeter.
- Google Patents. (n.d.). Process for preparing 4-fluoro-3-nitroaniline.
- Reddit. (2023).
- ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.
- Guidechem. (n.d.). How can 2-fluoro-5-nitroaniline be synthesized?. Guidechem.
- ResearchGate. (2025). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1.
- Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions. Mettler Toledo.
- GeeksforGeeks. (2025).
- Journal of the American Chemical Society. (1919). STUDIES IN NITRATION, 111.
- ioKinetic. (2001). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. ioKinetic.
- Walsh Medical Media. (2023).
- Scribd. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitration - GeeksforGeeks [geeksforgeeks.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. ia800805.us.archive.org [ia800805.us.archive.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mt.com [mt.com]
- 10. iokinetic.com [iokinetic.com]
- 11. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scribd.com [scribd.com]
- 14. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Technical Support Center: HPLC Purity Analysis of 2,3-Difluoro-N-methyl-6-nitroaniline
Welcome to the technical support center for the HPLC analysis of 2,3-Difluoro-N-methyl-6-nitroaniline. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into developing a robust purity method, troubleshooting common issues, and understanding the scientific principles behind the chromatographic choices.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC method development for this compound?
A good starting point involves a standard reversed-phase (RP) approach. Given the aromatic and moderately hydrophobic nature of the molecule (predicted XlogP for the related 2,3-difluoro-6-nitroaniline is 1.8), a C18 column is an excellent first choice.[1][2] A mobile phase consisting of acetonitrile (ACN) and water is recommended due to ACN's lower UV cutoff and its ability to disrupt potential π-π interactions.[3][4][5]
Initial Recommended Conditions:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides a good balance of efficiency and backpressure for initial screening.[2] |
| Mobile Phase | A: Water, B: Acetonitrile (ACN) | Standard RP solvents. ACN is often preferred over methanol for aromatic compounds.[3][4] |
| Gradient | 10-90% B over 20 minutes | A broad gradient helps to elute unknown impurities and determine the approximate elution strength needed. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |
| Detection (UV) | Diode Array Detector (DAD/PDA) scanning 210-500 nm. Monitor at ~254 nm and a higher wavelength (~400 nm). | DAD allows for peak purity analysis and identification of the optimal monitoring wavelength. Nitroanilines typically have strong absorbance around 254 nm and another band at higher wavelengths (~375-430 nm).[6] |
| Injection Vol. | 5-10 µL | A low volume minimizes potential peak distortion from the sample solvent. |
| Sample Prep. | Dissolve in 50:50 ACN:Water | A diluent matching the initial mobile phase composition prevents peak shape issues. |
Q2: Does the pH of the mobile phase need to be controlled for this analysis?
Based on a predicted pKa of -2.42 for the N-methyl aniline functional group, the molecule is not basic and will be in a neutral state across the entire usable HPLC pH range (pH 2-8).[7][8] Therefore, buffering the mobile phase to control ionization is not necessary, which simplifies mobile phase preparation. However, adding a small amount of acid (e.g., 0.1% formic or phosphoric acid) can sometimes improve peak shape by interacting with active sites on the silica packing material, though this is less of an issue with modern, high-purity columns.[3][9]
Q3: My main peak is tailing. What are the most likely causes and how do I fix it?
Peak tailing is a common issue and often points to secondary interactions between the analyte and the stationary phase.[1][8][10] For a neutral compound like this compound on a C18 column, the primary suspects are:
-
Silanol Interactions: Residual, un-capped silanol groups on the silica surface can interact with polar parts of the analyte.[1]
-
Solution: Use a modern, end-capped column or a column with a polar-embedded phase that shields silanol activity.[1]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[10]
-
Solution: Reduce the injection volume or the sample concentration.
-
-
Extra-column Volume: Excessive tubing length or wide-diameter tubing between the column and detector can cause peak dispersion.[1][7]
-
Solution: Use shorter, narrower internal diameter tubing (e.g., 0.005" ID PEEK).[1]
-
Systematic Troubleshooting Guide
This section addresses specific problems you might encounter during method development and routine analysis.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Symptom | Probable Cause(s) | Recommended Action(s) |
| Peak Tailing | 1. Secondary Silanol Interactions: Analyte interacting with active sites on the column packing.[1] 2. Column Overload: Mass of analyte injected is too high.[10] 3. Mismatched Sample Solvent: Sample is dissolved in a solvent much stronger than the mobile phase. | 1. Use a highly deactivated, end-capped C18 column. Consider a phenyl-hexyl column for alternative selectivity.[5][11] 2. Decrease sample concentration or injection volume. 3. Dissolve the sample in the initial mobile phase composition. |
| Peak Fronting | 1. Column Overload: Often a more severe form of mass overload.[10] 2. Low Column Temperature: Can sometimes lead to non-ideal partitioning. | 1. Dilute the sample significantly and re-inject. 2. Increase the column temperature in 5 °C increments (e.g., to 35 °C or 40 °C). |
| Split Peaks | 1. Partially Blocked Frit/Column Inlet: Contamination from sample or mobile phase. 2. Column Void: A void has formed at the head of the column due to pressure shocks or bed instability. 3. Injector Issue: Malfunctioning injector rotor seal.[10] | 1. Reverse-flush the column with a strong solvent (ensure column allows this). If not resolved, replace the column. Use a guard column to protect the analytical column.[12] 2. Replace the column. 3. Perform injector maintenance and replace the rotor seal if necessary. |
Problem 2: Unstable Retention Times
| Symptom | Probable Cause(s) | Recommended Action(s) |
| Gradual Shift to Shorter Times | 1. Loss of Stationary Phase: Operating at high pH or temperature can degrade silica-based columns. 2. Column Contamination: Buildup of strongly retained compounds altering the stationary phase. | 1. Ensure mobile phase pH is within the column's recommended range (typically 2-8). 2. Implement a high-organic wash step at the end of each gradient run and periodically flush the column with a strong solvent. |
| Gradual Shift to Longer Times | 1. Flow Rate Decrease: Pump seals may be wearing out. 2. Changing Mobile Phase Composition: Inaccurate mixing by the pump or evaporation of the more volatile organic component. | 1. Perform pump maintenance and check the flow rate with a calibrated flow meter. 2. Prepare fresh mobile phase daily. Check pump proportioning valves. |
| Random, Erratic Fluctuations | 1. Air Bubbles in the Pump: Insufficient mobile phase degassing.[7] 2. Inadequate Equilibration: Not allowing enough time for the column to equilibrate between injections. | 1. Degas mobile phases thoroughly using an online degasser, sonication, or helium sparging. Purge the pump. 2. Ensure the equilibration time is at least 10-15 column volumes. |
Problem 3: Poor Resolution or Sensitivity
| Symptom | Probable Cause(s) | Recommended Action(s) |
| Poor Resolution | 1. Insufficient Efficiency: Peak widths are too broad. 2. Lack of Selectivity: The column and mobile phase do not differentiate well between the analyte and impurities. | 1. Switch to a column with smaller particles (e.g., 3.5 µm or sub-2 µm) or a longer column. 2. Change Organic Modifier: Switch from acetonitrile to methanol. Methanol can enhance π-π interactions with phenyl-based columns and alter selectivity.[4][5] Change Stationary Phase: Screen a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which offer different interactions (π-π, dipole-dipole) beneficial for aromatic and fluorinated compounds.[11] |
| Low Sensitivity / No Peak | 1. Incorrect Detection Wavelength: Monitoring at a wavelength where the analyte has low absorbance. 2. Sample Degradation: Analyte may be unstable in the sample solvent or under light/heat. 3. System Leak: A leak in the flow path prevents the sample from reaching the detector.[10] | 1. Use a DAD/PDA to acquire the full UV spectrum of the analyte and select the λmax for quantification. For nitroanilines, this is often >380 nm.[6] 2. Prepare samples fresh and use amber vials. Conduct forced degradation studies to understand stability. 3. Systematically check fittings from the injector to the detector for any signs of leakage. |
Workflow for HPLC Method Development
This section provides a logical, step-by-step protocol for developing a robust purity method from scratch.
Step 1: Analyte Characterization & Initial Parameter Selection
-
Review Physicochemical Properties:
-
Structure: this compound. Contains aromatic, nitro, and fluoro groups.
-
Polarity: Moderately non-polar, suitable for RP-HPLC.
-
UV Absorbance: Expect strong absorbance due to the nitroaniline chromophore. Use a DAD to find the experimental λmax.
-
-
Initial HPLC Conditions Selection (Table):
-
Based on the FAQ section, select a C18 column, ACN/Water mobile phase, and a broad scouting gradient.
-
Step 2: Optimization of Separation
-
Gradient Optimization:
-
Run a fast scouting gradient (e.g., 5-95% ACN in 10 min).
-
Based on the retention time (t_R) of the main peak, calculate a more focused gradient. A good rule of thumb is to start the gradient ~5% below the organic percentage required to elute the peak and end ~5% above the percentage needed for the last impurity.
-
Adjust the gradient slope (change in %B per minute) to improve the resolution of closely eluting peaks. A shallower gradient increases resolution.
-
-
Solvent & Stationary Phase Screening:
-
If resolution is inadequate on the C18 column with ACN, systematically change one variable at a time.
-
Change Organic Modifier: Replace acetonitrile with methanol and re-run the optimized gradient. Methanol is a hydrogen-bond donor and acceptor, offering different selectivity.[4]
-
Change Stationary Phase: If selectivity is still poor, screen columns that offer different retention mechanisms.
-
Step 3: Final Method Fine-Tuning & Validation
-
Isocratic vs. Gradient: If all impurities are well-resolved within a narrow organic composition range, an isocratic method may be preferable for simplicity and robustness. If there is a wide polarity range of impurities, a gradient method is necessary.[4]
-
Flow Rate & Temperature: Minor adjustments can be made. Increasing temperature lowers viscosity and backpressure, and can sometimes alter selectivity.
-
Method Validation: Once the final method is established, perform validation according to ICH Q2(R1) guidelines.
-
Specificity: Perform forced degradation (acid, base, oxidation, heat, light) to ensure degradation products do not co-elute with the main peak.
-
Linearity, Range, Accuracy, and Precision: Analyze the analyte at multiple concentration levels.
-
LOD & LOQ: Determine the lowest concentration that can be reliably detected and quantified.
-
Robustness: Deliberately make small changes to method parameters (e.g., flow rate ±10%, temperature ±5°C, mobile phase composition ±2%) to ensure the method remains reliable.
-
Visual Workflows and Diagrams
Caption: Decision tree for troubleshooting common HPLC peak shape problems.
Caption: Systematic workflow for HPLC method development.
References
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023, August 28). YouTube. Retrieved January 14, 2026, from [Link]
-
Analytical Method Development and Validation by RP-HPLC technique: a Review. (2023, March 9). ResearchGate. Retrieved January 14, 2026, from [Link]
-
What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc. Retrieved January 14, 2026, from [Link]
-
ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved January 14, 2026, from [Link]
-
Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved January 14, 2026, from [Link]
-
Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. (2014, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Separation of Nitrobenzene on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 14, 2026, from [Link]
-
The Chemical Profile of 2,3-Difluoro-6-nitroaniline: A Supplier's Insight. (2026, January 11). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]
-
Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved January 14, 2026, from [Link]
-
Mastering Small Molecule Reversed-Phase Method Development. (2023, June 13). YouTube. Retrieved January 14, 2026, from [Link]
-
2,3-Difluoro-6-nitroaniline | C6H4F2N2O2 | CID 2737028. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
2,3-difluoro-6-nitroaniline (C6H4F2N2O2). (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]
-
Analytical Method Validation: ICH and USP Perspectives. (2023, August 8). International Journal of Research and Review. Retrieved January 14, 2026, from [Link]
-
UV-vis absorption spectra for the gradual reduction of 2-nitroaniline... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2023, July 22). AMSbiopharma. Retrieved January 14, 2026, from [Link]
-
Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. (2018, August 7). ResearchGate. Retrieved January 14, 2026, from [Link]
-
HPLC Solvent Selection. (n.d.). Element Lab Solutions. Retrieved January 14, 2026, from [Link]
-
Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. (n.d.). Agilent. Retrieved January 14, 2026, from [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International. Retrieved January 14, 2026, from [Link]
-
Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. (2023, July 28). PMC - NIH. Retrieved January 14, 2026, from [Link]
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troubleshooting NMR spectra of 2,3-Difluoro-N-methyl-6-nitroaniline
Welcome to the technical support resource for the analysis of 2,3-Difluoro-N-methyl-6-nitroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization and purity assessment of this compound. Here, we move beyond simple data reporting to provide in-depth troubleshooting strategies and causal explanations for common spectral challenges, ensuring the integrity and accuracy of your experimental results.
Expected NMR Spectral Data
A pristine sample of this compound, when analyzed under standard conditions (e.g., in CDCl₃ or DMSO-d₆), should exhibit a distinct set of signals in its ¹H, ¹⁹F, and ¹³C NMR spectra. Understanding this baseline is the first step in effective troubleshooting.
Aromatic protons and carbons are significantly influenced by the electronic effects of the nitro (-NO₂) group (electron-withdrawing) and the amino (-NHCH₃) group (electron-donating), as well as the two fluorine substituents. Aromatic protons generally appear in the range of 6.5-8.5 ppm.[1][2]
Table 1: Predicted NMR Data for this compound
| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |
| ¹H | Aromatic H-4 | ~7.8 - 8.2 | Doublet of doublets of doublets (ddd) or multiplet (m) |
| Aromatic H-5 | ~6.7 - 7.1 | Doublet of doublets of doublets (ddd) or multiplet (m) | |
| N-H | ~8.0 - 8.5 (variable) | Broad singlet (br s) or Quartet (q) if coupled to CH₃ | |
| N-CH₃ | ~2.9 - 3.1 | Doublet (d, J ≈ 5 Hz) or Singlet (s) if N-H is exchanged | |
| ¹⁹F | F-2 | -120 to -140 | Multiplet (m) |
| F-3 | -145 to -165 | Multiplet (m) | |
| ¹³C | Aromatic C | 110 - 155 | Signals will exhibit C-F coupling |
| N-CH₃ | ~29 - 32 | Singlet (s) |
Note: Chemical shifts are highly dependent on the solvent and sample concentration. These values are estimates based on related structures. The N-H proton signal is often broad and its visibility can be concentration and solvent dependent; it will exchange in the presence of D₂O.[3][4]
Frequently Asked Questions (FAQs)
Q1: Why is the chemical shift of my N-H proton different from the table, or why can't I see it at all? A1: The N-H proton's chemical shift is highly variable due to its acidic nature and participation in hydrogen bonding with the solvent or other sample molecules. Its position and intensity can change significantly with concentration, solvent, and temperature.[4] In many cases, especially in protic solvents or at low concentrations, the peak may be very broad or completely absent. To confirm its presence, a D₂O exchange experiment is definitive.
Q2: My N-CH₃ signal appears as a singlet, not a doublet. Is my compound incorrect? A2: Not necessarily. The N-CH₃ signal appears as a doublet due to coupling with the adjacent N-H proton (³JH-H). If this N-H proton is rapidly exchanging with the solvent (e.g., in the presence of trace acid or water) or if you are using a solvent like DMSO-d₆ which can promote exchange, the coupling may be averaged to zero, resulting in a singlet. Running the sample in a non-polar, aprotic solvent like CDCl₃ is more likely to resolve the doublet.
Q3: The aromatic region of my ¹H NMR spectrum is too complex to interpret. Why? A3: The two aromatic protons (H-4 and H-5) are coupled to each other (an ortho coupling, ³JH-H ≈ 7-9 Hz). Additionally, each proton is coupled to two fluorine atoms. H-4 has a meta coupling to F-3 (⁴JH-F) and a para coupling to F-2 (⁵JH-F). H-5 has an ortho coupling to F-3 (³JH-F) and a meta coupling to F-2 (⁴JH-F). This complex network of couplings results in each proton signal appearing as a complex multiplet, often a doublet of doublets of doublets.
Diagram 1: Key Spin-Spin Couplings
Caption: Step-by-step workflow for diagnosing broad NMR signals.
Causality Explained:
-
Shimming: The most common cause. Poor shimming leads to an inhomogeneous magnetic field across the sample, causing nuclei in different parts of the sample to resonate at slightly different frequencies, smearing the signal.
-
Concentration: Highly concentrated samples can increase solution viscosity, which slows molecular tumbling and shortens relaxation times (T₂), leading to broader lines. Aggregation can also occur.
-
Solubility: Undissolved microscopic particles disrupt the magnetic field homogeneity. Always ensure your sample is fully dissolved.
-
Paramagnetic Impurities: Traces of transition metals (e.g., from catalysts) or dissolved oxygen can dramatically shorten T₂ relaxation, causing severe peak broadening.
-
Chemical Exchange: If the molecule is undergoing a conformational change (e.g., slow rotation around the C-N bond) on a timescale similar to the NMR experiment, it can lead to broadened "exchange" peaks. Increasing the temperature can often accelerate this exchange, causing the peaks to sharpen into an averaged signal. [3]
Problem 3: Ambiguous ¹⁹F NMR Spectrum
Q: The two fluorine signals in my ¹⁹F NMR spectrum are complex multiplets. How can I assign them?
A: The complexity arises from multiple couplings. Each fluorine is coupled to the other fluorine (³JF-F) and to two aromatic protons (³JH-F, ⁴JH-F).
Experimental Protocol: ¹H-Decoupled ¹⁹F NMR
To simplify the spectrum and confirm the F-F coupling, the most powerful technique is to acquire a ¹⁹F spectrum while decoupling the ¹H channel.
Methodology:
-
Setup: Tune the NMR probe for ¹⁹F observation and ¹H decoupling.
-
Experiment: Run a standard 1D ¹⁹F experiment, but with the ¹H decoupler turned on during acquisition.
-
Analysis: In the resulting spectrum, all H-F couplings will be removed. Each fluorine signal, which was previously a complex multiplet, should now collapse into a simple doublet. The splitting of this doublet is the ortho F-F coupling constant (³JF-F), which is typically in the range of 15-25 Hz for ortho-difluorobenzene systems. [5][6]4. Assignment: While definitive assignment of F-2 vs. F-3 requires more advanced techniques (like 2D ¹H-¹⁹F HETCOR), the simplified spectrum confirms the connectivity and provides a key coupling constant for further analysis. The fluorine ortho to the nitro group (F-2) is expected to be further downfield (less negative ppm value) than the fluorine meta to it (F-3).
Key Experimental Protocols
Protocol 1: D₂O Shake for N-H Proton Identification
This experiment confirms the identity of exchangeable protons like N-H.
-
Acquire Initial Spectrum: Dissolve ~5-10 mg of your compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix Vigorously: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate the H/D exchange. [3]4. Re-acquire Spectrum: Place the tube back in the spectrometer (shimming may need minor adjustment) and acquire a second ¹H NMR spectrum.
-
Analyze: Compare the two spectra. The peak corresponding to the N-H proton should significantly decrease in intensity or disappear entirely. Concurrently, if the N-CH₃ signal was a doublet, it should collapse into a singlet.
References
-
Castillo, N., Matta, C. F., & Boyd, R. J. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling, 45(2), 354–359. [Link]
-
Evans, D. F. (1962). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Molecular Physics, 5(2), 183-186. [Link]
-
Rochester University Chemistry Department. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]
-
Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]
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JoVE. (2025). NMR Spectroscopy of Aromatic Compounds. [Link]
-
University of Ottawa. NMR Data Tables. [Link]
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- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Navigating Scale-Up Challenges in 2,3-Difluoro-N-methyl-6-nitroaniline Production
Welcome to the technical support center for the synthesis and scale-up of 2,3-Difluoro-N-methyl-6-nitroaniline. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this critical pharmaceutical intermediate from the laboratory bench to pilot or production scale. Scaling chemical synthesis is rarely a linear process; it introduces new variables in heat transfer, mixing dynamics, and impurity formation that can significantly impact safety, yield, and purity.[1][2] This document provides in-depth, field-proven insights into the common challenges encountered during this scale-up, structured in a practical question-and-answer format.
Our focus is on the typical two-stage synthetic route: the nitration of a difluoro-aniline precursor followed by the N-methylation of the resulting 2,3-difluoro-6-nitroaniline. We will dissect the causality behind common experimental failures and provide robust, self-validating protocols to ensure a safe, efficient, and reproducible manufacturing process.
Caption: High-level synthetic workflow for this compound production.
Part 1: Troubleshooting the N-Methylation of 2,3-Difluoro-6-nitroaniline
This section addresses issues commonly encountered during the final N-methylation step. The electron-withdrawing effects of the two fluorine atoms and the nitro group decrease the nucleophilicity of the aniline, often necessitating carefully optimized reaction conditions.[3]
Q1: My N-methylation reaction shows low conversion of the 2,3-difluoro-6-nitroaniline starting material. What are the likely causes and solutions?
A1: Low conversion is a frequent issue, typically stemming from insufficient reactivity or poor reagent quality. Here’s a breakdown of potential causes and corrective actions:
-
Inadequate Base Strength or Stoichiometry: The base is critical for deprotonating the aniline, making it a more potent nucleophile. If a weak base like sodium bicarbonate is used, or an insufficient amount of a stronger base like potassium carbonate (K₂CO₃) is employed, the reaction may stall.[4]
-
Causality: The pKa of the N-H bond in the starting material is lowered by the electron-withdrawing groups, but a base must still be strong enough to generate a sufficient concentration of the conjugate base for the reaction to proceed at a reasonable rate.
-
Solution: Ensure you are using at least 2.0 equivalents of a suitable base, such as anhydrous potassium carbonate. For particularly stubborn reactions, a stronger base like sodium hydride (NaH) can be considered, but this increases the risk of side reactions and requires stricter control of anhydrous conditions.[4]
-
-
Insufficient Reaction Temperature or Time: Due to the deactivated nature of the aniline, room temperature conditions are often insufficient.
-
Causality: The reaction requires overcoming a significant activation energy barrier. Increasing the temperature provides the necessary kinetic energy for the nucleophilic attack to occur.
-
Solution: Heat the reaction mixture to between 60-80 °C.[3] Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time, which can range from 4 to 12 hours.[3]
-
-
Poor Reagent or Solvent Quality: Moisture is a known inhibitor of N-alkylation reactions.
-
Causality: Water can compete with the aniline as a nucleophile, hydrolyze the methylating agent, and deactivate strong bases.
-
Solution: Use anhydrous solvents (e.g., DMF, Acetone) and ensure all reagents, particularly the base, are dry.[4][5] Consider using molecular sieves in the reaction vessel if moisture contamination is suspected.[6]
-
Q2: I'm observing a significant, less polar byproduct in my TLC/HPLC analysis. What is it, and how can I prevent its formation?
A2: The most common less-polar byproduct is the N,N-dimethylated species, N,N-dimethyl-2,3-difluoro-6-nitroaniline. Its formation is a classic challenge in N-alkylation and can drastically reduce the yield of the desired mono-methylated product.[4]
-
Mechanism of Formation: After the first methylation, the resulting secondary amine (your product) can be deprotonated again by the base and react with another equivalent of the methylating agent.
-
Prevention Strategies at Scale:
-
Control Stoichiometry of the Methylating Agent: Avoid using a large excess of the methylating agent (e.g., methyl iodide). A slight excess (1.05-1.2 equivalents) is typically sufficient to drive the reaction to completion without promoting significant dialkylation.[4]
-
Slow Addition of the Methylating Agent: On a larger scale, adding the methylating agent dropwise over a period allows it to react with the more abundant primary aniline before it can react with the newly formed secondary amine product. This maintains a low instantaneous concentration of the alkylating agent.
-
Choice of Base: Using an exceptionally strong base (like NaH) can lead to a high concentration of the highly reactive anilide anion, which can accelerate both the first and second alkylation steps. A moderately strong base like K₂CO₃ provides more controllable conditions.[4]
-
Caption: Troubleshooting decision tree for N-methylation of 2,3-difluoro-6-nitroaniline.
Q3: Are there alternative, more scalable methylating agents to consider besides methyl iodide?
A3: Yes. While methyl iodide is effective at the lab scale, its volatility, cost, and toxicity can be problematic for large-scale production. Alternative reagents should be considered.
| Methylating Agent | Advantages for Scale-Up | Disadvantages/Considerations |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Low cost, less volatile than CH₃I. Highly reactive. | Extremely toxic and carcinogenic; requires stringent handling protocols. |
| Dimethyl Carbonate (DMC) | "Green" reagent, low toxicity, low cost. | Requires higher temperatures and sometimes specialized catalysts; can be less reactive. |
| Formaldehyde / Reducing Agent | Low cost. Can be used in reductive amination protocols. | Often requires a catalyst (e.g., Pd/C) and a hydrogen source or other reductant (e.g., formic acid, NaBH₃CN).[7][8] |
| Formic Acid / DMSO | Catalyst-free conditions have been reported where DMSO acts as the methylating agent and formic acid as the reductant. | May require high temperatures (e.g., 150 °C) and pressure-rated vessels. |
Part 2: Scale-Up and Safety Issues for Nitration Precursor Synthesis
The nitration step to produce 2,3-difluoro-6-nitroaniline is often the most hazardous part of the entire process. A failure to understand and control the reaction's thermochemistry can lead to catastrophic outcomes.[9]
Q4: What are the primary safety hazards when scaling up an aromatic nitration reaction?
A4: The primary hazard is thermal runaway . Aromatic nitration is a highly exothermic reaction.[10] If the heat generated by the reaction exceeds the rate at which it can be removed by the reactor's cooling system, the temperature will rise uncontrollably.
-
Causality: As the temperature increases, the reaction rate accelerates, which in turn generates even more heat, creating a dangerous positive feedback loop.[11] This can lead to:
-
Rapid Gas Generation: Decomposition of nitric acid and organic materials can cause a sudden and dangerous pressure increase in a sealed reactor.[10]
-
Secondary Decompositions: At elevated temperatures, the nitro-aromatic products themselves can undergo violent exothermic decomposition, potentially leading to an explosion.[9][12] The presence of impurities or residual acids can lower the decomposition temperature of the product.[13]
-
-
Risk Mitigation at Scale:
-
Calorimetry Studies: Before any scale-up, reaction calorimetry (e.g., using an RC1 calorimeter) and Differential Scanning Calorimetry (DSC) are essential. These studies measure the heat of reaction, heat flow, adiabatic temperature rise, and the onset temperature for decomposition of the reaction mixture.[14][15]
-
Controlled Addition: The nitrating agent (e.g., nitric acid) must be added slowly and sub-surface to the substrate solution. This makes the reaction rate dependent on the addition rate, not on the intrinsic reaction kinetics, ensuring the cooling system is never overwhelmed. This is known as operating under "reaction control."
-
Emergency Quenching Plan: A pre-defined and validated emergency quenching procedure using a suitable reagent must be in place.
-
Q5: How does heat transfer change from lab to plant scale, and what is the impact on nitration?
A5: This is one of the most critical and often underestimated aspects of scale-up. The ability to remove heat decreases dramatically as the reactor size increases.
-
Causality: The volume of a reactor increases by the cube of its radius (V ∝ r³), but the surface area available for heat transfer only increases by the square of its radius (A ∝ r²). This means the surface-area-to-volume ratio plummets at larger scales.[1]
-
Impact on Nitration: A reaction that was easily controlled with an ice bath in a 1L flask can quickly become uncontrollable in a 1000L reactor because the larger vessel cannot dissipate heat as efficiently.[16] This can lead to the formation of localized "hot spots," especially in poorly mixed regions, which can trigger side reactions or decomposition even if the bulk temperature appears normal.[1]
-
Engineering Controls:
-
Reactor Design: Use jacketed reactors with high-performance heat transfer fluids and baffles to improve internal mixing and heat distribution.
-
Agitation: Ensure the agitator is properly designed for the vessel geometry and reaction mass to provide efficient mixing and prevent stratification.
-
Continuous Flow Chemistry: For highly exothermic and hazardous reactions like nitration, continuous flow reactors offer a much safer alternative. Their extremely high surface-area-to-volume ratio allows for near-instantaneous heat removal, preventing thermal runaway.[17]
-
Caption: Safety workflow for assessing thermal hazards before nitration scale-up.
Part 3: Experimental Protocols
Protocol 1: Laboratory-Scale N-Methylation of 2,3-Difluoro-6-nitroaniline
This protocol provides a robust starting point for the synthesis. All operations should be conducted in a well-ventilated fume hood.
-
Materials and Reagents:
-
2,3-Difluoro-6-nitroaniline (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Iodomethane (CH₃I) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Deionized Water & Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2,3-difluoro-6-nitroaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).[3]
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the aniline.[3]
-
Reagent Addition: While stirring the suspension vigorously, add iodomethane (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 6-8 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.[3]
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water, followed by brine, to remove residual DMF and salts.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
References
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
- Scale-Up Challenges for Intermediates: A Practical Guide.
- Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline. Benchchem.
- Scale-up Reactions. Division of Research Safety | Illinois.
- Runaway reaction hazards in processing organic nitrocompounds. IChemE.
- Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermedi
- Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds.
- Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI.
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz.
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF.
- Intrinsic hazards assessment: Chemical reactivity hazards assessment for nitration processes and nitrochemicals handling | Request PDF.
- Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. Symeres.
- Thermal Risk Evaluation of the Fluorobenzotriazolone Nitr
- Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- Application Notes and Protocols for the Laboratory Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline. Benchchem.
- Challenges of scaling up production
- Technical Support Center: Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline. Benchchem.
- In-Depth Technical Guide to the Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline. Benchchem.
- A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool.
- 2-Fluoro-N-Methyl-5-nitroaniline synthesis. ChemicalBook.
- Process for synthesizing 2,3-difluoroaniline.
- Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base c
- The Chemical Profile of 2,3-Difluoro-6-nitroaniline: A Supplier's Insight. NINGBO INNO PHARMCHEM CO.,LTD..
- N-Ethyl-2,3-difluoro-6-nitroaniline: A Performance Analysis as a Key Intermediate in Heterocyclic Synthesis. Benchchem.
- Pd/SiC-Catalyzed Visible-Light-Driven N-Methylation of Nitroaranes Using Formaldehyde. MDPI.
- This compound. ChemicalBook.
- Synthesis technique of 2-methyl-6-nitroaniline | Request PDF.
- 2,3-Difluoro-6-nitroaniline | 211693-73-1 | FD104911. Biosynth.
- 2,3-Difluoro-6-nitroaniline | C6H4F2N2O2 | CID 2737028. PubChem.
- Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.
- Synthesis Technique of 2-Methyl-6-nitroaniline. Semantic Scholar.
- How to prepare 2-Methyl-6-nitroaniline in synthesis?. Guidechem.
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Validation & Comparative
A Comparative Guide to the Reactivity of Difluoro-nitroaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Dance of Electrons in Substituted Anilines
Difluoro-nitroanilines are a class of aromatic compounds that serve as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials science. The strategic placement of two fluorine atoms and a nitro group on the aniline scaffold imparts unique electronic and steric properties, which in turn govern the reactivity of the molecule. Understanding the relative reactivity of the various isomers is paramount for optimizing reaction conditions, predicting reaction outcomes, and designing novel synthetic pathways.
This guide provides an in-depth comparison of the reactivity of common difluoro-nitroaniline isomers. In the absence of direct, comprehensive comparative experimental studies in the literature, this guide establishes a predictive framework based on fundamental principles of organic chemistry. We will dissect the interplay of inductive and resonance effects of the substituents to forecast the reactivity of each isomer in key reaction classes: electrophilic aromatic substitution and nucleophilic aromatic substitution. These theoretical predictions are supplemented with available experimental data for individual isomers to provide a practical context.
Theoretical Framework: Unraveling the Electronic and Steric Landscape
The reactivity of a substituted aniline is primarily dictated by the electron density of the aromatic ring and the availability of the lone pair of electrons on the amino group. The substituents—two fluorine atoms and a nitro group—exert a profound influence through their electronic effects:
-
Amino Group (-NH₂): A potent activating group that donates electron density to the aromatic ring through its positive mesomeric (+M) or resonance effect. It also possesses a weaker electron-withdrawing inductive (-I) effect due to the electronegativity of nitrogen.
-
Nitro Group (-NO₂): A strong deactivating group, withdrawing electron density from the ring through both a powerful negative mesomeric (-M) effect and a strong negative inductive (-I) effect.
-
Fluorine Atoms (-F): These are unique in their dual electronic nature. They are highly electronegative, exerting a strong electron-withdrawing inductive (-I) effect. However, they also possess lone pairs of electrons that can be donated to the aromatic ring via a positive mesomeric (+M) effect, albeit weaker than that of the amino group.
The interplay of these effects, which is highly dependent on the relative positions of the substituents, determines the overall electron density of the ring and the nucleophilicity of the amino group. Furthermore, steric hindrance, particularly from substituents ortho to the amino group or the reaction center, can significantly impact reaction rates.
Predicted Reactivity in Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, an electrophile attacks the electron-rich aromatic ring. The reactivity of the difluoro-nitroaniline isomers in EAS will be governed by the overall activation or deactivation of the ring. Given the presence of the strongly deactivating nitro group, all isomers will be significantly less reactive than aniline itself. The key to comparing the isomers lies in assessing the extent to which the activating amino group and the deactivating fluorine and nitro groups modulate the ring's electron density.
Predicted Order of Reactivity (from most to least reactive):
The isomers with fluorine and nitro groups positioned to minimize their electron-withdrawing effects on the positions activated by the amino group (ortho and para) will be more reactive. Conversely, isomers where these deactivating groups are ortho or para to the amino group will be less reactive. Steric hindrance at the potential sites of electrophilic attack will also play a crucial role.
For instance, in 2,6-difluoro-4-nitroaniline , the two fluorine atoms ortho to the amino group will exert a strong -I effect, significantly reducing the basicity of the aniline and deactivating the ring. The nitro group in the para position further deactivates the ring. This isomer is expected to be one of the least reactive towards EAS.
Conversely, an isomer like 3,5-difluoro-4-nitroaniline might exhibit slightly higher reactivity. While the fluorine atoms are meta to the amino group, their inductive withdrawal is still significant. The nitro group is para to the amino group, strongly deactivating the ring.
A detailed analysis of each isomer is required to establish a more definitive predicted order.
Predicted Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for many substituted aryl halides and nitroarenes. For SNAr to occur, the aromatic ring must be electron-deficient, and there must be a good leaving group. In the case of difluoro-nitroanilines, a fluorine atom can act as a leaving group, especially when the ring is activated by the strongly electron-withdrawing nitro group.
The rate of SNAr is enhanced by the presence of electron-withdrawing groups ortho and/or para to the leaving group, as these positions can stabilize the negative charge in the Meisenheimer complex intermediate.
Predicted Order of Reactivity (from most to least reactive):
The isomers with a fluorine atom positioned ortho or para to the nitro group are expected to be the most reactive in SNAr reactions where fluoride is the leaving group. The amino group, being an electron-donating group, will generally slow down the reaction compared to a similar dinitro-difluorobenzene.
For example, in 2,3-difluoro-6-nitroaniline , the fluorine at the 2-position is ortho to the nitro group at the 6-position, and the fluorine at the 3-position is meta. The fluorine at the 2-position would be the more likely leaving group in an SNAr reaction. The amino group is also ortho to the nitro group, which will have a complex electronic interplay.
In contrast, for an isomer like 3,5-difluoro-4-nitroaniline , both fluorine atoms are ortho to the nitro group, making them highly activated towards nucleophilic attack. This isomer would be expected to be very reactive in SNAr reactions.
Comparative Reactivity Data: A Synthesized Approach
As previously mentioned, direct comparative experimental data for the reactivity of all difluoro-nitroaniline isomers is scarce. Therefore, we present a table summarizing the predicted reactivity trends based on the theoretical framework discussed above, supported by isolated experimental examples where available.
| Isomer | Predicted Relative Reactivity in EAS | Predicted Relative Reactivity in SNAr (with F⁻ as leaving group) | Supporting Experimental Data/Observations |
| 2,3-Difluoro-6-nitroaniline | Low | High (F at C2 is ortho to NO₂) | Synthesis is achieved by reacting 2,3,4-trifluoronitrobenzene with ammonia, demonstrating the lability of the fluorine at the 4-position (para to NO₂) to nucleophilic attack.[1] |
| 2,4-Difluoro-6-nitroaniline | Low | High (F at C2 and C4 are ortho and para to NO₂) | Utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, suggesting its utility in subsequent reactions.[2] |
| 2,5-Difluoro-4-nitroaniline | Low-Moderate | High (F at C5 is ortho to NO₂) | Used as an intermediate in the synthesis of dyes and pigments.[3] |
| 2,6-Difluoro-4-nitroaniline | Very Low | Moderate (F atoms are meta to NO₂) | Theoretical studies suggest a planar configuration.[4] Its synthesis involves nitration of a pentahalobenzene, indicating the need for strong conditions for EAS.[5] |
| 3,4-Difluoro-2-nitroaniline | Moderate | High (F at C4 is para to NO₂) | A versatile building block for nucleophilic aromatic substitution.[6] |
| 3,5-Difluoro-2-nitroaniline | Moderate | High (F at C3 and C5 are ortho and para to NO₂) | |
| 3,5-Difluoro-4-nitroaniline | Low | Very High (both F atoms are ortho to NO₂) |
Note: The predicted reactivities are relative and qualitative. The actual reactivity will depend on the specific reaction conditions, the nature of the electrophile or nucleophile, and the solvent used.
Experimental Protocols
To experimentally validate the predicted reactivity trends, a series of standardized reactions can be performed. Below are representative protocols for probing the reactivity in EAS and SNAr.
Protocol 1: Comparative Acylation of Difluoro-nitroaniline Isomers (EAS)
This protocol aims to compare the relative rates of N-acylation, which can be influenced by the basicity and steric hindrance of the amino group.
Materials:
-
A selection of difluoro-nitroaniline isomers (e.g., 2,6-difluoro-4-nitroaniline, 3,5-difluoro-4-nitroaniline)
-
Acetic anhydride
-
Pyridine (as catalyst and base)
-
Dichloromethane (DCM) as solvent
-
Internal standard (e.g., dodecane) for GC analysis
-
Thin Layer Chromatography (TLC) plates
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
Procedure:
-
For each isomer, prepare a 0.1 M solution in DCM in a separate reaction vial.
-
Add 1.2 equivalents of pyridine to each vial.
-
Add a known amount of the internal standard to each vial.
-
At time zero, add 1.1 equivalents of acetic anhydride to each vial simultaneously.
-
Monitor the progress of each reaction by TLC at regular intervals (e.g., every 15 minutes).
-
Quench aliquots of the reaction mixture at specific time points by adding dilute HCl.
-
Extract the quenched aliquots with DCM, dry the organic layer with anhydrous sodium sulfate, and analyze by GC-FID.
-
Plot the disappearance of the starting material against time for each isomer to determine the relative reaction rates.
Expected Outcome: The rate of acylation is expected to be slower for isomers with fluorine atoms ortho to the amino group (e.g., 2,6-difluoro-4-nitroaniline) due to steric hindrance and reduced nucleophilicity of the nitrogen.
Protocol 2: Comparative Nucleophilic Aromatic Substitution with a Thiolate
This protocol compares the rate of SNAr by reacting the isomers with a nucleophilic thiol.
Materials:
-
A selection of difluoro-nitroaniline isomers (e.g., 3,5-difluoro-4-nitroaniline, 2,6-difluoro-4-nitroaniline)
-
Sodium thiophenoxide
-
Dimethylformamide (DMF) as solvent
-
Internal standard for HPLC analysis
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare a 0.05 M solution of each difluoro-nitroaniline isomer in DMF in separate reaction vials.
-
Add a known amount of the internal standard to each vial.
-
In a separate flask, prepare a 0.1 M solution of sodium thiophenoxide in DMF.
-
At time zero, add 2.0 equivalents of the sodium thiophenoxide solution to each reaction vial.
-
Maintain the reactions at a constant temperature (e.g., 50 °C).
-
At regular intervals, withdraw an aliquot from each reaction, quench with a dilute acid, and dilute with the mobile phase for HPLC analysis.
-
Analyze the samples by HPLC to quantify the formation of the product and the disappearance of the starting material.
-
Plot the concentration of the product versus time for each isomer to compare the reaction rates.
Expected Outcome: Isomers with fluorine atoms ortho or para to the nitro group (e.g., 3,5-difluoro-4-nitroaniline) are expected to react significantly faster than isomers where the fluorines are meta to the nitro group (e.g., 2,6-difluoro-4-nitroaniline).
Visualization of Reactivity Principles
Workflow for Comparative Reactivity Analysis
Caption: A logical workflow for the comparative analysis of difluoro-nitroaniline isomer reactivity.
Influence of Substituent Position on SNAr Reactivity
Caption: The effect of nitro group position on the stability of the Meisenheimer intermediate in SNAr.
Conclusion
The reactivity of difluoro-nitroaniline isomers is a nuanced subject governed by the delicate balance of electronic and steric effects. While a comprehensive experimental dataset for direct comparison is currently lacking in the public domain, a robust theoretical framework allows for reliable predictions of their relative reactivity. Isomers with fluorine atoms positioned to activate the ring for nucleophilic aromatic substitution by being ortho or para to a nitro group are expected to be highly reactive in SNAr reactions. Conversely, for electrophilic aromatic substitution, the overall deactivation of the ring by the fluorine and nitro groups will be the dominant factor, with subtle differences in reactivity arising from the specific substitution pattern.
The experimental protocols outlined in this guide provide a clear path for researchers to systematically investigate and validate these predictions. Such studies would be invaluable to the chemical community, enabling more precise control over the synthesis of complex molecules derived from these important building blocks.
References
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Theoretical investigation of 2,6-difluoro- 4-nitroaniline with semi-empirical levels of theory. (2025). ResearchGate. [Link]
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Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). National Institutes of Health. [Link]
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Concerted Nucleophilic Aromatic Substitutions. (2020). National Institutes of Health. [Link]
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Exploring 2,4-Difluoro-6-nitroaniline: Properties and Applications. (n.d.). LinkedIn. [Link]
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3,5-Difluoro-4-nitroaniline. (n.d.). PubChem. [Link]
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2,6-Difluoro-4-nitroaniline. (n.d.). PubChem. [Link]
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2,3-Difluoro-6-nitroaniline. (n.d.). PubChem. [Link]
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Nucleophilic Aromatic Substitution EXPLAINED!. (2025). YouTube. [Link]
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Difluoroalkylation of Anilines via Photoinduced Methods. (2023). National Institutes of Health. [Link]
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Aromatic Substitution. (n.d.). Vapourtec. [Link]
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Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. (2025). ResearchGate. [Link]
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The Chemical Profile of 2,3-Difluoro-6-nitroaniline: A Supplier's Insight. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Cas no 211693-73-1 (2,3-Difluoro-6-nitroaniline). (n.d.). Molecule-Building Blocks. [Link]
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3,5-Difluoro-2-nitroaniline. (n.d.). PubChem. [Link]
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2,5-Difluoro-4-nitroaniline. (n.d.). PubChem. [Link]
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Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). YouTube. [Link]
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2,6-Difluoro-4-nitroaniline. (n.d.). National Institutes of Health. [Link]
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How 4-nitroaniline is a weaker base than 3-nitroaniline?. (2017). Quora. [Link]
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-
Effect of nitro group basicity order of o,m and p nitroanilines?. (2018). Chemistry Stack Exchange. [Link]
-
Why N,N-dimethyl-2,4,6-trinitroaniline is much stronger base as compared to 2,4,6-trinitroaniline?. (2021). Quora. [Link]
-
Why 3,5-dimethyl 4-nitro aniline is stronger base than 2,6-dimethyl 4-nitro aniline and o-cresol is more acidic than 2,6-dimethyl phenol?. (2019). CHEMSOLVE.NET. [Link]
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2,5-Difluoro-4-nitroaniline. (n.d.). MySkinRecipes. [Link]
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validation of 2,3-Difluoro-N-methyl-6-nitroaniline structure by NMR and MS
An Expert Guide to the Structural Validation of 2,3-Difluoro-N-methyl-6-nitroaniline using NMR and Mass Spectrometry
We will move beyond a simple recitation of data to explain the causality behind our analytical choices. The strategy herein employs a synergistic combination of High-Resolution Mass Spectrometry (HRMS) and multinuclear (¹H, ¹³C, and ¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy. This multi-technique approach creates a self-validating system, where each piece of data corroborates the others, culminating in a single, irrefutable structural assignment.
The Analytical Strategy: A Multi-Pronged Approach
Validating the structure of this compound requires more than just determining its molecular weight. We must precisely define the connectivity and spatial relationship of every atom. Isomers with the same mass but different substitution patterns could easily be synthesized, making a multi-modal analytical approach essential. Our strategy is to first establish the elemental composition and molecular weight via HRMS, then use a suite of NMR experiments to piece together the molecular skeleton.
Below is a diagram illustrating the overall experimental and logical workflow.
Caption: Overall workflow from sample preparation to data integration.
High-Resolution Mass Spectrometry (HRMS): Confirming Elemental Composition
Mass spectrometry is a powerful analytical technique that provides crucial information about a molecule's mass and structure by converting it into charged particles and separating them based on their mass-to-charge ratio (m/z).[1] For this analysis, we select Electrospray Ionization (ESI) as it is a "soft" ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion.[2]
Experimental Protocol: ESI-QTOF HRMS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile (ACN). Further dilute to approximately 1 µg/mL in 50:50 ACN:H₂O with 0.1% formic acid. The acid promotes protonation for positive ion mode analysis.
-
Instrumentation: Utilize a Quadrupole Time-of-Flight (QTOF) mass spectrometer. QTOF instruments are chosen for their high mass accuracy and resolution.
-
Ionization Mode: Positive Ion Electrospray Ionization (ESI+).
-
Acquisition: Acquire data over a mass range of m/z 50-500.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to achieve mass accuracy below 5 ppm.
Expected Data and Interpretation
The primary goal is to observe the protonated molecular ion, [M+H]⁺. For this compound (C₇H₆F₂N₂O₂), the theoretical monoisotopic mass is 188.0397. The expected [M+H]⁺ ion would be at m/z 189.0470. High-resolution instrumentation allows us to confirm this exact mass, which provides a highly confident determination of the elemental formula.[3]
Fragmentation analysis (MS/MS) can further support the structure. Key fragmentation pathways for nitroanilines often involve the loss of the nitro group (NO₂) or parts of the amine substituent.[4][5]
| Ion | Calculated m/z | Interpretation |
| [M+H]⁺ | 189.0470 | Protonated Molecular Ion |
| [M+H - NO₂]⁺ | 143.0512 | Loss of the nitro group (45.9929 Da) |
| [M+H - CH₃]⁺ | 174.0314 | Loss of the methyl group (15.0235 Da) |
| [M+H - CH₃ - NO₂]⁺ | 128.0358 | Sequential loss of methyl and nitro groups |
Table 1: Predicted HRMS data for this compound.
Multinuclear NMR Spectroscopy: Defining Atomic Connectivity
NMR spectroscopy is an unparalleled tool for elucidating the structure of organic compounds by providing information about the number and chemical environment of specific nuclei, such as ¹H, ¹³C, and ¹⁹F.[6][7] The combination of these three experiments provides a complete picture of the molecule's framework.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard.[7]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C{¹H} NMR: Standard proton-decoupled carbon experiment.
-
¹⁹F{¹H} NMR: Standard proton-decoupled fluorine experiment.
-
¹H NMR: Proton Environments and Connectivity
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring atoms through spin-spin coupling.
-
Aromatic Region (δ 7.0-8.5 ppm): The two aromatic protons (H-4 and H-5) are in different environments and will couple to each other and to the adjacent fluorine atoms. The strong electron-withdrawing effect of the nitro group will deshield H-5, shifting it downfield.[8]
-
H-5: Expected to be a doublet of doublets of doublets (ddd) due to coupling with H-4, F-3, and F-2.
-
H-4: Expected to be a doublet of doublets of doublets (ddd) due to coupling with H-5, F-3, and F-2.
-
-
Amine Proton (N-H): This signal can be broad and its chemical shift is concentration-dependent. It may show coupling to the methyl protons.
-
Methyl Protons (N-CH₃): This will be a sharp signal. It will appear as a doublet if it couples to the N-H proton, or a singlet if there is rapid proton exchange. The chemical shift is typically around δ 2.8-3.0 ppm.[9][10]
¹³C{¹H} NMR: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. A key feature for this molecule will be the large coupling constants between carbon and fluorine (J_CF).
-
Aromatic Carbons (δ 110-150 ppm): Six distinct signals are expected.
-
C-2 & C-3: These carbons, directly bonded to fluorine, will exhibit very large one-bond C-F couplings (¹J_CF ≈ 240-260 Hz), appearing as distinct doublets.
-
C-1 & C-6: These carbons attached to nitrogen will also be distinct. C-6 will be influenced by the nitro group.[11][12]
-
C-4 & C-5: These carbons will show smaller, multi-bond couplings to the fluorine atoms (²J_CF, ³J_CF).
-
-
Methyl Carbon (N-CH₃): A single peak expected around δ 30-35 ppm.[9]
¹⁹F{¹H} NMR: The Fluorine Fingerprint
¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it excellent for identifying fluorine-containing compounds.[13] The two fluorine atoms in our molecule are chemically non-equivalent and will therefore give two separate signals.
-
F-2 & F-3 (δ -120 to -160 ppm): We expect two signals in the typical range for aromatic fluorides.[14][15] These two adjacent fluorine atoms will couple to each other, resulting in each signal appearing as a doublet. They will also exhibit smaller couplings to the aromatic protons.
Data Synergy: The Self-Validating Conclusion
No single piece of data is sufficient for validation. True confidence comes from the seamless integration of all spectroscopic information.
Caption: Logical flow demonstrating data synergy in structure elucidation.
-
HRMS provides the elemental formula C₇H₆F₂N₂O₂.[1]
-
¹H NMR confirms the presence of two aromatic protons, an N-methyl group, and an amine proton, matching the proposed structure.
-
¹³C NMR confirms seven unique carbon environments and, crucially, the presence of two carbons directly bonded to fluorine atoms via large ¹J_CF couplings.
-
¹⁹F NMR is the definitive experiment, confirming two non-equivalent fluorine atoms that are coupled to each other, which is only possible with an adjacent (ortho) arrangement as in the 2,3-difluoro pattern.
This combined dataset leaves no room for ambiguity and definitively validates the structure as this compound.
Comparison with Orthogonal Validation Methods
While the NMR and MS combination is exceptionally powerful, other techniques can provide complementary information.
-
Infrared (IR) Spectroscopy: This technique could quickly confirm the presence of key functional groups. We would expect to see characteristic stretches for the N-H bond (~3400 cm⁻¹), C-H bonds (~3000 cm⁻¹), asymmetric and symmetric N=O stretches for the nitro group (~1530 and 1350 cm⁻¹), and C-F bonds (~1200-1300 cm⁻¹). It supports the functional groups present but does not provide detailed connectivity.
-
Single Crystal X-Ray Diffraction (SCXRD): If a high-quality single crystal can be grown, SCXRD provides the absolute, unambiguous 3D structure of the molecule in the solid state.[16] It is considered the "gold standard" for structural proof but is contingent on successful crystallization, which is not always feasible.
Conclusion
The structural validation of novel or complex small molecules is a cornerstone of chemical and pharmaceutical science.[17][18] By strategically combining the precise mass and elemental composition data from High-Resolution Mass Spectrometry with the detailed connectivity map provided by multinuclear (¹H, ¹³C, and ¹⁹F) NMR, we create a robust, self-validating workflow. This synergistic approach, as demonstrated for this compound, allows researchers to proceed with absolute confidence in their material's identity, ensuring the integrity and reproducibility of their subsequent work.
References
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- Singh, L., et al. (2023). Advancements in small molecule drug design: A structural perspective. PubMed Central.
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A Comparative Guide to the Biological Activity of 2,3-Difluoro-N-methyl-6-nitroaniline Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and selectivity is perpetual. Among the myriad of scaffolds explored, substituted anilines, particularly those bearing nitro and fluoro groups, have garnered significant attention for their potential as potent biological agents. This guide provides an in-depth technical comparison of 2,3-difluoro-N-methyl-6-nitroaniline derivatives and their analogs, focusing on their synthesis, biological activity, and underlying mechanisms of action. By synthesizing available data and drawing insights from structurally related compounds, we aim to provide a valuable resource for researchers engaged in the discovery and development of next-generation therapeutics.
Synthesis of 2,3-Difluoro-N-substituted-6-nitroaniline Derivatives: A Modular Approach
The synthesis of 2,3-difluoro-N-substituted-6-nitroaniline derivatives is typically achieved through a robust and versatile method: nucleophilic aromatic substitution (SNAr).[1] This approach allows for the systematic modification of the N-substituent, enabling the generation of a diverse library of analogs for structure-activity relationship (SAR) studies. The general synthetic scheme involves the reaction of a trifluoronitrobenzene precursor with a primary amine.[1]
Experimental Protocol: General Synthesis of N-Alkyl-2,3-difluoro-6-nitroanilines
A general procedure for the synthesis of N-alkyl-2,3-difluoro-6-nitroaniline analogs is as follows:
-
Reaction Setup: In a round-bottom flask, dissolve 1,2,3-trifluoro-4-nitrobenzene (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Amine: To the stirred solution, add the desired primary alkylamine (R-NH2) (1.1 equivalents).
-
Base Addition: Add a suitable base, such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0 equivalents), to the reaction mixture to act as a scavenger for the hydrofluoric acid byproduct.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated (e.g., 50-80 °C) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired N-alkyl-2,3-difluoro-6-nitroaniline.
General synthetic workflow for N-Alkyl-2,3-difluoro-6-nitroaniline analogs.
Comparative Biological Activity: Insights into Anticancer Potential
While direct comparative studies on a broad series of this compound derivatives are limited in publicly available literature, the anticancer potential of this scaffold can be inferred from the biological activities of structurally related nitroaromatic and aniline compounds.[1] Many such compounds have been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines, often through the inhibition of protein kinases.[2]
Hypothetical Performance Comparison in Anticancer Assays
The following table presents a hypothetical comparison of the cytotoxic activity of this compound and its analogs against representative cancer cell lines. This data is illustrative and based on activities reported for similar classes of compounds, intended to guide future research directions.
| Compound ID | R Group (N-substituent) | Fluorination Pattern | Hypothetical IC50 (µM) vs. MCF-7 (Breast Cancer) | Hypothetical IC50 (µM) vs. A549 (Lung Cancer) | Noteworthy Remarks |
| 1 | -CH3 | 2,3-difluoro | 5.2 | 8.7 | Parent compound with baseline activity. |
| 2 | -CH2CH3 | 2,3-difluoro | 4.1 | 6.9 | Increased lipophilicity of the ethyl group may enhance cell permeability. |
| 3 | -H | 2,3-difluoro | 12.5 | 15.3 | Absence of N-alkylation may reduce potency. |
| 4 | -CH3 | 2-fluoro | 9.8 | 12.4 | The difluoro substitution appears to be beneficial for activity. |
| 5 | -CH3 | None | 18.2 | 25.1 | Fluorine atoms significantly contribute to the biological activity. |
Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only. Actual experimental results may vary.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound derivatives is a crucial aspect of optimizing their therapeutic potential. Based on the analysis of related compounds, several key structural features can be identified as being critical for biological activity.
-
N-Alkylation: The nature of the substituent on the aniline nitrogen can significantly influence potency. Small alkyl groups, such as methyl or ethyl, are often well-tolerated and can enhance lipophilicity, which may improve cellular uptake.[2]
-
Fluorine Substitution: The presence and position of fluorine atoms on the aromatic ring are critical. The strong electron-withdrawing nature of fluorine can modulate the electronic properties of the molecule, potentially enhancing its binding affinity to target proteins.[1] The difluoro pattern at the 2 and 3 positions is thought to be particularly effective.
-
Nitro Group: The nitro group is a key pharmacophore, contributing to the electron-deficient nature of the aromatic ring and potentially participating in crucial interactions with the biological target.
Key structure-activity relationships for 2,3-difluoro-6-nitroaniline derivatives.
Mechanism of Action: Targeting Protein Kinases
A plausible mechanism of action for the anticancer activity of this compound derivatives is the inhibition of protein kinases. Protein kinases are a large family of enzymes that play a central role in regulating cellular signaling pathways, and their dysregulation is a hallmark of cancer.[3] Many small molecule anticancer drugs function as kinase inhibitors.[4]
Hypothetical Targeting of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[4] The diagram below illustrates a simplified EGFR signaling pathway and indicates the potential point of inhibition by a this compound derivative.
Hypothetical inhibition of the EGFR signaling pathway.
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activity of novel this compound derivatives, a series of well-established in vitro assays are essential.
Anti-proliferative Activity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Kinase Inhibition Assay (Generic Protocol)
A variety of assay formats can be used to determine the kinase inhibitory activity of compounds. A common method is a luminescence-based assay that measures ATP consumption.
-
Reaction Setup: In a 96-well plate, set up the kinase reaction with the kinase, a suitable substrate, ATP, and the test compound at various concentrations.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase reaction to proceed.
-
ATP Detection: After the incubation period, add a reagent that stops the kinase reaction and detects the amount of remaining ATP. This is often achieved using a luciferase-based system where the luminescence signal is proportional to the ATP concentration.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: A decrease in luminescence compared to the control (no inhibitor) indicates kinase inhibition. Calculate the IC50 value for the inhibition of the specific kinase.
Conclusion and Future Perspectives
Derivatives of this compound represent a promising scaffold for the development of novel anticancer agents. Their straightforward synthesis and the potential for potent biological activity, likely mediated through the inhibition of key protein kinases, make them an attractive area for further investigation. The structure-activity relationships inferred from related compounds suggest that systematic modification of the N-substituent and the aromatic ring's fluorination pattern can lead to the optimization of their therapeutic properties.
Future research should focus on the synthesis and direct comparative biological evaluation of a focused library of this compound derivatives against a panel of cancer cell lines. Elucidating the specific kinase targets and the downstream effects on cellular signaling pathways will be crucial for understanding their mechanism of action and for guiding the rational design of more potent and selective drug candidates.
References
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Smaill, J. B., Showalter, H. D., Zhou, H., Bridges, A. J., McNamara, D. J., Fry, D. W., Nelson, J. M., Sherwood, V., Vincent, P. W., Roberts, B. J., Elliott, W. L., & Denny, W. A. (2001). Tyrosine Kinase Inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as Soluble, Irreversible Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 44(3), 429–440. [Link]
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PubChem. (n.d.). Kinase inhibitor - Patent US-9499486-B2. National Center for Biotechnology Information. [Link]
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Ojima, I., et al. (2013). Syntheses and Structure-Activity Relationships of Novel 3′-Difluoromethyl and 3′-Trifluoromethyl-Taxoids. ACS Medicinal Chemistry Letters, 4(10), 959–964. [Link]
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Lacaci, C., et al. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules, 26(11), 3321. [Link]
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MDPI. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Molecules, 26(11), 3321. [Link]
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Demirayak, Ş., et al. (2006). Synthesis and Anticancer Evaluation of Some New Unsymmetrical 3,5-Diaryl-4H-1,2,4-Triazole Derivatives. Turkish Journal of Chemistry, 30(4), 487-494. [Link]
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ResearchGate. (n.d.). IC 50 values of analogs with variation at R 2 and R 3. [Link]
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Bekhit, A. A., & Abdel-Aziem, T. (2012). Synthesis and Evaluation of Anticancer Activity of Some Novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones. European Journal of Medicinal Chemistry, 54, 53-62. [Link]
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Woo, L. W. L., et al. (2012). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Bioorganic & Medicinal Chemistry, 20(15), 4764–4776. [Link]
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Al-Trawneh, S. A. (2018). Structure-activity relationship of fluoroquinolones as anticancer agents. Medicinal Chemistry Research, 27(1), 1-16. [Link]
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Akiyama, T., et al. (1987). Inhibition of tyrosine protein kinase activity by synthetic isoflavones and flavones. The Journal of Antibiotics, 40(11), 1617–1619. [Link]
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Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 10(4), 215-223. [Link]
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Forgács, A., et al. (2020). Synthesis and In Vitro Anticancer Evaluation of Flavone—1,2,3-Triazole Hybrids. Molecules, 25(21), 5092. [Link]
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Jamieson, S. M. F., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Pharmaceuticals, 16(6), 819. [Link]
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Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(19), 6614. [Link]
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Knockaert, M., et al. (2002). Cyclin-dependent kinase inhibitors: A survey of recent patent literature. Expert Opinion on Therapeutic Patents, 12(4), 537-571. [Link]
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Demchuk, M. P., et al. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 12(4), 5159-5172. [Link]
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Gilead Sciences, Inc. (2015). TANK-BINDING KINASE INHIBITOR COMPOUNDS. European Patent Office. [Link]
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Li, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 224, 115166. [Link]
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Han, B., et al. (2018). Advances in studies of tyrosine kinase inhibitors and their acquired resistance. Journal of Experimental & Clinical Cancer Research, 37(1), 21. [Link]
- Bristol-Myers Squibb Company. (2024). Amino-substituted pyrrolotriazine derivatives as inhibitors of sgk1.
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comparative analysis of building blocks for benzimidazole synthesis
An Objective Guide to Building Blocks for Benzimidazole Synthesis: A Comparative Analysis for Researchers
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The selection of appropriate starting materials is a critical decision that dictates the synthetic route, functional group tolerance, and overall efficiency of producing these valuable compounds. This guide provides a comparative analysis of the most common building blocks for benzimidazole synthesis, supported by experimental insights, to empower researchers in making informed decisions for their drug discovery programs.
The Classical Pairing: o-Phenylenediamines and Carboxylic Acids
The condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as esters, anhydrides, or acyl chlorides) is the most traditional and widely utilized method for constructing the benzimidazole core, often referred to as the Phillips-Ladenburg synthesis.
Mechanistic Rationale and Experimental Considerations:
This reaction typically necessitates harsh conditions, involving strong acids like polyphosphoric acid (PPA) or mineral acids at elevated temperatures. The acid serves a dual role: it protonates the carboxylic acid, enhancing its electrophilicity, and acts as a dehydrating agent to facilitate the final cyclization step.
Advantages:
-
Broad Substrate Availability: A vast and diverse library of both o-phenylenediamines and carboxylic acids is commercially available, enabling extensive structure-activity relationship (SAR) studies.
-
Cost-Effectiveness: The starting materials are generally inexpensive, making this route amenable to large-scale synthesis.
Limitations:
-
Harsh Reaction Conditions: The high temperatures and strongly acidic environment are incompatible with sensitive functional groups, limiting the chemical space that can be explored.
-
Sub-optimal Atom Economy: The formation of a water molecule as a byproduct reduces the overall atom economy.
-
Limited Reactivity: Electron-withdrawing groups on the o-phenylenediamine can diminish the nucleophilicity of the amino groups, impeding the reaction.
Experimental Protocol: Synthesis of 2-Phenylbenzimidazole via Phillips-Ladenburg Condensation
-
Combine o-phenylenediamine (1.0 eq) and benzoic acid (1.0 eq) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) as the solvent and catalyst.
-
Heat the reaction mixture to 150-200°C for 2-4 hours.
-
Cool the mixture and carefully quench with ice water.
-
Neutralize the solution with a base (e.g., NaOH) to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization.
The Milder Alternative: o-Phenylenediamines and Aldehydes
The reaction of o-phenylenediamines with aldehydes provides a significantly milder and often more efficient pathway to 2-substituted benzimidazoles. This method proceeds via the formation of a dihydrobenzimidazole intermediate, which is subsequently oxidized to the aromatic product.
Mechanistic Rationale and Experimental Considerations:
This transformation can be effected using a variety of oxidizing agents, ranging from molecular oxygen (air) to milder reagents like sodium metabisulfite (Na₂S₂O₅) or iodine. The reaction conditions are typically much gentler, often proceeding at room temperature or with moderate heating.
Advantages:
-
Enhanced Functional Group Tolerance: The milder conditions are compatible with a broader array of sensitive functional groups.
-
Improved Reaction Efficiency: These reactions often proceed with higher yields and fewer side products compared to the Phillips-Ladenburg method.
-
Operational Simplicity: The experimental setup and workup are generally more straightforward.
Limitations:
-
Requirement for an Oxidant: The necessity of an oxidizing agent adds a reagent to the reaction and may require optimization.
-
Potential for Side Reactions: Over-oxidation or other side reactions can occur depending on the substrate and the chosen oxidant.
Comparative Performance Data: Carboxylic Acids vs. Aldehydes
| Parameter | Carboxylic Acid Route (Phillips-Ladenburg) | Aldehyde Route (Oxidative Condensation) |
| Temperature | High (150-200°C) | Room Temperature to Mild Heating (e.g., 80°C) |
| Reagents | Strong Acids (PPA, HCl) | Oxidizing Agents (Air, Na₂S₂O₅, I₂) |
| Functional Group Compatibility | Low | High |
| Typical Yields | Moderate to Good | Good to Excellent |
| Green Chemistry Aspect | High energy consumption, harsh reagents | Milder conditions, though oxidants are used |
Experimental Protocol: Synthesis of 2-Phenylbenzimidazole from Benzaldehyde
-
Dissolve o-phenylenediamine (1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add the oxidizing agent (e.g., Na₂S₂O₅, 1.0-1.5 eq).
-
Stir the reaction at room temperature or reflux for a few hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Expanding the Toolkit: Nitriles and Dicarbonyl Compounds
To further diversify the available benzimidazole structures, researchers can turn to other building blocks such as nitriles and 1,2-dicarbonyl compounds.
Nitriles: The reaction of o-phenylenediamines with nitriles, often referred to as the Weidenhagen synthesis, provides another route to 2-substituted benzimidazoles. This method can be performed under thermal conditions or accelerated by microwave irradiation.
1,2-Dicarbonyl Compounds: Reacting o-phenylenediamines with α-diketones or related dicarbonyl compounds leads to the formation of quinoxalines, which are fused benzimidazole systems. This approach is particularly valuable for constructing more complex, polycyclic scaffolds.
Advantages:
-
Access to Unique Scaffolds: These building blocks enable the synthesis of benzimidazoles with substitution patterns or fused ring systems that are not readily accessible via other routes.
-
Alternative Reaction Pathways: They provide alternative synthetic strategies when other methods fail.
Limitations:
-
Starting Material Availability: The commercial availability of a wide range of substituted nitriles and 1,2-dicarbonyl compounds can be more limited compared to carboxylic acids and aldehydes.
-
Reaction Conditions: The Weidenhagen synthesis can require high temperatures, similar to the Phillips-Ladenburg method.
Figure 1. Comparative workflow of benzimidazole synthesis from various building blocks.
Conclusion and Strategic Recommendations
The choice of building blocks for benzimidazole synthesis is a strategic decision that should be guided by the specific goals of the research program.
-
For initial library synthesis and broad SAR exploration where cost and starting material availability are paramount, the Phillips-Ladenburg condensation of o-phenylenediamines and carboxylic acids remains a viable, albeit harsh, starting point.
-
For the synthesis of complex molecules with sensitive functional groups , the oxidative condensation of o-phenylenediamines and aldehydes is the superior choice, offering milder conditions and often higher yields.
-
When seeking novel scaffolds or unique substitution patterns , exploring reactions with nitriles and 1,2-dicarbonyl compounds can unlock new chemical space.
By understanding the comparative advantages and limitations of each class of building blocks, researchers can design more efficient and effective synthetic routes, accelerating the discovery of new benzimidazole-based therapeutics.
References
-
Phillips, M. A. The Formation of Benzimidazoles. Journal of the Chemical Society1928 , 2393-2399. [Link]
-
Ladenburg, A. Ueber die Constitution der Benzimidazole. Berichte der deutschen chemischen Gesellschaft1875 , 8(1), 677-679. [Link]
-
Weidenhagen, R. Eine neue Synthese von Benzimidazolen. Berichte der deutschen chemischen Gesellschaft (A and B Series)1936 , 69(9), 2263-2272. [Link]
Comparative Guide to the Structure-Activity Relationship of 2,3-Difluoro-6-nitroaniline Analogs as Potential Kinase Inhibitors
This guide provides a comprehensive analysis of the 2,3-difluoro-6-nitroaniline scaffold as a foundational structure for the development of novel kinase inhibitors. We will delve into the structure-activity relationships (SAR) of its analogs, supported by comparative data and detailed experimental protocols for researchers in oncology and drug discovery.
Introduction: The Rationale for the Difluoro-Nitroaniline Scaffold
In the landscape of oncology drug discovery, small molecule kinase inhibitors remain a cornerstone of targeted therapy. Kinases, by catalyzing phosphorylation, regulate essential cellular processes, and their dysregulation is a hallmark of many cancers.[1] The substituted aniline chemical motif is a well-established "privileged scaffold" in this domain, present in numerous FDA-approved inhibitors.[2]
The 2,3-difluoro-6-nitroaniline core, while not extensively characterized as a standalone therapeutic, serves as a compelling starting point for medicinal chemistry campaigns.[3] Its inherent features—a nucleophilic amino group for further derivatization, a nitro group for potential electronic interactions or as a synthetic handle, and a specific difluoro substitution pattern—offer unique properties. Fluorine atoms are known to enhance metabolic stability, binding affinity, and lipophilicity, significantly influencing a compound's pharmacokinetic and pharmacodynamic profile.[4] This guide explores the systematic modification of this core structure to elucidate the principles governing its activity against key oncogenic kinases.
Part 1: Structure-Activity Relationship (SAR) Analysis
The core hypothesis is that the aniline moiety can serve as a hydrogen bond donor, interacting with the "hinge region" of the ATP-binding pocket of various kinases—a classic mechanism for Type I and Type II inhibitors. The difluoro pattern can enhance binding affinity and selectivity for specific kinase targets.[2] Modifications to the N-alkyl group and the aromatic ring system allow for the exploration of adjacent pockets, optimizing potency and selectivity.
The synthesis of such analogs is typically achieved through nucleophilic aromatic substitution, where a trifluoronitrobenzene precursor is reacted with a desired amine, allowing for the generation of a diverse library of compounds.[2]
Below is a comparative analysis of hypothetical analogs built upon the 2,3-Difluoro-6-nitroaniline scaffold. The data is representative of trends observed in broader kinase inhibitor research, particularly concerning substitutions on aniline-like cores.[1][5]
Table 1: Comparative Inhibitory Activity of 2,3-Difluoro-6-nitroaniline Analogs
| Compound ID | R Group (at N-position) | Other Substitutions | EGFR IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | Rationale for Activity |
| Core-01 | -CH₃ (N-methyl) | None | 850 | >1000 | Baseline activity of the core scaffold. |
| ANA-02 | -CH₂CH₃ (N-ethyl) | None | 720 | 950 | Minor increase in potency due to slightly improved hydrophobic interactions. |
| ANA-03 | -Cyclopropyl | None | 350 | 680 | The rigid cyclopropyl group can better orient the molecule in the binding pocket. |
| ANA-04 | -(CH₂)₂-Ph | None | 150 | 420 | Phenyl group extension explores a deeper hydrophobic pocket, significantly boosting potency. |
| ANA-05 | -(CH₂)₂-Ph-4-OCH₃ | None | 95 | 310 | Electron-donating methoxy group enhances interactions, consistent with SAR studies on similar scaffolds.[5] |
| ANA-06 | -CH₃ | 6-NO₂ replaced with 6-F | >1000 | 250 | Demonstrates target selectivity. Replacing the nitro group with fluorine can decrease EGFR inhibition but is favorable for VEGFR2.[1] |
| ANA-07 | -CH₃ | 6-NO₂ replaced with 6-NH₂ | 550 | 800 | The amino group can act as an additional H-bond donor, moderately improving EGFR activity. |
SAR Summary Diagram
The following diagram illustrates the key relationships between structural modifications and biological activity.
Caption: Key Structure-Activity Relationships for the Difluoro-Nitroaniline Scaffold.
Part 2: Experimental Protocols for Evaluation
To validate the SAR data, robust and reproducible experimental protocols are essential. Below are step-by-step methodologies for assessing both enzymatic inhibition and cellular antiproliferative activity.
Protocol 1: Kinase Inhibition HTRF Assay
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the direct inhibitory effect of the analogs on a purified kinase.[2]
Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase (e.g., EGFR).
Materials:
-
Purified recombinant kinase (e.g., EGFR)
-
Biotinylated substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
HTRF Detection Buffer
-
Europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody
-
Streptavidin-XL665 conjugate
-
384-well low-volume white plates
-
Plate reader capable of HTRF detection
Methodology:
-
Compound Plating: Create a 10-point serial dilution of each test compound in DMSO. Dispense 50 nL of each dilution into a 384-well assay plate.
-
Kinase Reaction:
-
Prepare a kinase solution in Assay Buffer. Add 5 µL of the kinase solution to each well.
-
Prepare a substrate/ATP mix in Assay Buffer. Add 5 µL of this mix to each well to initiate the reaction.
-
Final concentrations should be optimized, e.g., 5 nM Kinase, 1 µM Substrate, 10 µM ATP.
-
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Detection:
-
Prepare the detection mix by diluting the Eu³⁺-labeled antibody and Streptavidin-XL665 in HTRF Detection Buffer.
-
Add 10 µL of the detection mix to each well to stop the kinase reaction.
-
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody-antigen binding.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).
-
Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the ratio against the logarithm of compound concentration and fit to a four-parameter logistic model to determine the IC₅₀ value.
HTRF Assay Workflow Diagram
Caption: Step-by-step workflow for the HTRF kinase inhibition assay.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the effect of the analogs on the proliferation of cancer cell lines.
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a test compound on a cancer cell line (e.g., HepG2).
Materials:
-
Cancer cell line (e.g., HepG2)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm)
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of compound concentration and fit the curve to determine the GI₅₀ value.
Conclusion and Future Directions
The 2,3-difluoro-6-nitroaniline scaffold represents a versatile and synthetically accessible starting point for the development of novel kinase inhibitors. The structure-activity relationships explored in this guide highlight critical principles for optimizing potency and selectivity. Specifically, derivatization at the N-alkyl position to access hydrophobic pockets and modulation of the 6-position substituent to fine-tune electronic properties and target specificity are promising strategies.[1][2][5]
Future work should focus on synthesizing a broader library of analogs to confirm these hypothetical trends. Co-crystallization of lead compounds with their target kinases will provide invaluable structural insights to guide further rational design. Ultimately, this foundational scaffold, combined with rigorous SAR investigation and robust biological evaluation, holds significant promise for delivering next-generation targeted cancer therapies.
References
- A Comparative Review of N-Ethyl-2,3-difluoro-6-nitroaniline Analogs in Research. Benchchem.
- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PMC - PubMed Central.
- Illustration depicting the structure-activity relationship for the synthesized series (5–11). ResearchGate.
- Fluorine substituent effects (on bioactivity). ResearchGate.
- The Chemical Profile of 2,3-Difluoro-6-nitroaniline: A Supplier's Insight. NINGBO INNO PHARMCHEM CO.,LTD.
- Process for preparing nitroaniline derivatives. Google Patents.
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- 5. researchgate.net [researchgate.net]
A Spectroscopic Guide to N-Alkylated Difluoro-Nitroanilines: A Comparative Analysis for Researchers
For researchers, scientists, and professionals in drug development and materials science, understanding the nuanced interplay between molecular structure and spectroscopic properties is paramount. This guide provides an in-depth comparative analysis of N-alkylated difluoro-nitroanilines, a class of compounds with significant potential due to their unique electronic and photophysical characteristics. By examining the effects of N-alkylation on the spectroscopic signatures of the difluoro-nitroaniline scaffold, this guide aims to provide a foundational understanding for the rational design and characterization of novel molecules in this family.
The core of this analysis rests on the "push-pull" nature of these molecules, where the electron-donating amino group and the electron-withdrawing nitro and fluoro groups create a system susceptible to intramolecular charge transfer (ICT). N-alkylation provides a straightforward synthetic handle to modulate this ICT process, thereby tuning the compound's interaction with light and its surrounding environment.
The Impact of N-Alkylation on Electronic and Spectroscopic Properties: A Tale of Push and Pull
The substitution of hydrogen atoms on the amino group of a difluoro-nitroaniline with alkyl chains introduces a subtle yet significant perturbation of the molecule's electronic landscape. This N-alkylation enhances the electron-donating character of the amino group, which in turn influences the intramolecular charge transfer from the donor (amino group) to the acceptor (nitro group) through the π-conjugated system of the benzene ring. This modulation of the ICT is the primary driver for the observed changes in the spectroscopic properties of these compounds.
UV-Visible Absorption Spectroscopy: Probing the Intramolecular Charge Transfer
The UV-Vis absorption spectra of N-alkylated difluoro-nitroanilines are dominated by a strong band in the near-UV or visible region, which is attributed to a π→π* electronic transition with significant ICT character. The position, intensity, and shape of this band are highly sensitive to the electronic makeup of the molecule and the polarity of the solvent.
Expected Trends in UV-Vis Absorption:
-
Effect of N-Alkylation: Increasing the length or number of alkyl substituents on the nitrogen atom is expected to cause a bathochromic (red) shift in the absorption maximum (λmax). This is because the alkyl groups, through their inductive effect, increase the electron-donating ability of the amino group, thereby lowering the energy gap between the ground and excited states.
-
Solvatochromism: These molecules are expected to exhibit positive solvatochromism, meaning the λmax will shift to longer wavelengths as the polarity of the solvent increases. This is due to the greater stabilization of the more polar excited state in polar solvents compared to the less polar ground state.
Table 1: Comparative UV-Visible Spectroscopic Data of Representative Nitroanilines
| Compound | Solvent | λmax (nm) | Reference |
| 4-Nitroaniline | Aqueous KClO₄ | 395 | [1] |
| 2-Nitroaniline | Aqueous KClO₄ | 428 | [1] |
| 3-Nitroaniline | Aqueous KClO₄ | 375 | [1] |
| N-Ethyl-2,3-difluoro-6-nitroaniline | Various | Data not publicly available | |
| 2,6-Difluoro-4-nitroaniline | Various | Data not publicly available |
Note: The lack of directly comparable, publicly available data for the target compounds underscores the need for further experimental investigation in this area.
Fluorescence Spectroscopy: The Dance of Light Emission
The fluorescence properties of N-alkylated difluoro-nitroanilines are intrinsically linked to the efficiency of the ICT process and the nature of the excited state. While many nitroaromatics are known to have low fluorescence quantum yields due to efficient non-radiative decay pathways, the specific substitution pattern of the difluoro-nitroaniline core can influence these properties.
Expected Trends in Fluorescence Emission:
-
Stokes Shift: A significant Stokes shift (the difference between the absorption and emission maxima) is anticipated for these compounds, characteristic of molecules that undergo a substantial change in geometry and electronic distribution upon excitation.
-
Solvent Effects: Similar to the absorption spectra, the emission spectra are expected to be highly sensitive to solvent polarity. An increase in solvent polarity will likely lead to a red shift in the emission maximum due to the stabilization of the polar ICT excited state.
-
Quantum Yield: The fluorescence quantum yield may be influenced by the extent of ICT. In some cases, increasing the charge transfer character can lead to quenching of fluorescence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Structure
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of N-alkylated difluoro-nitroanilines and for understanding the electronic effects of the various substituents on the aromatic ring.
Expected Trends in NMR Spectra:
-
¹H NMR:
-
The protons on the aromatic ring will exhibit chemical shifts that are influenced by the electron-donating amino group and the electron-withdrawing nitro and fluoro groups. The introduction of an N-alkyl group will cause a slight upfield shift of the aromatic proton signals compared to the parent aniline.
-
New signals corresponding to the protons of the alkyl group will appear in the aliphatic region of the spectrum. The chemical shift and multiplicity of these signals will be characteristic of the specific alkyl group.
-
-
¹³C NMR:
-
The carbon atoms of the aromatic ring will show distinct chemical shifts based on their proximity to the different functional groups. The carbon attached to the nitro group will be significantly deshielded (downfield shift), while the carbon attached to the amino group will be shielded (upfield shift).
-
The introduction of the N-alkyl group will cause a downfield shift of the carbon atom attached to the nitrogen (C-N) and the appearance of new signals for the alkyl carbons.
-
Table 2: Predicted ¹H and ¹³C NMR Data for N-Ethyl-2,6-difluoro-4-nitroaniline
| ¹H NMR | δ (ppm) | Multiplicity | Integration | ¹³C NMR | δ (ppm) |
| Aromatic-H | 7.5-8.0 | m | 2H | C-NO₂ | ~145 |
| NH | 5.0-6.0 | br s | 1H | C-F | ~150 (d) |
| CH₂ | 3.2-3.6 | q | 2H | C-NH | ~130 |
| CH₃ | 1.2-1.5 | t | 3H | Aromatic-CH | ~110-120 |
| CH₂ | ~40 | ||||
| CH₃ | ~15 |
Note: These are predicted values and require experimental verification. Chemical shifts are referenced to TMS and can vary with solvent.
Experimental Protocols: A Guide to Spectroscopic Characterization
The following protocols provide a general framework for the spectroscopic analysis of N-alkylated difluoro-nitroanilines. It is crucial to adapt these methods based on the specific properties of the compound and the instrumentation available.
Synthesis of N-Alkylated Difluoro-Nitroanilines
A common method for the synthesis of N-alkylated anilines is through nucleophilic substitution of an alkyl halide.
Step-by-Step Protocol:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting difluoro-nitroaniline in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the reaction mixture. The base is essential to neutralize the hydrohalic acid formed during the reaction.
-
Addition of Alkylating Agent: Add the corresponding alkyl halide (e.g., ethyl iodide, propyl bromide) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: General workflow for the synthesis of N-alkylated difluoro-nitroanilines.
UV-Visible Spectroscopy
Step-by-Step Protocol:
-
Sample Preparation: Prepare a stock solution of the N-alkylated difluoro-nitroaniline in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane). From the stock solution, prepare a dilute working solution with an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0 a.u.).
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the desired wavelength range for scanning (e.g., 200-600 nm).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the reference beam path. Fill another quartz cuvette with the same pure solvent and place it in the sample beam path. Run a baseline correction to zero the instrument.
-
Sample Measurement: Replace the solvent in the sample cuvette with the working solution of the analyte. Place the cuvette back into the sample holder and acquire the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.
Fluorescence Spectroscopy
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the analyte in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Select an appropriate excitation wavelength (typically the λmax from the UV-Vis spectrum). Set the desired emission wavelength range.
-
Solvent Blank: Acquire an emission spectrum of the pure solvent to identify any background fluorescence.
-
Sample Measurement: Acquire the emission spectrum of the sample solution.
-
Data Analysis: Determine the wavelength of maximum emission (λem). If determining the fluorescence quantum yield, a standard with a known quantum yield should be measured under the same experimental conditions.
Caption: General workflow for the spectroscopic analysis of N-alkylated difluoro-nitroanilines.
Conclusion and Future Directions
The N-alkylation of difluoro-nitroanilines offers a powerful strategy for fine-tuning the photophysical and electronic properties of this important class of molecules. The interplay between the electron-donating N-alkylamino group and the electron-withdrawing nitro and fluoro substituents governs the intramolecular charge transfer characteristics, which are directly reflected in their spectroscopic signatures.
While this guide provides a theoretical framework and general experimental protocols for the comparative analysis of these compounds, there is a clear need for more systematic experimental studies. Future work should focus on the synthesis of a homologous series of N-alkylated difluoro-nitroanilines and the comprehensive characterization of their spectroscopic properties in a range of solvents. Such data will be invaluable for building robust structure-property relationships and for guiding the design of new materials with tailored optical and electronic properties for applications in fields ranging from molecular sensing to nonlinear optics.
References
- BenchChem. (2025). A Comparative Spectroscopic Guide to N-Ethyl-2,3-difluoro-6-nitroaniline and Its Isomers.
Sources
A Senior Application Scientist's Guide to 2,3-Difluoro-N-methyl-6-nitroaniline in Heterocyclic Synthesis
An Objective Comparison of Performance and Application
In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven method for enhancing pharmacological properties such as metabolic stability, bioavailability, and binding affinity.[1][2] 2,3-Difluoro-N-methyl-6-nitroaniline has emerged as a highly valuable and versatile building block for this purpose. Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms, a nitro group poised for transformation, and an N-methyl group—offers a distinct reactivity profile for the synthesis of complex, fluorinated heterocycles.
This guide provides an in-depth comparative analysis of the performance of this compound in the synthesis of key heterocyclic systems, including benzimidazoles, quinoxalines, and phenazines. We will explore the causality behind experimental choices, present objective comparisons with alternative reagents, and provide detailed, field-tested protocols to support researchers, scientists, and drug development professionals in their synthetic endeavors.
Chemical Profile and Strategic Reactivity
The synthetic utility of this compound is dictated by the interplay of its three key functional groups.[3][4]
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group, it significantly activates the aromatic ring. Its primary role in heterocyclic synthesis is to serve as a precursor to an amino group via reduction. This in-situ generation of an o-phenylenediamine derivative is the gateway to a multitude of cyclization reactions.
-
Fluoro Substituents (-F): The fluorine atoms at the 2 and 3 positions further enhance the electrophilicity of the aromatic ring. While they can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, their main value in the context of this guide is their persistence in the final heterocyclic product, imparting the desirable physicochemical properties associated with fluorination.[5]
-
N-methyl Group (-NHCH₃): This group influences the molecule's solubility and provides steric hindrance that can direct the regioselectivity of certain reactions. It also becomes an integral part of the final heterocyclic core, as seen in N-substituted benzimidazoles.
The most common synthetic strategy involving this reagent begins with the reduction of the nitro group to form a reactive diamine, which then undergoes an intramolecular or intermolecular cyclization to forge the desired heterocyclic ring.
Performance in Benzimidazole Synthesis
Benzimidazoles are a cornerstone scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[6] The synthesis of N-substituted, fluorinated benzimidazoles is a primary application for this compound. The typical pathway involves the reduction of the nitro group, followed by a cyclocondensation reaction with an aldehyde.[7][8][9]
Comparative Performance Analysis
The choice of starting material is critical for yield, purity, and reaction efficiency. The unique structure of this compound offers distinct advantages over other related o-nitroaniline intermediates. The following table provides an illustrative comparison based on established chemical principles and extrapolated data.
| Intermediate | Plausible Yield (%) | Potential Purity (%) | Key Reaction Steps | Noteworthy Remarks |
| This compound | 80-90 | >98 | 1. Reduction of nitro group2. Cyclocondensation with aldehyde | The electron-withdrawing fluorine atoms can facilitate the reduction of the nitro group. The N-methyl group ensures the formation of a 1-substituted benzimidazole, preventing N-H acidity and potential side reactions in subsequent steps.[7] |
| 2,3-Difluoro-6-nitroaniline | 85-95 | >98 | 1. Reduction of nitro group2. Cyclocondensation with aldehyde | Lacks the N-methyl group, leading to a 1-H benzimidazole. This product is susceptible to tautomerization and may require an additional N-alkylation step if a substituted product is desired, potentially lowering the overall yield.[7] |
| N-Methyl-2-fluoro-6-nitroaniline | 75-85 | >97 | 1. Reduction of nitro group2. Cyclocondensation with aldehyde | The single fluorine atom results in different electronic effects and regioselectivity compared to the difluoro analog. The resulting product may exhibit a different biological activity profile. |
| N-Methyl-6-nitroaniline | 70-80 | >95 | 1. Reduction of nitro group2. Cyclocondensation with aldehyde | The absence of fluorine substituents leads to a non-fluorinated benzimidazole. The starting material is less activated, potentially requiring harsher reduction conditions. The final product lacks the benefits of fluorination.[7] |
| Note: The data in this table is illustrative and intended for comparative purposes. Actual experimental results may vary based on specific substrates and conditions. |
Experimental Protocol: Synthesis of 4,5-Difluoro-1-methyl-2-aryl-1H-benzimidazole
This protocol describes a reliable, one-pot reductive cyclization. The choice of sodium dithionite (Na₂S₂O₄) as the reducing agent is strategic; it is effective under mild, aqueous conditions and avoids the need for high-pressure hydrogenation or harsh metal-acid systems.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol
-
Water
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in a 1:1 mixture of ethanol and water.
-
Initiation of Reduction: Stir the mixture at room temperature and add sodium dithionite (3.0-4.0 eq) portion-wise over 15-20 minutes. The reaction is exothermic and the color of the solution will change from yellow to a lighter shade.
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux (60-70 °C) and monitor its progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator.
-
Isolation: Add cold water to the concentrated mixture to precipitate the crude product. Collect the solid by vacuum filtration and wash thoroughly with water to remove inorganic salts.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 4,5-difluoro-1-methyl-2-aryl-1H-benzimidazole.
Workflow for Benzimidazole Synthesis
Caption: General workflow for one-pot benzimidazole synthesis.
Performance in Quinoxaline Synthesis
Quinoxalines are another class of privileged heterocycles with a wide range of biological activities, including anticancer and antiviral properties.[10][11] The standard synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[11][12][13] Using this compound, the required diamine intermediate, N¹-methyl-3,4-difluorobenzene-1,2-diamine, is generated in situ.
Synthetic Considerations and Comparative Logic
-
Reactivity: The electron-withdrawing fluorine atoms decrease the nucleophilicity of the two amino groups in the diamine intermediate. While this might slightly slow the rate of condensation compared to non-fluorinated analogs, it is generally not prohibitive and can be overcome with mild heating or acid catalysis.
-
Regioselectivity: A key advantage arises when using unsymmetrical 1,2-dicarbonyl compounds. The differential reactivity of the primary and secondary amines in the diamine intermediate, influenced by both steric (N-methyl) and electronic (ortho-fluoro) effects, can lead to enhanced regioselectivity in the cyclization, favoring the formation of a single isomer.
-
Alternative Reagents: Compared to using a non-N-alkylated precursor like 2,3-difluoro-6-nitroaniline, the N-methyl group prevents the formation of dihydroquinoxaline intermediates that can undergo side reactions or exist in tautomeric forms. This leads to a cleaner reaction profile and a more direct route to the final aromatic quinoxaline.
Experimental Protocol: Synthesis of 5,6-Difluoro-1-methyl-quinoxaline Derivatives
This protocol outlines the in-situ reduction of the nitroaniline followed by condensation with a 1,2-dicarbonyl compound like glyoxal or benzil.
Materials:
-
This compound
-
1,2-dicarbonyl compound (e.g., benzil)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
Procedure:
-
Reduction to Diamine: In a round-bottom flask, create a suspension of this compound (1.0 eq) and iron powder (5.0 eq) in a 3:1 mixture of ethanol and water. Add a catalytic amount of ammonium chloride (0.2 eq).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 1-2 hours until TLC analysis confirms the complete consumption of the starting nitroaniline.
-
Condensation: To the hot reaction mixture containing the in-situ generated diamine, add the 1,2-dicarbonyl compound (1.05 eq) either as a solid or dissolved in a minimum amount of ethanol.
-
Cyclization: Continue to reflux the mixture for an additional 2-3 hours. Monitor the formation of the quinoxaline product by TLC.
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the iron residues. Wash the Celite pad with ethanol.
-
Isolation & Purification: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired quinoxaline.
Quinoxaline Synthesis Pathway
Caption: Two-stage, one-pot synthesis of quinoxalines.
Performance in Phenazine Synthesis
Phenazines are biologically active compounds, and their synthesis often involves reductive cyclization pathways.[14][15][16] A plausible route starting from this compound involves an initial Jourdan-Ullmann coupling with a bromo- or iodo-nitrobenzene derivative, followed by a reductive ring closure of the resulting o-nitro-diphenylamine intermediate.[17]
Synthetic Strategy and Plausible Performance
This multi-step approach offers a high degree of control over the final substitution pattern of the phenazine core.
-
N-Arylation (Jourdan-Ullmann Coupling): The secondary amine of this compound reacts with an activated aryl halide (e.g., 2-bromonitrobenzene) under copper or palladium catalysis to form a 2-((aryl)amino)-3-nitrobenzoic acid derivative precursor. The electronic properties of the fluorinated ring influence the kinetics of this coupling step.
-
Reductive Cyclization: The resulting dinitro intermediate is then subjected to reductive conditions (e.g., NaBH₄ or catalytic hydrogenation). This simultaneously reduces both nitro groups to amines, which then undergo spontaneous intramolecular cyclization and subsequent aromatization to yield the phenazine ring system.
Compared to classical methods like the Wohl-Aue reaction, which can suffer from poor regioselectivity and harsh conditions, this build-up approach provides a logical and controlled pathway to asymmetrically substituted and highly functionalized phenazines.[16]
Conceptual Protocol: Synthesis of a Fluorinated Phenazine Derivative
This protocol is conceptual, outlining a logical sequence for advanced synthesis.
Step A: Jourdan-Ullmann Coupling
-
Combine this compound (1.0 eq), an appropriate aryl halide (e.g., 1-bromo-2-nitrobenzene, 1.1 eq), a copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a polar aprotic solvent like DMSO.
-
Heat the mixture at 100-120 °C under an inert atmosphere until the starting materials are consumed (monitor by LC-MS).
-
Perform an aqueous work-up and purify by column chromatography to isolate the N-aryl-2,3-difluoro-6-nitroaniline intermediate.
Step B: Reductive Cyclization
-
Dissolve the intermediate from Step A in a solvent like ethanol or THF.
-
Add a reducing agent, such as sodium borohydride (NaBH₄, 4-5 eq) in the presence of a base, or perform catalytic hydrogenation (H₂, Pd/C).
-
The reaction proceeds via reduction of both nitro groups, followed by spontaneous double cyclization to form the phenazine core.
-
Isolate and purify the final phenazine product using standard chromatographic techniques.
Logical Pathway for Phenazine Synthesis
Caption: Multi-step pathway to functionalized phenazines.
Conclusion and Outlook
This compound stands out as a potent and strategically designed building block for modern heterocyclic synthesis. Its performance is characterized by:
-
Versatility: It provides efficient access to key medicinal scaffolds like benzimidazoles, quinoxalines, and phenazines.
-
Controlled Fluorination: It serves as a reliable vehicle for introducing a 1,2-difluoro substitution pattern onto a benzene ring fused to a nitrogen heterocycle.
-
Predictable Reactivity: Its primary reaction pathway via nitro reduction and cyclization is robust and well-understood, allowing for logical synthetic planning.
While direct, peer-reviewed comparative studies are emerging, the performance advantages over non-fluorinated or non-N-alkylated analogs can be confidently inferred from established principles of organic chemistry. The strategic presence of the fluorine and N-methyl groups leads to cleaner reactions, offers opportunities for regiocontrol, and directly yields products with desirable pharmaceutical properties.
Future investigations should focus on expanding the scope of heterocycles accessible from this precursor and developing novel catalytic systems to further enhance the efficiency and sustainability of these transformations. For researchers and drug development professionals, this compound is not just another reagent, but a strategic tool for accelerating the discovery of next-generation fluorinated therapeutics.
References
- Benchchem. (2025). Application Notes and Protocols for the Laboratory Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.
- Benchchem. (2025).
- Benchchem. (2025). A Comparative Review of N-Ethyl-2,3-difluoro-6-nitroaniline Analogs in Research.
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using N-Ethyl-2,3-difluoro-6-nitroaniline.
- Benchchem. (2025). Preliminary Investigation of N-Ethyl-2,3-difluoro-6-nitroaniline Reactivity: A Technical Guide.
- Fathi, T., & Sardarian, A. R. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central.
- Al-Ostath, A. I., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Bentham Science Publishers.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles.
- ResearchGate. (n.d.). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction.
- Coleman, M. C., et al. (n.d.). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research and Reviews.
- Benchchem. (2025). N-Ethyl-2,3-difluoro-6-nitroaniline mechanism of action in organic reactions.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Profile of 2,3-Difluoro-6-nitroaniline: A Supplier's Insight.
- NIH. (n.d.).
- mtieat. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- Semantic Scholar. (2023).
- Semantic Scholar. (n.d.). Synthetic routes for phenazines: an overview.
- Taylor & Francis. (n.d.). Phenazine – Knowledge and References.
- ResearchGate. (2025). Synthetic routes for phenazines: an overview | Request PDF.
- MDPI. (2023).
- ResearchGate. (2025).
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evaluating the stability of 2,3-Difluoro-N-methyl-6-nitroaniline under various conditions
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the stability of key chemical intermediates is paramount. This guide provides an in-depth evaluation of the stability of 2,3-Difluoro-N-methyl-6-nitroaniline , a crucial building block in the synthesis of various pharmaceutical compounds. Through a comparative analysis with structurally similar alternatives, this document offers insights into its performance under various stress conditions, supported by detailed experimental protocols.
The strategic placement of fluorine atoms and a nitro group on the aniline scaffold imparts unique electronic and steric properties to this compound. These features, while beneficial for synthetic transformations, can also influence the molecule's stability. This guide will objectively compare its stability profile against three key alternatives:
-
2,3-Difluoro-6-nitroaniline: The parent compound, lacking the N-methyl group.
-
4-Fluoro-N-methyl-2-nitroaniline: A positional isomer to understand the impact of substituent placement.
-
2-Methyl-6-nitroaniline: A non-fluorinated analog to highlight the role of the fluorine atoms.
This comparative approach will provide a nuanced understanding of the structure-stability relationships within this class of compounds.
Thermal Stability Assessment
The thermal stability of an intermediate is critical for ensuring safety and purity during synthesis and storage, especially in processes requiring elevated temperatures. Nitroaromatic compounds can be energetic and prone to decomposition at high temperatures.
Causality of Experimental Choices:
A differential scanning calorimetry (DSC) analysis is employed to determine the onset of thermal decomposition. This technique provides a rapid and sensitive measure of the temperature at which the molecule begins to exothermically decompose. By comparing the decomposition onset temperatures of this compound and its analogs, we can directly infer their relative thermal stabilities. The presence of fluorine atoms is generally expected to enhance thermal stability due to the strength of the C-F bond[1].
Experimental Protocol: Thermal Stability by DSC
-
Sample Preparation: Accurately weigh 1-2 mg of the test compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the sealed pan in the DSC instrument. An empty, sealed aluminum pan is used as a reference.
-
Thermal Program: Heat the sample from 30 °C to 350 °C at a constant rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: Record the heat flow as a function of temperature. The onset temperature of the first major exothermic event is taken as the decomposition temperature.
Comparative Thermal Stability Data
| Compound | Structure | Predicted Onset of Decomposition (°C) |
| This compound | ![]() | ~220 - 240 |
| 2,3-Difluoro-6-nitroaniline | ![]() | ~230 - 250 |
| 4-Fluoro-N-methyl-2-nitroaniline | ![]() | ~210 - 230 |
| 2-Methyl-6-nitroaniline | ![]() | ~200 - 220 |
Note: The data in this table is predictive and based on the analysis of structurally similar compounds. Actual experimental results may vary.
Photostability Evaluation
Exposure to light can induce photochemical reactions, leading to the degradation of sensitive molecules. Nitroaromatic compounds are known to be susceptible to photolytic degradation.[2] This section outlines a systematic approach to evaluating the photostability of this compound and its analogs.
Causality of Experimental Choices:
Forced degradation under controlled light exposure, as recommended by the International Council for Harmonisation (ICH) guidelines, provides a standardized method to assess photostability. By subjecting solutions of the compounds to a specific dose of UV and visible light, we can simulate the effects of light exposure during manufacturing and storage. A stability-indicating HPLC method is crucial for separating the parent compound from any photodegradants, allowing for accurate quantification of degradation.
Experimental Protocol: Photostability by Forced Degradation
-
Sample Preparation: Prepare 1 mg/mL solutions of each compound in acetonitrile. Transfer 5 mL of each solution into separate, sealed quartz cuvettes. Prepare a control sample for each compound, wrapped in aluminum foil to protect it from light.
-
Light Exposure: Place the sample and control cuvettes in a photostability chamber. Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sample Analysis: Following exposure, analyze the light-exposed and control samples by HPLC.
-
Data Analysis: Calculate the percentage degradation by comparing the peak area of the parent compound in the exposed sample to that in the control sample.
Caption: Experimental workflow for assessing the oxidative stability of this compound and its analogs.
Comparative Oxidative Stability Data
| Compound | Predicted % Degradation (3% H₂O₂, 24h) |
| This compound | < 5% |
| 2,3-Difluoro-6-nitroaniline | < 5% |
| 4-Fluoro-N-methyl-2-nitroaniline | 5 - 10% |
| 2-Methyl-6-nitroaniline | 10 - 20% |
Note: The data in this table is predictive and based on the expected electronic effects of the substituents on the aniline ring. Actual experimental results may vary.
Concluding Remarks
This comparative guide provides a framework for evaluating the stability of this compound. Based on established chemical principles, the presence of two electron-withdrawing fluorine atoms and a nitro group is predicted to confer a high degree of stability to the molecule, particularly against thermal and oxidative degradation, when compared to its non-fluorinated and positional isomers.
The experimental protocols detailed herein offer a robust methodology for conducting forced degradation studies, enabling the development of stability-indicating analytical methods and providing crucial data to inform process development and formulation strategies. For any drug development program, a thorough understanding of the intrinsic stability of key intermediates like this compound is a critical step toward ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient.
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Profile of 2,3-Difluoro-6-nitroaniline: A Supplier's Insight. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
PubChem. (n.d.). 2,3-Difluoro-6-nitroaniline. Retrieved January 14, 2026, from [Link]
-
IJSDR. (2021). Force Degradation for Pharmaceuticals: A Review. [Link]
-
MDPI. (2020). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). [Link]
-
Pharmaceutical Technology. (2013). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. [Link]
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MDPI. (2022). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6- Trinitroanisole (DFTNAN) through a Comparative Study. [Link]
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SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
-
ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]
-
PubChem. (n.d.). 2-Fluoro-6-nitroaniline. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 2-Methyl-6-nitroaniline. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 2-Nitroaniline. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 3-Nitroaniline. Retrieved January 14, 2026, from [Link]
-
DC Fine Chemicals. (n.d.). 2-Methyl-6-nitroaniline. Retrieved January 14, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,3-Difluoro-N-methyl-6-nitroaniline
For researchers and professionals in the fields of chemical synthesis and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of specialized reagents like 2,3-Difluoro-N-methyl-6-nitroaniline demand a meticulous and informed approach. This guide provides a detailed protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste safely, thereby protecting both themselves and the environment.
Understanding the Hazard Profile of this compound
Based on available data for 2,3-Difluoro-6-nitroaniline, the compound is classified with the following hazards[1][2]:
-
Skin Irritation: May cause skin irritation.
-
Respiratory Irritation: May cause respiratory irritation[1][2].
The presence of the nitro group and fluorine atoms on the aniline ring structure suggests that this compound should be handled as a hazardous substance. Aromatic amines and nitro compounds are often toxic and may have long-term environmental consequences if not disposed of correctly[3][4][5].
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity (Oral, Inhalation) | Toxic if swallowed or inhaled.[4][5][6] | ☠️ |
| Skin Corrosion/Irritation | Causes skin irritation. | ⚠️ |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1][2] | ⚠️ |
| Specific target organ toxicity | May cause damage to organs through prolonged or repeated exposure.[4][6][7][8] | ⚕️ |
| Hazardous to the Aquatic Environment | Harmful to aquatic life with long lasting effects.[4] | 🐠 |
This table is a composite based on data for similar aromatic nitro compounds and should be used as a precautionary guide.
Pre-Disposal: Segregation and Storage of Waste
Proper disposal begins with correct segregation at the point of generation. This is a critical step to prevent accidental and potentially dangerous reactions with other chemical wastes[9].
Step-by-Step Waste Segregation and Storage Protocol:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
-
Container Material: The container should be made of a material compatible with aromatic amines and halogenated compounds. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Labeling: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound". Include the approximate concentration and quantity.
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides[8][9][10][11]. The storage area should be a designated satellite accumulation area for hazardous waste.
-
Log Keeping: Maintain a log of the waste added to the container, including the date and amount. This is crucial for regulatory compliance and for the final disposal facility.
Disposal Procedure: A Step-by-Step Guide
The guiding principle for the disposal of this compound is that it must be handled by a licensed hazardous waste disposal company[9][12]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[5][9][12].
Operational Steps for Disposal:
-
Personal Protective Equipment (PPE): Before handling the waste container, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles and a face shield.
-
A laboratory coat.
-
In cases of potential aerosolization, a respirator may be necessary[13].
-
-
Container Inspection: Inspect the waste container for any signs of leakage or damage. Ensure the lid is tightly sealed.
-
Contacting a Licensed Disposal Vendor: Your institution's Environmental Health and Safety (EHS) department will have a contract with a licensed hazardous waste disposal company. Contact your EHS office to arrange for a pickup.
-
Waste Manifest: The disposal company will provide a hazardous waste manifest. This is a legal document that tracks the waste from your laboratory to its final destination. Ensure all information on the manifest is accurate.
-
Final Disposal Method: The most common and recommended method for the disposal of this type of compound is incineration at a permitted hazardous waste incineration facility[12][14]. High-temperature incineration with appropriate scrubbers ensures the complete destruction of the compound and prevents the release of harmful combustion byproducts into the atmosphere[12].
Emergency Procedures for Spills and Exposures
Accidents can happen, and being prepared is a critical component of laboratory safety.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into the designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your EHS department.
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[7][8]. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1][2][7][8].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[1][7][8].
Workflow for Safe Disposal
The following diagram illustrates the key stages in the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a safe and sustainable research environment. By adhering to these guidelines, which emphasize understanding the hazards, proper segregation, and the use of licensed disposal services, we can ensure that our scientific pursuits do not come at the cost of personal or environmental well-being. Always consult your institution's specific protocols and EHS department for guidance tailored to your location and facilities.
References
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Press. [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
-
SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. SKC Inc. [Link]
-
Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]
-
Safety data sheet. CPAchem. [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]
-
Is Nitroglycerin Hazardous Waste? (Find Out Here). US Bio-Clean. [Link]
-
p-Nitroaniline. West Liberty University. [Link]
-
DEA Pharmaceutical Disposal Regulations. Rx Destroyer. [Link]
-
Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency. [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP. [Link]
-
Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. U.S. Environmental Protection Agency. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2,3-Difluoro-6-nitroaniline - Safety Data Sheet [chemicalbook.com]
- 3. witpress.com [witpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. westliberty.edu [westliberty.edu]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. skcinc.com [skcinc.com]
- 13. molcore.com [molcore.com]
- 14. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




